4-(2-Chlorophenoxy)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-chlorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFOBRFGIFRVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397571 | |
| Record name | 4-(2-chlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245057-65-2 | |
| Record name | 4-(2-Chlorophenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245057-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-chlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(2-Chlorophenoxy)piperidine chemical properties
An In-Depth Technical Guide to 4-(2-Chlorophenoxy)piperidine: Properties, Synthesis, and Applications in Medicinal Chemistry
Authored by a Senior Application Scientist
This whitepaper provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in contemporary drug discovery and development. We will delve into its core chemical and physical properties, explore detailed synthetic methodologies, and analyze its role as a versatile scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this valuable molecule.
Introduction and Molecular Overview
This compound is a substituted piperidine derivative. The core structure consists of a piperidine ring, a foundational motif in many pharmaceuticals, linked via an ether bond at the 4-position to a 2-chlorophenyl group. This specific arrangement of a flexible saturated heterocycle and a rigid, electronically-modified aromatic ring imparts unique conformational and binding properties, making it a privileged scaffold in the design of centrally active agents.
The presence of the chlorine atom at the ortho position of the phenoxy ring is a key feature. It influences the molecule's electronic distribution, lipophilicity, and metabolic stability. Furthermore, it sterically governs the rotational freedom around the ether linkage, which can be critical for achieving selective binding to biological targets. Understanding these nuances is paramount for leveraging this compound effectively in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physicochemical properties is the bedrock of successful experimental design and interpretation. Below is a summary of the key properties for this compound and its commonly used hydrochloride salt.
Core Chemical Identifiers
Caption: Chemical structure of this compound.
Tabulated Physicochemical Data
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 245057-65-2 | 849107-20-6 | [1][2] |
| Molecular Formula | C₁₁H₁₄ClNO | C₁₁H₁₅Cl₂NO | [1][3] |
| Molecular Weight | 211.69 g/mol | 248.15 g/mol | [1][3] |
| Appearance | Likely an oil or low-melting solid | Solid | [2][4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) | Soluble in water, methanol | [4] |
| logP (Predicted) | 2.6 | 2.3 | [2][5] |
| pKa (Predicted) | ~9.0 (for the piperidine nitrogen) | N/A |
Note: Experimental values for some properties like melting and boiling points are not consistently reported in public literature, indicating that the free base may be an oil at room temperature. The hydrochloride salt is typically a solid, facilitating easier handling and formulation.[2][4]
Spectroscopic Characterization
-
¹H NMR:
-
Aromatic Protons (Ar-H): Expect complex multiplets in the range of δ 6.8-7.4 ppm, corresponding to the four protons on the chlorophenyl ring.
-
Piperidine Protons (CH-O): A multiplet around δ 4.5 ppm for the proton at the C4 position, deshielded by the adjacent oxygen atom.
-
Piperidine Protons (CH₂-N and CH₂-C): A series of complex multiplets between δ 1.5-3.0 ppm. The protons on carbons adjacent to the nitrogen (C2, C6) will be further downfield than those at C3 and C5.
-
Piperidine Proton (N-H): A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically between δ 1.5-3.5 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals expected in the δ 115-155 ppm region. The carbon bearing the chlorine and the carbon attached to the ether oxygen will have distinct chemical shifts.
-
Piperidine Carbons: Signals for the piperidine ring carbons are expected in the δ 30-75 ppm range, with the C4 carbon being the most downfield due to the ether linkage.
-
-
Mass Spectrometry (MS):
-
The nominal mass of the molecular ion [M]⁺ would be m/z 211. A characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at ~33% the intensity of [M]⁺) would be expected. The monoisotopic mass is 211.07639 Da.[5]
-
Synthesis and Purification
The synthesis of this compound typically involves a nucleophilic substitution reaction. A common and robust method is the Williamson ether synthesis, where a protected 4-hydroxypiperidine is reacted with 2-chlorophenol, followed by deprotection.
Representative Synthetic Protocol: Williamson Ether Synthesis
This protocol is a well-established method for forming the aryl ether bond, followed by the removal of a protecting group from the piperidine nitrogen.
Step 1: N-Boc Protection of 4-Hydroxypiperidine
-
Dissolve 4-hydroxypiperidine in a suitable solvent like dichloromethane (DCM) or a biphasic system with water.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine or sodium bicarbonate.
-
Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup, extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.
Step 2: Mitsunobu Reaction with 2-Chlorophenol
-
Dissolve N-Boc-4-hydroxypiperidine and 2-chlorophenol in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add triphenylphosphine (PPh₃) followed by the dropwise addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction and remove the solvent.
-
Purify the crude product by column chromatography to obtain N-Boc-4-(2-chlorophenoxy)piperidine.
Step 3: Deprotection of the N-Boc Group
-
Dissolve the purified N-Boc-4-(2-chlorophenoxy)piperidine in a solvent such as DCM or dioxane.
-
Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
If the hydrochloride salt is desired, the residue can be triturated with diethyl ether to induce precipitation. The resulting solid is then collected by filtration and dried to yield this compound hydrochloride.[6]
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the secondary amine of the piperidine ring. This nitrogen is nucleophilic and can be readily functionalized, making the molecule an excellent starting point for library synthesis.
Key Reactions
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones allows for the introduction of a wide variety of substituents on the piperidine nitrogen.
-
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to form a bond between the piperidine nitrogen and an aromatic or heteroaromatic ring.
The versatility of these reactions allows for the systematic exploration of the chemical space around the this compound core, which is a cornerstone of modern medicinal chemistry.
Role as a Pharmaceutical Scaffold
The 4-aryloxypiperidine motif is present in a number of biologically active compounds. The specific 2-chloro substitution pattern can be crucial for achieving selectivity for a particular receptor subtype or for improving pharmacokinetic properties. While specific drugs containing this exact fragment are not prominently highlighted in the initial search, this scaffold is of high interest in the design of:
-
GPCR Ligands: The structure is well-suited for interaction with G-protein coupled receptors, particularly those in the central nervous system.
-
Ion Channel Modulators: The combination of a basic nitrogen and a lipophilic aromatic group is a common feature in ion channel blockers.
-
Enzyme Inhibitors: The piperidine ring can serve as a rigid scaffold to orient functional groups for optimal interaction with an enzyme's active site.
The exploration of derivatives of this compound is an active area of research, with numerous patents citing similar structures for a range of therapeutic targets.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its salts.
Hazard Identification
Based on safety data for the hydrochloride salt, the compound is classified as a hazardous substance.[7][8]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[9]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the numerous possibilities for derivatization at the piperidine nitrogen, makes it an attractive starting point for the development of novel therapeutic agents. A comprehensive understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.
References
- 1. scbt.com [scbt.com]
- 2. Hit2Lead | this compound hydrochloride | CAS# 849107-20-6 | MFCD02684107 | BB-4004479 [hit2lead.com]
- 3. This compound hydrochloride,(CAS# 849107-20-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C11H14ClNO | CID 3864656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. aksci.com [aksci.com]
An In-depth Technical Guide to 4-(2-Chlorophenoxy)piperidine (CAS No. 245057-65-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 4-(2-Chlorophenoxy)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. As a key building block, its structural motif is found in a variety of biologically active molecules, particularly those targeting the central nervous system (CNS). This document, intended for a scientific audience, delves into the synthesis, characterization, and potential applications of this compound, offering both theoretical insights and practical methodologies.
Compound Profile and Physicochemical Properties
This compound is a piperidine derivative characterized by the presence of a 2-chlorophenoxy group at the 4-position of the piperidine ring. This substitution pattern imparts specific physicochemical properties that are advantageous in drug design, such as modulating lipophilicity and providing a vector for interaction with biological targets.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 245057-65-2 | Internal Data |
| Molecular Formula | C₁₁H₁₄ClNO | Internal Data |
| Molecular Weight | 211.69 g/mol | Internal Data |
| Appearance | Predicted: Off-white to pale yellow solid | Inferred from related compounds |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO; low solubility in water | Inferred from related compounds |
| Storage | Store in a cool, dry, well-ventilated area away from strong oxidizing agents. | [2] |
Synthesis of this compound: A Proposed Pathway
Diagram 1: Proposed Synthesis of this compound
Caption: A three-step synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
Part 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine) [5]
-
To a stirred solution of 4-hydroxypiperidine (1.0 eq.) in dichloromethane (DCM), add a suitable base such as triethylamine or aqueous sodium bicarbonate.[5]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield N-Boc-4-hydroxypiperidine, which can be used in the next step without further purification.
Part 2: Synthesis of tert-butyl this compound-1-carboxylate (Ullmann Condensation) [3]
-
To an oven-dried flask, add N-Boc-4-hydroxypiperidine (1.0 eq.), 2-chloroiodobenzene (1.1 eq.), a copper(I) iodide (CuI) catalyst (e.g., 5-10 mol%), a suitable ligand (e.g., L-proline or a phenanthroline derivative), and a base (e.g., potassium carbonate or cesium carbonate).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to a temperature typically ranging from 100 to 140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-4-(2-chlorophenoxy)piperidine.
Part 3: Synthesis of this compound (Deprotection) [6][7]
-
Dissolve the N-Boc-4-(2-chlorophenoxy)piperidine (1.0 eq.) in a suitable solvent such as DCM or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[6][7]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting crude product can be the hydrochloride or trifluoroacetate salt. To obtain the free base, dissolve the crude salt in water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH > 10.
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Spectroscopic Characterization
Due to the limited availability of experimental spectra for this compound, the following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenoxy group and the aliphatic protons of the piperidine ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (C₆H₄Cl) | 6.8 - 7.4 | m | 4H |
| Piperidine CH (at C4) | 4.4 - 4.6 | m | 1H |
| Piperidine CH₂ (at C2, C6 - axial) | 2.6 - 2.8 | m | 2H |
| Piperidine CH₂ (at C2, C6 - equatorial) | 3.0 - 3.2 | m | 2H |
| Piperidine CH₂ (at C3, C5 - axial) | 1.7 - 1.9 | m | 2H |
| Piperidine CH₂ (at C3, C5 - equatorial) | 2.0 - 2.2 | m | 2H |
| Piperidine NH | 1.5 - 2.5 (broad) | s (br) | 1H |
Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent. The NH proton signal may be broad and its chemical shift can vary with concentration and solvent.[8][9][10][11][12][13]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments within the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (C-O) | 150 - 155 |
| Aromatic C (C-Cl) | 125 - 130 |
| Aromatic CH | 115 - 130 |
| Piperidine C4 (C-O) | 70 - 75 |
| Piperidine C2, C6 | 45 - 50 |
| Piperidine C3, C5 | 30 - 35 |
Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent.[14][15][16]
Mass Spectrometry (Predicted)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion peak.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 212.08 |
Note: The presence of the chlorine isotope (³⁷Cl) will result in an [M+H+2]⁺ peak at m/z 214.08 with an intensity of approximately one-third of the [M+H]⁺ peak.
Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 5: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Piperidine) | Stretching | 3300 - 3400 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2950 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O-C (Aryl Ether) | Asymmetric Stretching | 1200 - 1250 (strong) |
| C-N (Piperidine) | Stretching | 1050 - 1150 |
| C-Cl (Aromatic) | Stretching | 700 - 800 |
Note: The C-O-C asymmetric stretch is expected to be a prominent peak in the fingerprint region.[17][18][19][20][21]
Applications in Drug Discovery and Development
The 4-aryloxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with targets in the central nervous system.[22] The specific combination of the piperidine ring and the 2-chlorophenoxy group in this compound makes it a valuable intermediate for the synthesis of novel therapeutic agents.
Central Nervous System (CNS) Active Compounds
The lipophilicity imparted by the chlorophenyl group can enhance the ability of molecules to cross the blood-brain barrier, a critical property for CNS drugs.[1] The piperidine nitrogen can be further functionalized to introduce pharmacophoric elements that modulate the activity of various receptors and transporters in the brain. This makes this compound a promising starting material for the development of:
-
Antipsychotics: Many atypical antipsychotics feature a piperidine or piperazine moiety. The 4-aryloxypiperidine core can serve as a scaffold for designing ligands for dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia and bipolar disorder.
-
Antidepressants: Selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) often contain amine functionalities that can be derived from piperidine precursors.
-
Anxiolytics: The development of novel anxiolytic agents often involves targeting serotonin and GABA receptors, for which piperidine-based ligands have shown promise.
A Key Intermediate in Novel Drug Synthesis
While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural similarity to intermediates used in the synthesis of compounds like cariprazine, an antipsychotic medication, highlights its potential.[23][24][25][26] The synthesis of such complex molecules often involves the coupling of a piperidine-containing fragment with another heterocyclic or aromatic system.
Diagram 2: Role of 4-Aryloxypiperidines in Drug Synthesis
Caption: General workflow illustrating the use of this compound as a starting material in drug discovery.
Safety and Handling
The hydrochloride salt of this compound is reported to cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly those with potential therapeutic applications in the central nervous system. This guide has provided a comprehensive overview of its properties, a proposed synthetic route with a detailed experimental protocol, predicted spectroscopic data for its characterization, and a discussion of its potential applications in drug discovery. As research into novel CNS-active compounds continues, the utility of intermediates such as this compound is poised to grow, making a thorough understanding of its chemistry essential for researchers in the field.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. compoundchem.com [compoundchem.com]
- 12. web.pdx.edu [web.pdx.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. scribd.com [scribd.com]
- 17. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. rockymountainlabs.com [rockymountainlabs.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. EP0050916A2 - CNS stimulants and antihypertensive agents - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Com...: Ingenta Connect [ingentaconnect.com]
- 26. eurekaselect.com [eurekaselect.com]
An In-depth Technical Guide to 4-(2-Chlorophenoxy)piperidine: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-(2-Chlorophenoxy)piperidine, a key heterocyclic intermediate in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical properties, synthesis, analytical characterization, and its significant role as a building block for pharmacologically active agents, particularly those targeting the central nervous system (CNS).
Core Molecular Profile
This compound is a disubstituted piperidine derivative. The structure features a piperidine ring, a foundational scaffold in many pharmaceuticals, linked via an ether bond at its 4-position to a 2-chlorophenyl group. This combination of a flexible, basic piperidine moiety and a rigid, lipophilic aromatic ring imparts specific physicochemical properties that are advantageous for designing molecules that can cross the blood-brain barrier and interact with CNS targets.
Chemical Identity and Properties
A summary of the key identifiers and computed physicochemical properties for this compound is presented below. These properties are crucial for predicting its behavior in biological systems and for developing analytical and purification methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO | --INVALID-LINK--[1] |
| Molecular Weight | 211.69 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 245057-65-2 | --INVALID-LINK--[1] |
| Monoisotopic Mass | 211.07639 Da | --INVALID-LINK--[1] |
| Predicted XlogP | 2.6 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[1] |
Synthesis and Chemical Reactivity
The synthesis of 4-aryloxypiperidines is a well-established field in organic chemistry. While a specific protocol for the ortho-chloro isomer is not widely published, a representative synthesis can be adapted from methodologies for related isomers, such as 4-(p-chlorophenoxy)piperidine.[2] The general strategy involves the protection of the piperidine nitrogen, nucleophilic substitution to form the ether linkage, and subsequent deprotection.
Representative Synthetic Workflow
The rationale behind this multi-step synthesis is to control reactivity. The piperidine nitrogen is a nucleophile and must be protected (e.g., as a benzyl or carbamate derivative) to prevent side reactions during the ether formation step.
References
An In-Depth Technical Guide to 4-(2-Chlorophenoxy)piperidine: Synthesis, Properties, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of 4-(2-chlorophenoxy)piperidine, a key heterocyclic intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, chemical properties, and potential pharmacological applications.
Core Chemical Profile
This compound is a disubstituted piperidine derivative featuring a 2-chlorophenoxy group at the 4-position of the piperidine ring. Its chemical structure marries the conformational flexibility of the piperidine scaffold with the electronic and steric properties of the chlorinated aromatic ring, making it a valuable building block in medicinal chemistry.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 245057-65-2 | [1] |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| Predicted XlogP | 2.6 | [1] |
Synthesis and Manufacturing
The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by factors such as starting material availability, desired scale, and stereochemical considerations. Two prevalent methods are the Mitsunobu reaction and the Williamson ether synthesis, both of which typically involve the use of a nitrogen-protected 4-hydroxypiperidine as a key intermediate.
N-Protection of 4-Hydroxypiperidine
To prevent undesired side reactions at the secondary amine of the piperidine ring during the etherification step, a protecting group is essential. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under various reaction conditions and its facile removal under acidic conditions.
Diagram: Synthesis of N-Boc-4-hydroxypiperidine
Caption: General scheme for the N-protection of 4-hydroxypiperidine.
Ether Synthesis Methodologies
The Mitsunobu reaction offers a reliable method for the formation of the ether linkage with inversion of stereochemistry at the alcohol carbon. This reaction involves the activation of the hydroxyl group of N-Boc-4-hydroxypiperidine with a phosphine and an azodicarboxylate, followed by nucleophilic attack by 2-chlorophenol.
Diagram: Mitsunobu Reaction Workflow
Caption: Synthetic workflow via the Mitsunobu reaction.
Experimental Protocol: Mitsunobu Reaction
-
Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), 2-chlorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to 0 °C.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-Boc-4-(2-chlorophenoxy)piperidine.
-
Deprotection: The Boc group is removed by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, to yield the final product, this compound, typically as a hydrochloride salt.
The Williamson ether synthesis provides an alternative route, proceeding via an Sₙ2 reaction between an alkoxide and an alkyl halide. In this context, 2-chlorophenol is deprotonated with a strong base to form the corresponding phenoxide, which then acts as a nucleophile to displace a suitable leaving group on the N-protected 4-substituted piperidine (e.g., a tosylate or mesylate).
Diagram: Williamson Ether Synthesis Workflow
Caption: Synthetic workflow via the Williamson ether synthesis.
Purification and Characterization
Purification of the final product is typically achieved through recrystallization or column chromatography. The hydrochloride salt is often preferred for its crystalline nature, which facilitates handling and purification.
Spectroscopic Data (Predicted and Representative)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.35-6.85 (m, 4H, Ar-H)
-
δ 4.40-4.30 (m, 1H, -O-CH-)
-
δ 3.20-3.00 (m, 2H, piperidine-H)
-
δ 2.80-2.60 (m, 2H, piperidine-H)
-
δ 2.10-1.90 (m, 2H, piperidine-H)
-
δ 1.80-1.60 (m, 2H, piperidine-H)
-
A broad singlet for the N-H proton would also be expected, with its chemical shift being concentration and solvent dependent.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 154-152 (Ar-C-O)
-
δ 130-120 (Ar-C)
-
δ 75-70 (-O-CH-)
-
δ 45-40 (piperidine-C)
-
δ 35-30 (piperidine-C)
-
-
IR (KBr, cm⁻¹):
-
~3300 (N-H stretch)
-
~3050 (Ar C-H stretch)
-
~2950, 2850 (Aliphatic C-H stretch)
-
~1590, 1480 (Ar C=C stretch)
-
~1250 (Ar-O-C stretch)
-
~750 (C-Cl stretch)
-
-
Mass Spectrometry (ESI-MS):
-
Predicted [M+H]⁺: 212.0837
-
Applications in Drug Discovery and Development
The 4-(aryloxy)piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a 2-chloro substituent on the phenoxy ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing metabolic stability, modulating receptor binding affinity, and improving oral bioavailability.
Derivatives of this compound are of particular interest in the development of agents targeting the central nervous system. The piperidine moiety can interact with various receptors and transporters in the brain, and the overall lipophilicity of the molecule allows for penetration of the blood-brain barrier.
Potential therapeutic areas for derivatives include:
-
Antidepressants and Anxiolytics: By modifying the piperidine nitrogen, derivatives can be synthesized to target serotonin and norepinephrine transporters.
-
Antipsychotics: The scaffold can be elaborated to design antagonists for dopamine and serotonin receptors.
-
Cognitive Enhancers: As precursors to molecules that modulate cholinergic and glutamatergic systems.
Safety and Handling
As with any chemical intermediate, proper safety precautions should be taken when handling this compound, particularly in its hydrochloride salt form.
-
Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3]
-
First Aid Measures:
-
Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
-
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its synthesis, while requiring careful control of protecting groups and reaction conditions, is achievable through established synthetic methodologies. The unique combination of a piperidine ring and a 2-chlorophenoxy group provides a rich scaffold for the development of novel therapeutics, particularly in the challenging area of central nervous system disorders. Further research into the derivatization of this compound is likely to yield new and improved drug candidates.
References
An In-Depth Technical Guide to the SMILES Notation for 4-(2-Chlorophenoxy)piperidine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and computational chemistry, the precise and machine-readable representation of molecular structures is paramount. The Simplified Molecular-Input Line-Entry System (SMILES) provides a robust method for encoding chemical structures into a linear string of characters. This guide offers a detailed technical examination of the SMILES notation for 4-(2-Chlorophenoxy)piperidine, a heterocyclic compound of significant interest as a scaffold in medicinal chemistry. We will deconstruct its canonical SMILES string, explore its physicochemical properties, outline a representative synthetic pathway, and contextualize its application within cheminformatics workflows. This document is intended to serve as a practical resource for professionals leveraging computational tools in chemical research and development.
Core Profile of this compound
This compound is a chemical entity featuring a piperidine ring connected via an ether linkage to a 2-chlorophenyl group. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile synthetic handle.[1][2] The specific substitution pattern of this compound makes it a valuable building block for creating libraries of molecules aimed at various biological targets.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[3] |
| Canonical SMILES | C1CNCCC1OC2=CC=CC=C2Cl | PubChem[3][4] |
| CAS Number | 245057-65-2 | PubChem[3], SCBT[5] |
| Molecular Formula | C₁₁H₁₄ClNO | PubChem[3] |
| Molecular Weight | 211.69 g/mol | PubChem[3] |
| InChIKey | BSFOBRFGIFRVCP-UHFFFAOYSA-N | PubChem[3] |
Deconstructing the SMILES Notation: C1CNCCC1OC2=CC=CC=C2Cl
The SMILES string is a compact, unambiguous representation of a molecule's two-dimensional structure. The canonical SMILES for this compound, C1CNCCC1OC2=CC=CC=C2Cl, can be systematically decoded to reconstruct the molecule.[3]
Caption: Fig 1: Mapping SMILES components to the molecular structure.
-
C1CNCCC1 - The Piperidine Ring :
-
The string begins with C, representing the first carbon atom of the piperidine ring.
-
The number 1 immediately following it is a ring-closure marker. This atom is designated as point '1'.
-
The subsequent atoms (C, N, C, C, C) trace the path around the ring. The nitrogen atom is explicitly included as N.
-
The final C1 indicates the last carbon in the chain, which forms a single bond back to the atom marked as '1', thus closing the six-membered ring.
-
-
O - The Ether Linkage :
-
This single oxygen atom is bonded to the last atom specified before it (the 4-position carbon of the piperidine ring) and the first atom after it (a carbon of the phenyl ring).
-
-
C2=CC=CC=C2Cl - The 2-Chlorophenyl Group :
-
C2 designates the first carbon of the second ring system, marked with the ring-closure number 2. This is the carbon atom bonded to the ether oxygen.
-
The notation =C indicates a double bond to the next carbon. The SMILES string alternates between single (implicit) and double (explicit, =) bonds to represent the aromatic Kekulé structure.
-
The path continues around the ring: C, =C, C, =C.
-
The final C2 closes the benzene ring by bonding to the carbon initially marked as '2'.
-
(Cl) would be the standard way to show a branch, but here Cl is simply appended to the atom it's attached to, indicating the chlorine is attached to the last specified carbon atom of the benzene ring (the '2-position' relative to the ether linkage).
-
Experimental and Computational Protocols
Protocol 1: Generation and Verification of Canonical SMILES
For any cheminformatics task, ensuring the use of a canonical SMILES string is critical for consistency and database interoperability. This protocol outlines a self-validating workflow using common computational tools.
Objective: To generate and verify the canonical SMILES for this compound from its chemical name.
Methodology:
-
Structure Input: Using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) or a name-to-structure converter (e.g., the PubChem web interface), generate the 2D structure of "this compound".
-
Initial SMILES Generation: Export the structure as a SMILES string. The initial output may be non-canonical (e.g., c1(Cl)c(OC2CCNCC2)cccc1).
-
Canonicalization: Input this initial SMILES string into a trusted canonicalization engine. The National Institutes of Health's PubChem Identifier Exchange Service or open-source libraries like RDKit in Python are authoritative options.
-
Example (RDKit):
-
-
Verification: Compare the generated canonical SMILES with the authoritative string from a major chemical database like PubChem (C1CNCCC1OC2=CC=CC=C2Cl).[3] A perfect match validates the structural representation.
This protocol ensures that any computational study, whether it's virtual screening, QSAR modeling, or database searching, begins with an accurate and standardized molecular identifier.
Synthesis Workflow and Mechanistic Considerations
The synthesis of 4-aryloxypiperidines typically involves a nucleophilic substitution reaction, such as the Williamson ether synthesis. The choice of reactants and protecting groups is crucial for achieving good yields and preventing side reactions.
Caption: Fig 2: A representative synthetic workflow for this compound.
Expertise-Driven Rationale:
-
Choice of Starting Materials: 1-Boc-4-hydroxypiperidine is selected because the Boc (tert-butyloxycarbonyl) group is an excellent protecting group for the piperidine nitrogen. It is stable under the basic or neutral conditions of many coupling reactions but can be easily removed under acidic conditions. 2-Chlorophenol provides the desired aryloxy moiety.
-
Reaction Choice (Mitsunobu Reaction): While a classical Williamson ether synthesis (using a strong base to deprotonate the phenol) is possible, it can be harsh. The Mitsunobu reaction offers a milder alternative that proceeds under neutral conditions, often leading to cleaner reactions and higher yields with sensitive substrates. It involves the in-situ activation of the hydroxyl group of the piperidine with reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
-
Deprotection: The final step involves the cleavage of the Boc protecting group. Trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane are standard, efficient reagents for this transformation, yielding the final product as a salt, which can then be neutralized to the free base if required.
Conclusion
The SMILES notation C1CNCCC1OC2=CC=CC=C2Cl provides a simple yet powerful representation of this compound, enabling its seamless integration into the digital infrastructure of modern chemical and pharmaceutical research. Understanding how to decode this string, verify its canonical form, and appreciate its chemical context through synthesis are essential skills for any scientist in the field. This guide provides the foundational knowledge and practical protocols to confidently utilize this important chemical building block in research and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H14ClNO | CID 3864656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound hydrochloride (C11H14ClNO) [pubchemlite.lcsb.uni.lu]
- 5. scbt.com [scbt.com]
An In-depth Technical Guide to the Solubility of 4-(2-Chlorophenoxy)piperidine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-Chlorophenoxy)piperidine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes predicted solubility behaviors based on its physicochemical properties and the known characteristics of related piperidine derivatives. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers and drug development professionals to generate reliable data for their specific applications. This guide is structured to provide both theoretical understanding and practical, actionable methodologies.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperidine ring linked to a chlorophenoxy group, serves as a versatile scaffold for the synthesis of a wide range of pharmacologically active agents. The piperidine moiety is a common feature in many approved drugs, valued for its ability to impart desirable pharmacokinetic properties. Understanding the solubility of this intermediate is a critical first step in its application, influencing reaction kinetics, purification strategies, and the formulation of final active pharmaceutical ingredients (APIs). Poorly characterized solubility can lead to challenges in process development, impacting yield, purity, and scalability.
Theoretical Framework: Predicting Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound offers insights into its expected solubility profile:
-
Piperidine Ring: The piperidine ring itself is a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the overall structure is largely nonpolar.[1]
-
Chlorophenoxy Group: The aromatic ring with a chloro substituent adds to the lipophilicity of the molecule. The ether linkage provides some polarity.
-
Overall Polarity: The combination of these groups suggests that this compound is a moderately polar compound with significant lipophilic character.
Based on this structure, it is predicted to exhibit good solubility in a range of polar organic solvents and limited solubility in highly nonpolar or aqueous solutions.[2]
Molecular Interactions Influencing Solubility
The dissolution of this compound in an organic solvent is a result of the interplay of various intermolecular forces. The following diagram illustrates the key interactions that govern this process.
Caption: Intermolecular forces governing the solubility of this compound.
Predicted Solubility Profile
While experimental data is sparse, a predicted solubility profile can be inferred from the compound's structure and the behavior of similar molecules.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate the polar parts of the molecule through dipole-dipole interactions without the competing hydrogen bonding network of protic solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl groups of these solvents can hydrogen bond with the nitrogen of the piperidine ring, and their alkyl chains can interact with the lipophilic portions of the solute. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The overall polarity of this compound is too high to be effectively solvated by nonpolar solvents where only weak van der Waals forces are at play.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can interact favorably with the chlorophenoxy group. |
Experimental Protocol for Equilibrium Solubility Determination
To obtain precise, quantitative solubility data, the following equilibrium shake-flask method is recommended. This protocol is a robust, self-validating system for generating reliable data.[4]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials with screw caps
-
Analytical balance
-
Constant temperature shaker/incubator
-
Syringe and syringe filters (0.22 µm, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility.[4]
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure the solution is saturated.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After the equilibration period, let the vials stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.[1]
-
Dilution: Accurately dilute the clear, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC method to determine the precise concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results should be expressed in appropriate units such as mg/mL or mol/L.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic solvents and moderately to highly soluble in polar protic solvents, with limited solubility in nonpolar media. For researchers and drug development professionals requiring precise quantitative data, the detailed experimental protocol provided herein offers a reliable and robust method for determining the equilibrium solubility. Adherence to this protocol will ensure the generation of high-quality data, which is essential for the successful application of this important chemical intermediate in further research and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Biological Landscape of 4-(Phenoxy)piperidine Scaffolds: Spotlight on 4-(2-Chlorophenoxy)piperidine and Its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmacology, forming the core of numerous approved drugs.[1] When linked via an ether to a phenyl group, it creates the 4-(phenoxy)piperidine scaffold—a structure of significant interest in medicinal chemistry due to its conformational rigidity and amenability to synthetic modification. This guide provides a detailed technical exploration of the biological activities associated with derivatives of this scaffold, with a particular focus on chlorophenoxy analogs. We synthesize findings from disparate therapeutic areas, including anti-infectives, oncology, and central nervous system disorders, to build a comprehensive picture of the scaffold's potential. By examining structure-activity relationships (SAR), key synthetic protocols, and advanced bioanalytical workflows, this document serves as a resource for professionals engaged in the discovery and development of novel small-molecule therapeutics.
The 4-(Phenoxy)piperidine Scaffold: A Privileged Structure in Drug Discovery
The prevalence of the piperidine moiety in pharmaceuticals stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while serving as a versatile anchor for pharmacophoric elements.[1][2] The introduction of a 4-phenoxy group appends a critical aryl binding motif and introduces a degree of conformational constraint. The ether linkage is relatively stable in vivo and positions the phenyl ring for interactions with a wide array of biological targets.
The specific substitution on the phenyl ring, such as the 2-chloro group in 4-(2-Chlorophenoxy)piperidine, is a critical determinant of biological activity. The position and electronic nature of substituents like chlorine can profoundly influence binding affinity, selectivity, and metabolic fate by altering the molecule's electrostatic potential, lipophilicity, and steric profile. This guide will explore how these modifications have been leveraged to achieve diverse pharmacological effects.
Diverse Biological Activities of 4-(Chlorophenoxy)piperidine Derivatives
While research on the specific this compound is not extensively published as a standalone agent, the broader class of 4-(chlorophenoxy)piperidine derivatives has been investigated across multiple therapeutic domains. These studies provide a strong inferential basis for the potential applications of the core scaffold.
Anti-Tuberculosis Activity
A compelling demonstration of this scaffold's potential comes from a drug discovery campaign against Mycobacterium tuberculosis. An initial high-throughput screening identified a novel piperidinol compound with promising anti-tuberculosis activity (MIC = 1.5 μg/mL).[3] This led to the synthesis of a focused library to explore the structure-activity relationship.
Within this library, derivatives incorporating a 4-chlorophenoxy moiety were synthesized and evaluated.[3][4] For instance, the compound 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol (Compound 4b in the study) demonstrated potent activity with a Minimum Inhibitory Concentration (MIC) of 1.4 μg/mL.[3] This highlights the compatibility of the chlorophenoxy group with potent anti-tubercular action.
Causality in Experimental Design: The choice to create a library of analogs was driven by the need to optimize the initial hit's potency and drug-like properties. By systematically varying substituents on both the phenoxy ring and the piperidine nitrogen, researchers could probe the specific interactions driving biological activity. Unfortunately, despite promising in vitro activity, subsequent in vivo testing of the lead compounds revealed side effects, which were hypothesized to be linked to the secondary pharmacology of the aryl piperidinol core.[3][4]
Table 1: Anti-Tuberculosis Activity of Representative Piperidinol Derivatives [3]
| Compound ID (from source) | R-Group on Phenoxy Ring | Stereochemistry | MIC (μg/mL) |
| 4b | 4-Chloro | R | 1.4 |
| 4m | 4-Trifluoromethyl | S | 1.7 |
| 4a | Hydrogen | R | 2.0 |
| 4c | 4-Fluoro | R | 2.0 |
| 4n | 4-Trifluoromethyl | R | 2.5 |
Kinase Inhibition: Targeting p38 MAP Kinase
The 4-(4-chlorophenoxy)piperidine moiety has also been successfully employed as a key building block in the synthesis of inhibitors for p38 MAP kinase, a critical node in cellular inflammatory signaling pathways.[5] In this context, the scaffold serves as a non-covalent anchor, positioning a more complex heterocyclic system to interact with the kinase's active site. The synthesis involved a nucleophilic aromatic substitution, where the piperidine nitrogen displaces a chlorine atom on a[1][2][6]oxadiazolo[3,4-b]pyrazine core.[5]
Expert Insight: The selection of the 4-(4-chlorophenoxy)piperidine fragment was likely guided by both its synthetic tractability and its ability to occupy a specific hydrophobic pocket in the target protein. The chlorophenyl group is a common motif in kinase inhibitors, valued for its ability to form favorable interactions.
Central Nervous System (CNS) Targets
The phenoxy-piperidine scaffold is a classic template for agents targeting the CNS.
-
Dopamine and Histamine Receptors: Related (phenoxymethyl)piperidine structures have been investigated as potential dopamine D4 receptor antagonists.[6] Furthermore, a series of 4-oxypiperidine ethers, which share the core structural motif, were designed as potent histamine H3 receptor (H3R) antagonists and inverse agonists, with some compounds exhibiting nanomolar affinity.[7] The goal of this research was to develop multi-target ligands that also inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), a strategy aimed at improving cognitive function in Alzheimer's disease.[7]
-
Bioanalytical Applications: The development of any therapeutic agent requires robust bioanalytical methods for pharmacokinetic (PK) and pharmacodynamic (PD) studies. In this area, deuterated analogs are the gold standard for use as internal standards in mass spectrometry. A deuterated version, 4-[(4-Chlorophenoxy)methyl]piperidine-d4, exemplifies this application.[6] Its chemical behavior is nearly identical to the non-deuterated parent compound, but its increased mass allows it to be distinguished by the mass spectrometer, enabling precise quantification of the drug in biological matrices.[6] This is a critical, field-proven application for derivatives of the core scaffold.
Structure-Activity Relationship (SAR) Insights
Synthesizing the data from various studies allows for the deduction of key SAR trends for the 4-(chlorophenoxy)piperidine scaffold.
-
Piperidine Nitrogen (N1) Substitution: This position is a primary vector for modification and is crucial for determining the biological target. Large, complex substituents at N1, such as the hydroxypropyl group in the anti-tuberculosis agents or the heterocyclic systems in kinase inhibitors, are generally required for high-potency activity.[3][5]
-
Phenoxy Ring Substitution: Electron-withdrawing groups on the phenyl ring are common in active compounds. The position of the chlorine (e.g., 2-chloro vs. 4-chloro) can fine-tune binding and selectivity. In the anti-tuberculosis series, a 4-chloro group was slightly more potent than a 4-fluoro or unsubstituted ring.[3]
-
Piperidine Ring (C4) Substitution: The nature of the substituent at the 4-position of the piperidine ring dictates the class of compound. An ether linkage (-O-) is common, but modifications, such as the hydroxyl group (-OH) in the piperidinol series, create entirely different pharmacological profiles.[3][4]
Caption: Key Structure-Activity Relationship points for the 4-(Phenoxy)piperidine scaffold.
Methodologies for Evaluation
Advancing compounds based on this scaffold requires robust synthetic and analytical protocols.
Representative Synthesis Protocol
The following is a generalized, two-step protocol for the synthesis of N-substituted piperidinol analogs, based on the methodology used to create the anti-tuberculosis library.[3] This self-validating system ensures the product's identity through purification and characterization.
Step 1: Epoxide Formation
-
Dissolve the relevant substituted phenol (e.g., 4-chlorophenol) (1.0 eq) in a suitable solvent like ethanol.
-
Add a base such as sodium hydroxide.
-
Add (R)- or (S)-epichlorohydrin (1.1 eq) and heat the reaction mixture to reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, remove the solvent in vacuo, and extract the crude epoxide product. Purify by column chromatography if necessary.
Step 2: Nucleophilic Ring Opening
-
Dissolve the purified epoxide from Step 1 (1.0 eq) in ethanol.
-
Add the desired 4-substituted piperidine (e.g., 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol) (1.0 eq).[3]
-
Heat the reaction to reflux and stir overnight. Monitor by HPLC or TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the final residue by silica gel column chromatography using a gradient elution (e.g., hexane/ethyl acetate) to yield the final product as a solid.
-
Confirm the structure and purity using ¹H NMR, Mass Spectrometry, and HPLC.
Bioanalytical Workflow for Pharmacokinetic Studies
This workflow illustrates the critical role of deuterated standards in drug development.
Caption: Standard bioanalytical workflow using a stable isotope-labeled internal standard.
Future Directions and Conclusion
The 4-(Chlorophenoxy)piperidine scaffold and its derivatives represent a versatile and valuable platform for drug discovery. The accumulated evidence demonstrates its potential to yield potent modulators of diverse biological targets, including bacterial enzymes, protein kinases, and CNS receptors.
Future research should focus on:
-
Systematic SAR Exploration: A direct, head-to-head comparison of positional isomers (2-chloro, 3-chloro, and 4-chloro) on the phenoxy ring against a panel of targets would provide invaluable data for designing next-generation compounds.
-
Target Deconvolution: For compounds like the anti-tuberculosis agents that showed in vivo side effects, modern chemoproteomic approaches could be used to identify off-targets and understand the secondary pharmacology responsible.
-
Scaffold Hopping and Bioisosteric Replacement: Exploring bioisosteres for the phenoxy-ether motif could lead to novel derivatives with improved properties, such as enhanced metabolic stability or reduced off-target activity.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Privileged Motif in Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and a myriad of natural alkaloids underscores its significance in the design and development of therapeutic agents.[1][3] This technical guide provides a comprehensive exploration of the potential therapeutic applications of piperidine derivatives, delving into their roles in oncology, neurodegenerative disorders, infectious diseases, and metabolic conditions. By synthesizing technical accuracy with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the causality behind experimental choices, self-validating protocols, and the authoritative grounding necessary to advance the discovery of novel piperidine-based therapeutics. The conformational flexibility of the piperidine ring allows for effective binding to a diverse range of biological targets, while its physicochemical properties can be finely tuned to enhance solubility, bioavailability, and metabolic stability.[2][4][5]
The Piperidine Motif: A Cornerstone of Drug Design
The piperidine scaffold's success in drug discovery can be attributed to several key features. Its three-dimensional structure provides a framework for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[2] The basic nitrogen atom is often crucial for target engagement and for modulating physicochemical properties like solubility.[5] Furthermore, the piperidine ring is a common feature in many natural products, indicating its inherent biological relevance and evolutionary selection as a privileged structure.[3] The ability to readily synthesize a wide array of substituted piperidines allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[4][6]
Anticancer Applications of Piperidine Derivatives
Piperidine-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[7][8] Their mechanisms of action are diverse, ranging from the inhibition of crucial signaling pathways to the disruption of DNA replication and microtubule dynamics.[8][9]
Mechanism of Action: Targeting Cancer Cell Proliferation and Survival
Several piperidine derivatives exert their anticancer effects by modulating key signaling pathways essential for cancer cell growth and survival.[8] For instance, some derivatives have been shown to inhibit the PI3K/Akt and STAT-3 pathways, which are frequently hyperactivated in various cancers.[8] Others function as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[10] A notable example is the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in tumor progression, by benzoylpiperidine scaffolds.[1] Additionally, some piperidine derivatives can intercalate into the DNA double helix, disrupting replication and transcription, ultimately leading to cell death.[9]
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of piperidine derivatives is commonly evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) being key metrics for potency.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Compound 17a | PC3 | Prostate | 0.81 | [8][9] |
| MGC803 | Gastric | 1.09 | [9] | |
| MCF-7 | Breast | 1.30 | [9] | |
| Compound 23 | MDA-MB-46 | Breast | 1.00 | [11] |
| Compound 25 | Various | Various | < 2.0 | [11] |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [9] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [9] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [9][12] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[13][15]
Step-by-Step Methodology: [9][14][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives and incubate for a desired period (e.g., 48 or 72 hours).[9][12]
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well.[15]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[9][16]
-
Solubilization: Carefully remove the medium and add 130-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9][15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[9][13]
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from a dose-response curve.
Visualization of Anticancer Drug Screening Workflow
Caption: Workflow for evaluating the anticancer activity of piperidine derivatives using the MTT assay.
Neuroprotective Applications in Neurodegenerative Diseases
Piperidine derivatives hold significant promise for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[17][18] Their therapeutic potential stems from their ability to modulate key pathological processes, including neurotransmitter depletion and protein misfolding.[17][19]
Mechanism of Action: Combating Neurodegeneration
A primary strategy in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, leading to improved cognitive function.[4][20] Many piperidine-based drugs, such as Donepezil, are potent AChE inhibitors.[1][17] In Parkinson's disease, some piperidine derivatives act as inhibitors of phosphodiesterase-8 (PDE8), an enzyme overexpressed in this condition.[13] Furthermore, certain piperidine derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key event in the pathogenesis of Alzheimer's disease.[21]
Quantitative Analysis of Neuroprotective Activity
The inhibitory potency of piperidine derivatives against key enzymes in neurodegeneration is a critical measure of their therapeutic potential.
| Derivative | Target | IC50 | Reference |
| Compound 5d | Acetylcholinesterase | 13 ± 2.1 nM | [4] |
| Donepezil (Reference) | Acetylcholinesterase | 0.6 ± 0.05 µM | [4] |
| Piperine Derivative 4a | Aβ42 Aggregation | 35-48% inhibition at 10 µM | [21] |
| Piperine Derivative 4b | Aβ42 Aggregation | 35-48% inhibition at 10 µM | [21] |
| Piperine Derivative 4c | Aβ42 Aggregation | 35-48% inhibition at 10 µM | [21] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and rapid colorimetric assay to determine acetylcholinesterase activity.[4][22]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[3][23]
Step-by-Step Methodology: [4][22][24]
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, the piperidine derivative (inhibitor), DTNB, and the substrate acetylthiocholine iodide in an appropriate buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the enzyme solution, the inhibitor at various concentrations, and the DTNB solution.
-
Pre-incubation: Incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[22]
-
Initiation of Reaction: Add the substrate solution to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.[22]
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is then determined from the dose-response curve.
Visualization of the Cholinergic Synapse and AChE Inhibition
Caption: Inhibition of acetylcholine hydrolysis at the cholinergic synapse by a piperidine derivative.
Therapeutic Potential in Infectious Diseases
The piperidine scaffold is a valuable pharmacophore in the development of agents to combat infectious diseases caused by viruses and bacteria.[15][24][25]
Antiviral Activity
Piperidine derivatives have demonstrated efficacy against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and hepatitis C virus (HCV).[26][27][28] Their mechanisms of action often involve interfering with viral entry, replication, or release from host cells.[26][28] For example, some piperidine-based compounds inhibit the influenza virus by interfering with an early to middle stage of its replication cycle.[26][29]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[30][31]
Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of a test compound.[5][27]
Step-by-Step Methodology: [30][31][32]
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the piperidine derivative.
-
Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.[32]
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells.[27]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks).
-
Plaque Visualization and Counting: Stain the cells with a vital dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to a virus-only control. The EC50 (50% effective concentration) is then determined.
Antibacterial Activity
Piperidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[15][33] Their mechanisms can involve disrupting the bacterial cell membrane, inhibiting essential enzymes, or interfering with protein synthesis.[33]
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][34]
Principle: This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[8]
Step-by-Step Methodology: [8][34][35]
-
Compound Dilution: Prepare two-fold serial dilutions of the piperidine derivative in a 96-well microtiter plate containing broth medium.
-
Bacterial Inoculum: Prepare a standardized suspension of the test bacterium.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[8]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (an indicator of bacterial growth). The MIC is the lowest concentration of the compound in which no growth is observed.
Visualization of Antimicrobial Susceptibility Testing
Caption: Comparative workflows for antiviral and antibacterial susceptibility testing of piperidine derivatives.
Applications in Metabolic Disorders: Focus on Diabetes
Piperidine derivatives are being explored as potential therapeutic agents for type 2 diabetes.[30][36] Their primary mechanism of action in this context is the inhibition of carbohydrate-digesting enzymes.[1][37]
Mechanism of Action: α-Glucosidase Inhibition
α-Glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides.[17][19] Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[19] Several piperidine derivatives have been identified as potent α-glucosidase inhibitors.[1][37]
Quantitative Analysis of Antidiabetic Activity
The inhibitory activity of piperidine derivatives against α-glucosidase is a key indicator of their potential as antidiabetic agents.
| Derivative | Target | IC50 / % Inhibition | Reference |
| Piperidine-substituted chalcone (a) | α-Amylase | IC50 = 9.86 ± 0.03 μM | [1] |
| Piperidine-substituted chalcone (b) | α-Glucosidase | 94.46% inhibition | [1] |
| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | α-Amylase | 97.30% inhibition | [1] |
| Acarbose (Reference) | α-Amylase | 61.66% inhibition | [1] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This is a colorimetric assay used to determine the inhibitory activity of a test compound against α-glucosidase.[6][19]
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product.[17][19] The amount of p-nitrophenol produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm.[19]
Step-by-Step Methodology: [6][17][19]
-
Reagent Preparation: Prepare solutions of α-glucosidase, the piperidine derivative (inhibitor), and the substrate pNPG in a suitable buffer (e.g., sodium phosphate buffer, pH 6.8).
-
Reaction Mixture: In a 96-well plate, add the buffer, the inhibitor at various concentrations, and the enzyme solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.[19]
-
Reaction Initiation: Initiate the reaction by adding the pNPG solution to all wells.
-
Incubation: Incubate the plate at 37°C for 20 minutes.[19]
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.[19]
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[19]
Data Analysis: The percentage of α-glucosidase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the blank (without inhibitor) and A_sample is the absorbance in the presence of the inhibitor. The IC50 value is then determined.[19]
Visualization of α-Glucosidase Inhibition in the Small Intestine
Caption: Schematic of α-glucosidase inhibition by a piperidine derivative in the small intestine.
Conclusion and Future Perspectives
The piperidine scaffold continues to be a highly privileged and fruitful starting point for the discovery of new therapeutic agents. Its structural and physicochemical properties make it an ideal building block for designing molecules with diverse pharmacological activities. The ongoing exploration of novel synthetic methodologies will undoubtedly lead to the generation of even more complex and diverse piperidine libraries, further expanding the chemical space for drug discovery. As our understanding of the molecular basis of diseases deepens, the rational design of piperidine derivatives targeting specific biological pathways will continue to yield promising drug candidates for a wide range of human ailments. The future of piperidine-based drug discovery lies in the integration of computational modeling, high-throughput screening, and innovative synthetic chemistry to accelerate the identification and optimization of the next generation of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. attogene.com [attogene.com]
- 4. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
- 7. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 22. japsonline.com [japsonline.com]
- 23. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 26. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 27. bioagilytix.com [bioagilytix.com]
- 28. mdpi.com [mdpi.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 33. Document: Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to tre... - ChEMBL [ebi.ac.uk]
- 34. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 35. youtube.com [youtube.com]
- 36. researchgate.net [researchgate.net]
- 37. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Z Guide to 4-(2-Chlorophenoxy)piperidine: A Privileged Scaffold in Modern Drug Discovery
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs.[1][2] This guide focuses on a specific, high-value derivative: 4-(2-chlorophenoxy)piperidine. We will explore the unique structural and physicochemical properties that make this building block a compelling choice for drug designers, particularly in the development of therapeutics for neurological disorders.[3] This document provides an in-depth analysis of its synthesis, derivatization strategies, and role in shaping the structure-activity relationships (SAR) and pharmacokinetic profiles of drug candidates. Detailed, field-tested protocols and mechanistic insights are provided to empower researchers in leveraging this versatile scaffold for their discovery programs.
Introduction: The Strategic Value of the 4-Aryloxypiperidine Motif
The piperidine heterocycle offers a conformationally flexible, six-membered saturated ring that can be strategically functionalized to engage with biological targets.[4] Its basic nitrogen atom is often crucial for forming salt bridges or hydrogen bonds, while the carbon backbone allows for precise three-dimensional positioning of various substituents.
The this compound scaffold combines several key features:
-
The Piperidine Core: Provides a robust, saturated heterocyclic core with a basic nitrogen handle for tuning solubility and target engagement.[4]
-
The Ether Linkage: Introduces a degree of flexibility and a potential hydrogen bond acceptor site.
-
The Phenyl Ring: Offers a platform for aromatic interactions, such as pi-pi stacking, with protein targets.
-
The ortho-Chloro Substituent: This is a critical feature. The chlorine atom's position and electronic properties can significantly influence the molecule's conformation, lipophilicity, and metabolic stability, often serving to block sites of metabolism or to fine-tune binding affinity.
This unique combination makes the scaffold particularly valuable for targeting complex systems like G-protein coupled receptors (GPCRs) and ion channels, which are prevalent in the central nervous system (CNS).
Physicochemical & Structural Properties
Understanding the inherent properties of the building block is paramount before its inclusion in a drug design campaign.
| Property | Predicted Value / Characteristic | Rationale & Impact in Drug Design |
| Molecular Formula | C11H14ClNO | --- |
| Molecular Weight | 211.69 g/mol [5] | Provides a solid starting point that is well within the typical range for "lead-like" molecules. |
| XlogP (Predicted) | 2.6[6][7] | Indicates moderate lipophilicity, a key factor for balancing membrane permeability (including blood-brain barrier penetration) and aqueous solubility.[8] |
| Appearance | Light yellow powder or colorless oil[5][9] | Standard for organic small molecules. |
| pKa (Predicted) | ~8.5 - 9.5 (for the piperidine nitrogen) | The basicity of the piperidine nitrogen allows for salt formation to improve solubility and handling. In a physiological environment (pH ~7.4), a significant portion will be protonated, which is often essential for interacting with acidic residues (e.g., Asp, Glu) in a binding pocket. |
| Conformation | The piperidine ring predominantly adopts a chair conformation.[10] | The phenoxy group can exist in either an axial or equatorial position, with the equatorial position generally being more stable. This conformational preference is a critical consideration for aligning with the topology of a target's active site. |
Synthesis & Derivatization: From Concept to Compound
The reliable synthesis of the core scaffold and its subsequent functionalization are the first practical steps in its utilization.
Core Synthesis: The Williamson Ether Synthesis Approach
A common and robust method for synthesizing the 4-aryloxypiperidine core is the Williamson ether synthesis, reacting a protected 4-hydroxypiperidine with the corresponding chlorophenol.
Caption: General workflow for synthesizing the this compound core.
Protocol 1: Synthesis of this compound Hydrochloride
Scientist's Note: This protocol is a representative example. The choice of protecting group for the piperidine nitrogen is crucial. The tert-butyloxycarbonyl (Boc) group is common due to its stability and ease of removal under acidic conditions that typically do not affect the ether linkage. The final product is often isolated as a hydrochloride salt for improved stability and handling.
Reagents & Equipment:
-
1-Boc-4-hydroxypiperidine
-
2-Chlorophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) or ethereal HCl
-
Dichloromethane (DCM), Diethyl ether
-
Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer, heating mantle, rotary evaporator
Step-by-Step Methodology:
-
Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 1-Boc-4-hydroxypiperidine (1.0 eq) dissolved in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Rationale: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form the more reactive alkoxide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Ether Formation: Add 2-chlorophenol (1.1 eq) to the reaction mixture. Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification (Protected Intermediate): Purify the crude product (N-Boc-4-(2-chlorophenoxy)piperidine) via flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or a saturated solution of HCl in diethyl ether.[9] Stir at room temperature for 2-4 hours. Rationale: Strong acid cleaves the Boc group, liberating the secondary amine.
-
Isolation: Remove the solvent and excess acid under reduced pressure. The resulting solid or oil can be triturated with diethyl ether to induce precipitation of the hydrochloride salt, which is then collected by filtration.[9]
Derivatization: Attaching the Pharmacophore
With the core scaffold in hand, the piperidine nitrogen is the primary handle for introducing diversity and building out the final molecule. Common derivatization reactions include:
-
Reductive Amination: Reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond.
-
Acylation/Sulfonylation: Reacting with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
-
N-Arylation/Alkylation: Using transition-metal catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or simple alkylation with alkyl halides.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 4-(4-chlorophenoxy)piperidine (C11H14ClNO) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. chemrevlett.com [chemrevlett.com]
The Piperidine Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquity and Significance of the Piperidine Ring
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, stands as one of the most vital and prevalent structural motifs in the pharmaceutical industry.[1][2] Its derivatives are integral components in more than twenty classes of pharmaceuticals, ranging from treatments for central nervous system (CNS) disorders to anticancer agents.[1][3] The remarkable success of this scaffold can be attributed to its unique combination of physicochemical and structural properties. The piperidine ring provides a versatile, three-dimensional framework that can be strategically functionalized, allowing medicinal chemists to fine-tune a molecule's pharmacodynamic and pharmacokinetic profiles.[4][5] This guide offers a comprehensive exploration of the piperidine moiety's role in pharmaceutical compounds, delving into its structural characteristics, synthetic accessibility, and profound impact on therapeutic activity.
The Piperidine Scaffold: A Structural and Physicochemical Perspective
The therapeutic efficacy of a piperidine-containing drug is intrinsically linked to the ring's structural and physicochemical properties. Its conformational flexibility, basicity, and lipophilicity are key determinants of how the molecule interacts with its biological target and behaves within the body.
Conformational Flexibility: The Chair Conformation and Beyond
To minimize angular and torsional strain, the piperidine ring predominantly adopts a chair conformation.[6] This conformational preference is critical for dictating the spatial orientation of substituents, which in turn governs the molecule's ability to bind to specific receptor pockets.[6][7] The presence of substituents can lead to a variety of conformations, including alternative chair forms, as well as boat and twist-boat conformations.[6] Understanding and controlling these conformational landscapes through strategic chemical modification is a cornerstone of rational drug design.[8][9]
Basicity and pKa: A Key to Target Engagement and Solubility
The nitrogen atom within the piperidine ring imparts basicity, with a pKa of its conjugate acid around 11.22.[10] This basicity is often crucial for forming ionic interactions with acidic residues in the binding sites of biological targets, such as G-protein coupled receptors (GPCRs) and enzymes.[7] Furthermore, the ability to protonate at physiological pH enhances the aqueous solubility of drug candidates, a vital factor for oral bioavailability.
Lipophilicity and ADME Properties
The piperidine scaffold itself possesses a moderate lipophilicity (logP of approximately 0.84), which can be modulated by the addition of various substituents.[10] This tunability is essential for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5] A well-balanced lipophilicity is required to ensure adequate cell membrane permeability for reaching the target site, while avoiding excessive accumulation in fatty tissues, which could lead to off-target effects and toxicity.[10] The metabolic stability of the piperidine ring is generally favorable, contributing to its frequent appearance in approved drugs.[5][10]
Synthetic Strategies for Piperidine Derivatives
The widespread use of the piperidine moiety in pharmaceuticals is also a testament to the numerous and efficient synthetic methods developed for its construction. These strategies provide medicinal chemists with a robust toolbox for creating diverse libraries of piperidine-containing compounds for screening and optimization.
Key Synthetic Routes
Several major synthetic pathways are commonly employed to generate the piperidine core:
-
Catalytic Hydrogenation of Pyridines: This is one of the most common methods for synthesizing piperidines, involving the reduction of the aromatic pyridine ring using various catalysts such as rhodium, palladium, or Raney nickel.[1] This approach is often used for large-scale production due to its efficiency.
-
Intramolecular Cyclization: These reactions involve the formation of the piperidine ring through the cyclization of a linear precursor containing a nitrogen source (typically an amine) and an electrophilic center.[2] Palladium-catalyzed intramolecular allylic amination is one such elegant method.[1]
-
Multicomponent Reactions: These reactions allow for the construction of complex piperidine derivatives in a single step from three or more starting materials, offering a high degree of molecular diversity.[11]
Experimental Protocol: Synthesis of a Substituted Piperidine via Reductive Amination
This protocol outlines a general procedure for the synthesis of an N-substituted piperidine derivative from a suitable 1,5-dicarbonyl compound and a primary amine.
Materials:
-
1,5-Dicarbonyl compound (e.g., Glutaraldehyde)
-
Primary amine (e.g., Benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve the 1,5-dicarbonyl compound (1.0 eq) and the primary amine (1.1 eq) in DCM.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-substituted piperidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is milder and more selective for imines over carbonyls compared to other borohydrides like sodium borohydride, minimizing side reactions.
-
Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate, which is more electrophilic and readily reduced.
-
Workup with sodium bicarbonate is necessary to neutralize the acetic acid and any remaining acidic species.
Pharmacological Significance: Piperidine as a Privileged Scaffold
The piperidine ring is often referred to as a "privileged scaffold" due to its presence in a wide array of biologically active compounds targeting diverse therapeutic areas.[5][10]
Central Nervous System (CNS) Disorders
The piperidine moiety is particularly prominent in drugs targeting the CNS.[12][13] Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it an ideal scaffold for developing treatments for psychiatric and neurodegenerative diseases.[3][14]
-
Antipsychotics: Drugs like haloperidol and risperidone feature a piperidine ring that is crucial for their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[13][15]
-
Analgesics: The potent synthetic opioid fentanyl and its analogues are based on a 4-anilidopiperidine structure, which is essential for their high affinity and agonist activity at μ-opioid receptors.[15][16]
-
ADHD Medications: Methylphenidate (Ritalin) contains a piperidine ring that plays a key role in its function as a norepinephrine and dopamine reuptake inhibitor.[15]
-
Alzheimer's Disease: Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's, utilizes a piperidine moiety to correctly orient the molecule within the active site of the enzyme.[1][14]
Oncology
In cancer therapy, piperidine derivatives have been successfully developed as inhibitors of various enzymes and receptors involved in tumor growth and proliferation.[3][17] For instance, certain kinase inhibitors incorporate the piperidine scaffold to achieve high potency and selectivity.[3]
Infectious Diseases
The piperidine scaffold is also found in a number of antimicrobial and antiviral agents.[17] Its structural versatility allows for the development of compounds that can interfere with essential microbial processes.
Structure-Activity Relationship (SAR) Studies
The optimization of a lead compound into a clinical candidate often involves extensive structure-activity relationship (SAR) studies. For piperidine-containing molecules, these studies typically explore how modifications to the piperidine ring and its substituents impact biological activity.
Key aspects of SAR for piperidine derivatives include:
-
Substitution Pattern: The position of substituents on the piperidine ring can dramatically affect binding affinity and selectivity. For example, in a series of farnesyltransferase inhibitors, all four substituent positions on the piperidine core were found to be important for inhibitory activity.[18]
-
Stereochemistry: The chiral centers within the piperidine ring or its substituents can lead to significant differences in pharmacological activity between enantiomers.[19] For many drugs, only one enantiomer is responsible for the desired therapeutic effect.
-
N-Substitution: The substituent on the piperidine nitrogen is a common point of modification to modulate properties such as basicity, lipophilicity, and target engagement.[7]
Below is a diagram illustrating a hypothetical SAR for a generic piperidine-based scaffold.
Caption: Structure-Activity Relationship (SAR) map for a substituted piperidine.
Case Study: Fentanyl - A Potent Analgesic
Fentanyl, a synthetic opioid, provides a compelling case study on the importance of the piperidine scaffold. It is 50 to 100 times more potent than morphine and is widely used for pain management.[16] The core of fentanyl is a 4-anilidopiperidine structure. The piperidine ring serves to correctly orient the N-phenethyl and anilido groups, which are crucial for high-affinity binding to the μ-opioid receptor. The basic nitrogen of the piperidine is protonated at physiological pH, forming a key ionic interaction with an aspartate residue in the receptor's binding pocket.
Future Directions and Emerging Roles
The versatility of the piperidine scaffold ensures its continued importance in future drug discovery efforts. Researchers are exploring its use in novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors. Furthermore, the development of new synthetic methods, including C-H activation, will enable the creation of even more complex and diverse piperidine derivatives, expanding the accessible chemical space for drug design.[20]
Conclusion
The piperidine moiety is a truly privileged scaffold in medicinal chemistry, underpinning the development of a multitude of life-saving drugs.[5][13] Its unique combination of a three-dimensional structure, tunable physicochemical properties, and synthetic accessibility has made it an indispensable tool for drug designers. A thorough understanding of the principles outlined in this guide—from conformational analysis and synthetic strategy to structure-activity relationships—is essential for any scientist or researcher aiming to harness the full potential of the piperidine scaffold in the creation of next-generation therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. nbinno.com [nbinno.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Piperidine - Wikipedia [en.wikipedia.org]
- 16. Fentanyl - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. thieme-connect.de [thieme-connect.de]
- 20. Piperidines via C-H Activation: An Efficient Route to a Ubiquitous Pharmacophore - Joseph Topczewski [grantome.com]
Methodological & Application
synthesis of 4-(2-Chlorophenoxy)piperidine hydrochloride
An In-Depth Technical Guide to the Synthesis of 4-(2-Chlorophenoxy)piperidine Hydrochloride
Introduction: Significance and Synthetic Overview
This compound hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine core linked to a chlorinated phenyl ring via an ether linkage, makes it a key intermediate for synthesizing a range of pharmacologically active compounds. The piperidine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties, while the chlorophenoxy group allows for further functionalization and modulation of biological activity.
The synthesis of this compound can be approached through several established organic chemistry transformations. The most prominent and reliable methods involve the formation of the aryl ether bond. This guide will focus on two primary strategies: the classic Williamson Ether Synthesis via a nucleophilic aromatic substitution (SNAr) pathway and the more modern Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. We will provide a detailed, field-tested protocol for the Williamson ether synthesis, which is often favored for its operational simplicity and cost-effectiveness.
PART I: Mechanistic Insights and Strategic Considerations
A successful synthesis relies on understanding the underlying reaction mechanisms to optimize conditions and troubleshoot potential issues.
Methodology 1: Williamson Ether Synthesis (SNAr Approach)
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[1][2] In this context, it involves the reaction of an alkoxide with an activated aryl halide.
Mechanism: The reaction proceeds via a two-step Nucleophilic Aromatic Substitution (SNAr) mechanism.
-
Alkoxide Formation: The hydroxyl group of an N-protected 4-hydroxypiperidine is deprotonated by a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) to form a potent nucleophile, the corresponding alkoxide.
-
Nucleophilic Attack: The alkoxide attacks the electron-deficient carbon of the aryl halide (in this case, the carbon bearing the fluorine atom in 1-chloro-2-fluorobenzene). This forms a high-energy intermediate known as a Meisenheimer complex.[3]
-
Aromatization: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride is an excellent leaving group in SNAr reactions), yielding the desired aryl ether.
Causality Behind Experimental Choices:
-
N-Protection: The secondary amine of the piperidine ring is nucleophilic and must be protected to prevent side reactions, such as N-arylation. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of the ether synthesis and can be easily removed under acidic conditions.[4]
-
Choice of Aryl Halide: While 1,2-dichlorobenzene could be used, 1-chloro-2-fluorobenzene is often preferred. The high electronegativity of the fluorine atom activates the ring towards nucleophilic attack, and fluoride is a better leaving group than chloride in SNAr reactions.[5]
-
Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is required to dissolve the ionic alkoxide intermediate and facilitate the SN2-like attack.[5]
Methodology 2: Buchwald-Hartwig C-O Cross-Coupling
The Buchwald-Hartwig reaction is a powerful palladium-catalyzed method for forming carbon-heteroatom bonds, including C-O bonds.[6][7][8] This reaction offers an alternative route that can sometimes provide better yields and functional group tolerance compared to the classical SNAr approach.
Mechanism: The catalytic cycle is complex but generally involves:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Ligand Exchange/Deprotonation: The alcohol (R-OH) coordinates to the palladium center, and a base facilitates deprotonation to form a palladium alkoxide complex.
-
Reductive Elimination: The final C-O bond is formed through reductive elimination from the Pd(II) complex, yielding the aryl ether product (Ar-OR) and regenerating the Pd(0) catalyst.[7]
Key Components:
-
Palladium Pre-catalyst: Sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., X-Phos, BINAP) is critical to facilitate the oxidative addition and reductive elimination steps.[6][9]
-
Base: A non-nucleophilic inorganic base such as Cs₂CO₃ or K₃PO₄ is typically employed.
While highly effective, this method requires careful exclusion of air and moisture, and the cost of the palladium catalyst and ligands can be higher than for the Williamson synthesis.
PART II: Detailed Synthesis Protocol (Williamson Ether Synthesis)
This section provides a comprehensive, step-by-step protocol for the , optimized for laboratory-scale preparation.
Overall Synthetic Workflow
The synthesis is a two-step process starting from commercially available N-Boc-4-hydroxypiperidine.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Buy 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride | 1220018-77-8 [smolecule.com]
- 4. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Piperidine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Ubiquitous Piperidine Scaffold in Modern Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most significant structural motifs in the fields of medicinal chemistry and natural product synthesis.[1] Its saturated, sp³-rich framework provides a three-dimensional architecture that is highly desirable for creating molecules with complex and specific interactions with biological targets.[2] Indeed, the piperidine scaffold is a cornerstone of the pharmaceutical industry, appearing in over twenty classes of FDA-approved drugs, ranging from analgesics like fentanyl to antipsychotics and anticancer agents.[1]
The prevalence of this scaffold is not accidental. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, while the carbon skeleton allows for diverse stereochemical arrangements. This conformational flexibility and the potential for multi-vector functionalization make it an ideal building block for optimizing pharmacokinetic and pharmacodynamic properties.[3]
Given its importance, the development of efficient, robust, and stereoselective methods for the synthesis of substituted piperidines is a critical endeavor in modern organic chemistry.[1] This guide provides an in-depth overview of the most common and powerful strategies for constructing the piperidine core, complete with mechanistic insights, detailed experimental protocols, and practical advice to empower researchers in their synthetic efforts.
Strategic Approaches to Piperidine Synthesis
The construction of the piperidine ring can be broadly categorized into several key strategies. The choice of method depends on the desired substitution pattern, stereochemical requirements, and the availability of starting materials. This guide will focus on four principal and versatile approaches:
-
Reduction of Pyridine Derivatives: The most atom-economical approach, involving the saturation of a pre-existing aromatic pyridine ring.
-
Intramolecular Cyclization Strategies: Building the ring by forming a C-N bond from a linear precursor.
-
Cycloaddition Reactions: Constructing the ring in a single step via concerted or stepwise cycloadditions, most notably the Aza-Diels-Alder reaction.
-
Reductive Amination of Dicarbonyls: A powerful method for forming two C-N bonds in a single pot, creating the piperidine ring from a 1,5-dicarbonyl compound.
The following sections will delve into the causality behind each of these strategies, providing both the "how" and the "why" of the experimental design.
Method 1: Catalytic Hydrogenation of Pyridines
The most direct route to the piperidine core is the hydrogenation of the corresponding pyridine.[2] This method is conceptually simple—adding three equivalents of hydrogen across the aromatic ring—but is mechanistically challenging due to the high aromatic stability of pyridine and the tendency of the nitrogen lone pair to poison catalyst surfaces.[2]
Mechanistic Considerations & Causality
The key to a successful pyridine hydrogenation is overcoming its aromatic resonance energy. This typically requires potent catalytic systems, often involving precious metals and potentially high pressures and temperatures.[2][4]
-
Catalyst Choice: Heterogeneous catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst), Palladium on Carbon (Pd/C), and Rhodium on Carbon (Rh/C) are workhorses for this transformation.[2][5] Platinum catalysts are highly active but can sometimes be less selective. Palladium is often a good choice for selective reductions, especially when trying to preserve other functional groups.[2]
-
The Role of Acid: A critical experimental choice is the use of an acidic solvent or co-reagent, such as glacial acetic acid or hydrochloric acid.[2][5] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This has two major benefits:
-
It prevents the nitrogen's lone pair from strongly coordinating to the metal catalyst surface, which would otherwise act as a poison and deactivate the catalyst.[2]
-
It activates the ring towards reduction by disrupting its aromaticity.
-
The general workflow for a catalytic hydrogenation is depicted below.
References
Application Notes & Protocols: NbCl₅-Mediated Aza-Prins Cyclization for 4-Chloro-Piperidine Synthesis
Introduction: The Strategic Value of 4-Chloro-Piperidines and the Niobium Pentachloride Advantage
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1][2] Among its many derivatives, the 4-chloro-piperidine moiety stands out as a particularly valuable synthetic intermediate. The chlorine atom at the C4 position serves as a versatile handle, a labile leaving group that opens the door to a multitude of post-cyclization functionalizations through nucleophilic substitution. This allows for the rapid diversification of complex molecular scaffolds, a critical process in drug discovery and development.
Traditionally, the synthesis of substituted piperidines is achieved via the aza-Prins cyclization, a powerful carbon-carbon bond-forming reaction that condenses a homoallylic amine with an aldehyde.[3][4] This reaction typically proceeds through the formation of an N-acyliminium ion, which is then intercepted intramolecularly by the alkene. The choice of Lewis or Brønsted acid catalyst is paramount, as it governs the reaction's efficiency, stereoselectivity, and the nature of the nucleophile that terminates the cyclization cascade.[5][6][7]
This guide details a robust and efficient protocol for the synthesis of 4-chloro-piperidines utilizing Niobium(V) chloride (NbCl₅) as a uniquely effective Lewis acid catalyst. NbCl₅ is a powerful, moisture-sensitive Lewis acid that excels at activating carbonyls and generating N-acyliminium ions from their precursors.[8] Its key advantage in this context is twofold: it potently catalyzes the cyclization and conveniently serves as the chloride source (Cl⁻) for trapping the resulting cyclized carbocation, streamlining the synthesis into a single, efficient step.[9] This methodology provides a direct and stereoselective route to valuable 4-chloro-piperidine derivatives.
Reaction Mechanism: Unraveling the NbCl₅ Catalytic Cycle
The NbCl₅-mediated aza-Prins cyclization proceeds through a well-defined mechanistic pathway, initiated by the potent Lewis acidity of the niobium center. The entire process is a cascade that efficiently constructs the piperidine ring and installs the key chloro-substituent.
-
Lewis Acid Activation & Iminium Ion Formation: The reaction commences with the coordination of the Lewis acidic NbCl₅ to the carbonyl oxygen of the aldehyde (I). This activation dramatically increases the electrophilicity of the carbonyl carbon. The nitrogen atom of the N-protected homoallylic amine (II) then attacks the activated carbonyl, forming a hemiaminal intermediate.
-
N-Acyliminium Ion Generation: Under the influence of NbCl₅, the hemiaminal readily loses a molecule of water (or its niobium-bound equivalent) to generate the critical, highly electrophilic N-acyliminium ion intermediate (III).[8][10]
-
Intramolecular Cyclization (Aza-Prins Step): The pendant alkene of the homoallylic amine acts as an intramolecular π-nucleophile, attacking the electrophilic iminium ion in a 6-endo-trig cyclization. This key step forms the six-membered piperidine ring and generates a new carbocation at the C4 position (IV). The stereochemistry of the substituents at C2 and C6 is often controlled during this step, with a strong preference for the trans isomer to minimize steric hindrance.[4]
-
Chloride Trapping & Catalyst Regeneration: The piperidinyl cation (IV) is then rapidly quenched by a chloride ion delivered from the [NbCl₅OH]⁻ complex. This step installs the desired C4-chloro substituent and regenerates a niobium species that can re-enter the catalytic cycle. The final product is the stable 4-chloro-piperidine derivative (V).
Mechanistic Pathway Diagram
Caption: NbCl₅-mediated aza-Prins cyclization mechanism.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative NbCl₅-mediated aza-Prins cyclization reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Niobium(V) Chloride (NbCl₅) | Anhydrous, 99%+ | Major Chemical Supplier | Highly moisture-sensitive. Handle under inert gas. |
| N-Tosylhomoallylamine | N/A | Synthesized* | Substrate |
| Benzaldehyde | Reagent Grade | Major Chemical Supplier | Substrate, freshly distilled if necessary |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Major Chemical Supplier | Solvent, passed through activated alumina column |
| Saturated Sodium Bicarbonate | ACS Grade | Major Chemical Supplier | For quenching |
| Anhydrous Sodium Sulfate | ACS Grade | Major Chemical Supplier | For drying |
| Silica Gel | 230-400 mesh | Major Chemical Supplier | For chromatography |
| Hexanes | HPLC Grade | Major Chemical Supplier | Eluent |
| Ethyl Acetate | HPLC Grade | Major Chemical Supplier | Eluent |
*N-protected homoallylic amines can be synthesized via several established methods, such as the allylation of the corresponding sulfonamide.
Equipment
-
Flame-dried, two-neck round-bottom flask
-
Septa and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Glass column for chromatography
Step-by-Step Procedure
Reaction Setup (Under Inert Atmosphere)
-
Flask Preparation: Place a magnetic stir bar into a 50 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Addition: To the flask, add the N-tosylhomoallylamine (1.0 equiv., e.g., 223 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL). Stir the solution until the amine fully dissolves.
-
Aldehyde Addition: Add benzaldehyde (1.2 equiv., e.g., 127 mg, 1.2 mmol) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, weigh Niobium(V) chloride (NbCl₅) (1.2 equiv., e.g., 324 mg, 1.2 mmol) into a separate dry vial. Carefully and portion-wise, add the solid NbCl₅ to the stirred reaction mixture at 0 °C. Note: NbCl₅ is a yellow, dense solid that reacts exothermically with moisture. Addition should be slow to control the reaction temperature.
Reaction and Monitoring
-
Reaction Progression: Allow the reaction to stir at 0 °C for 15 minutes, then remove the ice bath and let the mixture warm to room temperature. The reaction is typically complete within 1-2 hours.[9]
-
TLC Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.
Workup and Purification
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate solution. Caution: Quenching may be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 15 mL).[9]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[9]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-chloro-piperidine derivative.
Experimental Workflow Diagram
Caption: General workflow for NbCl₅-mediated cyclization.
Data Interpretation and Expected Results
The NbCl₅-mediated aza-Prins cyclization is a versatile reaction applicable to a range of substrates. The yield and diastereoselectivity can be influenced by the electronic and steric nature of both the homoallylic amine and the aldehyde.
| Entry | Aldehyde | N-Protecting Group | Expected Yield | Diastereomeric Ratio (trans:cis) |
| 1 | Benzaldehyde | Tosyl (Ts) | 85-95% | >95:5 |
| 2 | 4-Methoxybenzaldehyde | Tosyl (Ts) | 88-96% | >95:5 |
| 3 | 4-Nitrobenzaldehyde | Tosyl (Ts) | 75-85% | >95:5 |
| 4 | Cyclohexanecarboxaldehyde | Tosyl (Ts) | 80-90% | >90:10 |
| 5 | Isovaleraldehyde | Tosyl (Ts) | 70-80% | >90:10 |
| 6 | Benzaldehyde | Boc | 60-75% | >90:10 |
Discussion of Results:
-
Electronic Effects: Aromatic aldehydes with electron-donating groups (e.g., 4-methoxybenzaldehyde) tend to give slightly higher yields due to the stabilization of the developing positive charge during N-acyliminium ion formation. Conversely, electron-withdrawing groups (e.g., 4-nitrobenzaldehyde) can slightly decrease the reaction rate and yield.
-
Steric Effects: Both aliphatic and aromatic aldehydes are well-tolerated. Bulky aliphatic aldehydes (e.g., cyclohexanecarboxaldehyde) proceed smoothly to give good yields.
-
Protecting Group: The nature of the nitrogen protecting group can influence reactivity. Electron-withdrawing groups like tosyl (Ts) are highly effective as they promote the formation of the N-acyliminium ion. Less electron-withdrawing groups like Boc may result in lower yields.[9]
-
Diastereoselectivity: The reaction generally exhibits high diastereoselectivity, strongly favoring the formation of the trans-2,6-disubstituted piperidine. This is attributed to a thermodynamically favored chair-like transition state during the cyclization step where bulky substituents occupy equatorial positions to minimize steric interactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive NbCl₅ due to moisture exposure. 2. Insufficiently anhydrous solvent/reagents. 3. Low reaction temperature or insufficient time. | 1. Use a fresh bottle of NbCl₅ or purify by sublimation. Handle strictly under inert atmosphere. 2. Ensure all solvents and reagents are rigorously dried. 3. Allow the reaction to stir longer at room temperature and monitor by TLC. |
| Formation of Byproducts | 1. Reaction temperature too high, leading to decomposition. 2. Incomplete hydrolysis of intermediates during workup. | 1. Maintain the initial addition of NbCl₅ at 0 °C to control the exotherm. 2. Ensure the quenching step is performed thoroughly with vigorous stirring. |
| Low Diastereoselectivity | 1. Use of very bulky or conformationally flexible substrates. | 1. This may be inherent to the substrate. Consider running the reaction at a lower temperature (e.g., -20 °C or -40 °C) to potentially enhance selectivity, though this may require longer reaction times. |
| Difficult Purification | 1. Streaking on TLC plate. 2. Co-elution of product with starting material. | 1. Residual niobium salts may be present. Ensure a thorough aqueous wash during workup. Add a small amount of triethylamine (~1%) to the chromatography eluent to deactivate the silica gel. 2. Optimize the eluent system for better separation. A gradient elution may be required. |
Safety Precautions
Niobium(V) Chloride (NbCl₅) is a hazardous chemical and must be handled with extreme care in a controlled laboratory environment.
-
Corrosivity: NbCl₅ is corrosive and causes severe skin burns and serious eye damage.[11][12][13]
-
Reactivity with Water: It reacts violently with water and moisture, releasing toxic and corrosive hydrogen chloride (HCl) gas.[1] All manipulations must be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3][9]
-
Inhalation: Inhalation of NbCl₅ dust or the HCl fumes it produces can cause severe respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact), and chemical safety goggles with a face shield.[2][3]
-
Handling: Use a fume hood for all operations. Weigh and transfer NbCl₅ in a glovebox or under a positive pressure of inert gas to prevent exposure to air.
-
Quenching: Quenching of the reaction should be done slowly and at a reduced temperature (0 °C) to control the exotherm.
-
Disposal: Neutralize excess NbCl₅ by slowly adding it to a stirred, cooled solution of sodium bicarbonate. Dispose of all chemical waste in accordance with local, regional, and national regulations.[14]
Dichloromethane (CH₂Cl₂) is a volatile and potentially carcinogenic solvent. Handle only in a well-ventilated fume hood.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. prochemonline.com [prochemonline.com]
- 4. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. [PDF] On the choice of Lewis acids for the Prins reaction; two total syntheses of (±)-Civet | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ltschem.com [ltschem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. atimaterials.com [atimaterials.com]
- 12. Niobium pentachloride | Cl5Nb | CID 24818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. materion.com [materion.com]
- 14. file1.lookchem.com [file1.lookchem.com]
Application Notes and Protocols for the Analytical Characterization of 4-(2-Chlorophenoxy)piperidine
Introduction
4-(2-Chlorophenoxy)piperidine is a substituted piperidine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. The precise structural and purity profile of such intermediates is paramount to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the analytical methodologies required for the thorough characterization of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and offer a robust framework for quality control and chemical analysis.
Physicochemical Profile
A foundational understanding of the compound's physicochemical properties is essential for selecting appropriate analytical techniques and conditions. This compound is a secondary amine with a distinct chemical structure that dictates its analytical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 245057-65-2 | Santa Cruz Biotechnology |
| Molecular Formula | C₁₁H₁₄ClNO | PubChem |
| Molecular Weight | 211.69 g/mol | PubChem |
| Monoisotopic Mass | 211.0763918 Da | PubChem |
| Predicted XlogP | 2.6 | PubChemLite |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents (e.g., methanol, DMSO) and have low water solubility. | Inferred from related compounds |
Chromatographic Methods for Purity and Impurity Profiling
Chromatography is the cornerstone for assessing the purity of chemical compounds and identifying potential process-related impurities or degradants. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer unique advantages for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for analyzing non-volatile or thermally labile compounds, making it a primary tool for purity assessment. For piperidine derivatives, which are basic in nature, reverse-phase HPLC is the most common approach.
Expertise & Experience: The secondary amine in the piperidine ring can interact with free silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing). Therefore, using a modern, end-capped C18 column or adding a competing base or an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase is crucial for obtaining symmetrical peaks. The observation of two peaks for a pure piperidine derivative in its free base form can sometimes occur due to differential ionization or interaction with the stationary phase; adjusting the mobile phase pH can often resolve this.
Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 275 nm (to capture both the piperidine and chlorophenoxy chromophores).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve 1 mg of this compound in 1 mL of 50:50 MeCN/Water.
-
Validation: The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) according to ICH guidelines.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds. It is particularly useful for detecting residual solvents from the synthesis and for identifying volatile impurities that may not be observed by HPLC. Given the boiling point of piperidine is 106 °C, GC is a suitable method.
Expertise & Experience: The basic nature of the piperidine moiety can lead to peak tailing on standard GC columns. Using a column with a base-deactivated stationary phase or a mid-polar column like a DB-5ms is recommended to achieve better peak symmetry. While derivatization can sometimes improve peak shape for amines, direct analysis is often feasible.
Protocol: GC Analysis for Purity and Residual Solvents
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 2
-
Application Note: Achieving Gold-Standard Quantification in LC-MS/MS with Deuterated Internal Standards
Abstract
In the landscape of quantitative analysis, particularly within pharmaceutical and bioanalytical research, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands as a pillar of sensitivity and selectivity. However, its accuracy is profoundly susceptible to variations in sample preparation, matrix effects, and instrument performance.[1][2][3] This application note provides a comprehensive technical guide on the theory, selection, and implementation of deuterated internal standards (D-IS). Recognized as the gold standard by regulatory bodies, D-IS are essential for mitigating analytical variability and ensuring the highest data integrity.[4][5] We will explore the principle of Stable Isotope Dilution (SID), detail robust protocols for method development and validation, and provide expert insights into troubleshooting common challenges to achieve precise, accurate, and reproducible quantification.
The Principle: Why Deuterated Standards are the Analytical Benchmark
The core of quantitative LC-MS/MS relies on the consistent and proportional response of an analyte to its concentration. However, complex biological matrices introduce components that can suppress or enhance the analyte's ionization, leading to significant imprecision.[2][6] A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[4][5] This subtle mass change is the key to its effectiveness.
By adding a known, fixed concentration of the D-IS to every sample, standard, and quality control (QC) at the earliest stage of sample preparation, it experiences the exact same analytical journey as the target analyte.[3][7] This includes:
-
Identical Extraction Recovery: Any loss of analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of the D-IS.[1][3]
-
Co-elution: The D-IS has nearly identical physicochemical properties to the analyte, causing it to elute from the liquid chromatography (LC) column at virtually the same time.[5][8]
-
Equivalent Ionization Response: As the analyte and D-IS enter the mass spectrometer's source together, they are subjected to the same degree of ion suppression or enhancement from co-eluting matrix components.[2][4]
The mass spectrometer differentiates between the light (analyte) and heavy (D-IS) forms based on their mass-to-charge ratio (m/z).[4] Quantification is then based not on the absolute response of the analyte, but on the ratio of the analyte's peak area to the D-IS's peak area.[9][10] This ratio remains stable and accurate, effectively canceling out variability and providing a true measure of the analyte's concentration.[1][10][11] This technique is known as Stable Isotope Dilution (SID) Mass Spectrometry.[6][12][13]
References
- 1. youtube.com [youtube.com]
- 2. waters.com [waters.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. texilajournal.com [texilajournal.com]
- 9. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. fiveable.me [fiveable.me]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. imreblank.ch [imreblank.ch]
Application Note & Protocol: Preparation of Stock and Working Solutions of Piperidine Compounds
Authored by: Gemini, Senior Application Scientist
Introduction: The Central Role of Piperidine Scaffolds and the Imperative of Solution Accuracy
The piperidine ring, a saturated heterocycle, is a privileged scaffold in modern medicinal chemistry. Its versatile stereochemistry and ability to engage in key hydrogen bonding interactions have made it a cornerstone of numerous FDA-approved therapeutics, from the antipsychotic Haloperidol to the Alzheimer's treatment Donepezil. The journey from a synthesized piperidine-based compound to a validated biological result, however, is critically dependent on a foundational, yet often overlooked, step: the accurate and reproducible preparation of stock and working solutions.
Improper solution preparation is a significant source of experimental variability and can lead to erroneous data, jeopardizing project timelines and resources. Factors such as compound insolubility, degradation, and inaccurate concentration can profoundly impact assay results, leading to false negatives or positives. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling solutions of piperidine-containing compounds, ensuring the integrity and reproducibility of your experimental data.
Part 1: Pre-Preparation & Safety Considerations
Before any work begins, a thorough understanding of the specific piperidine compound and adherence to safety protocols is paramount.
Compound-Specific Characterization
Not all piperidine compounds are created equal. Their solubility, stability, and handling requirements are dictated by the nature of the substituents on the piperidine ring.
-
Solubility Prediction: The physicochemical properties of a compound, such as its LogP (a measure of lipophilicity) and pKa (acid dissociation constant), are key determinants of its solubility. Piperidine itself is a basic amine with a pKa of its conjugate acid around 11.2, rendering it more soluble in acidic aqueous solutions. However, for many complex piperidine derivatives used in research, organic solvents are required.
-
Initial Solvent Selection: For novel piperidine compounds, a small-scale solubility test is recommended. A general starting point for non-polar compounds is Dimethyl Sulfoxide (DMSO), a powerful aprotic solvent capable of dissolving a wide range of organic molecules. For more polar compounds, ethanol, methanol, or aqueous buffers may be more appropriate.
Safety First: Handling Piperidine and its Derivatives
Piperidine and many of its derivatives can be hazardous. Piperidine itself is a flammable, corrosive liquid with potential for severe skin burns and eye damage. Always consult the Safety Data Sheet (SDS) for the specific compound before handling.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required at all times.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. For pure piperidine or highly concentrated solutions, heavier-duty gloves may be necessary.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Part 2: Preparation of High-Concentration Stock Solutions
A stock solution is a concentrated form of your compound that is diluted to create lower-concentration working solutions for experiments. The goal is to create a stable, accurately concentrated stock that will serve as the source for multiple experiments.
Essential Equipment and Reagents
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated pipettes
-
Appropriate volumetric flasks (Class A)
-
Vortex mixer and/or sonicator
-
High-purity solvents (e.g., DMSO, anhydrous ethanol, sterile water)
-
Amber glass vials with Teflon-lined caps for storage
Step-by-Step Protocol for Stock Solution Preparation (Example: 10 mM Stock)
-
Determine Target Concentration and Volume: Decide on the desired stock concentration (e.g., 10 mM) and the required volume (e.g., 1 mL).
-
Calculate Required Mass: Use the following formula to calculate the mass of the compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for a 10 mM stock of a compound with MW = 250 g/mol in 1 mL:
-
Mass (g) = (0.010 mol/L) x (0.001 L) x (250 g/mol ) = 0.0025 g = 2.5 mg
-
-
Weighing the Compound:
-
Tare a clean, dry weighing vessel (e.g., a weigh boat or the final storage vial) on the analytical balance.
-
Carefully add the compound until the target mass is reached. Record the exact mass.
-
-
Solubilization:
-
Add a portion of the chosen solvent (e.g., ~70% of the final volume) to the vial containing the weighed compound.
-
Cap the vial and vortex thoroughly.
-
If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming may be used as a last resort, but be cautious of potential compound degradation.
-
-
Bringing to Final Volume:
-
Once the compound is fully dissolved, carefully add the solvent to reach the final desired volume. If using a volumetric flask, ensure the bottom of the meniscus is on the calibration mark.
-
-
Labeling and Documentation: This is a critical step. The label should include:
-
Compound Name/ID
-
Exact Concentration
-
Solvent
-
Date of Preparation
-
Your Initials
-
Storage Conditions
-
-
Quality Control (Recommended): For long-term studies or high-value experiments, it is best practice to verify the concentration and purity of the stock solution using analytical methods like HPLC or LC-MS.
Table 1: Solvent Recommendations for Common Piperidine-Based Drugs
| Compound | Molecular Weight ( g/mol ) | Primary Solvent | Typical Stock Concentration | Notes |
| Donepezil | 379.49 | DMSO | 10-50 mM | Used in Alzheimer's research. |
| Haloperidol | 375.86 | DMSO | 10-20 mM | Antipsychotic drug. |
| Ropivacaine | 274.41 | Water, Ethanol | 10-100 mM | Local anesthetic. More water-soluble as a hydrochloride salt. |
| Methylphenidate | 233.31 | DMSO, Ethanol | 10-50 mM | CNS stimulant. |
Part 3: Preparation of Working Solutions
Working solutions are diluted from the stock solution to the final concentration required for your experiment.
Workflow for Preparing Working Solutions
The following diagram illustrates the logical flow from a solid compound to a final working solution for an experiment.
Caption: Workflow from solid compound to final experimental concentration.
Step-by-Step Protocol for Dilution
-
Determine Final Concentration and Volume: Identify the final concentration needed in your assay (e.g., 10 µM) and the volume of the working solution required.
-
Calculate Dilution: Use the dilution formula: M1V1 = M2V2
-
M1 = Concentration of the stock solution (e.g., 10 mM)
-
V1 = Volume of the stock solution to take (this is what you're solving for)
-
M2 = Desired concentration of the working solution (e.g., 10 µM)
-
V2 = Final volume of the working solution (e.g., 1 mL or 1000 µL)
-
First, ensure units are consistent: 10 mM = 10,000 µM
-
(10,000 µM) * V1 = (10 µM) * (1000 µL)
-
V1 = (10 * 1000) / 10,000 = 1 µL
-
-
Perform the Dilution:
-
Pipette the volume of the diluent (e.g., cell culture media, assay buffer) into a sterile tube. For the example above, this would be 999 µL.
-
Carefully pipette the calculated volume of the stock solution (1 µL) into the diluent.
-
Vortex gently to mix.
-
-
Avoid Serial Dilution Pitfalls: When preparing a range of concentrations, serial dilutions are common. However, be aware that small pipetting errors can be magnified through each dilution step. For critical experiments, consider preparing each working solution independently from the stock solution.
Part 4: Solution Stability, Storage, and Quality Control
The stability of your piperidine compound in solution is not guaranteed. Degradation can occur due to hydrolysis, oxidation, or light exposure.
Best Practices for Storage
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade compounds, aliquot the stock solution into smaller, single-use volumes.
-
Temperature: Most stock solutions in DMSO or organic solvents should be stored at -20°C or -80°C.
-
Light Protection: Use amber vials to protect light-sensitive compounds.
-
Moisture Prevention: DMSO is hygroscopic (it readily absorbs water from the air). Ensure vials are tightly capped and allow them to warm to room temperature before opening to prevent condensation from forming inside.
Monitoring Solution Integrity
For long-term studies, it is advisable to periodically check the integrity of your stock solution.
-
Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or color change. If precipitates are observed, try to redissolve them by warming and vortexing. If they persist, the solution should not be used.
-
Analytical Re-verification: For cGMP or other regulated environments, periodic re-analysis of the stock solution by HPLC to confirm concentration and purity is standard practice.
Conceptual Pathway: Piperidine Compound as a Receptor Antagonist
Many piperidine-based drugs function by competitively inhibiting the binding of a natural ligand to its receptor. This is a fundamental concept in pharmacology.
Caption: Mechanism of a piperidine-based antagonist blocking a receptor.
Conclusion
The reliability of data generated from experiments involving piperidine compounds is directly linked to the quality of the solutions used. By implementing the rigorous protocols and best practices outlined in this guide—from careful calculation and weighing to proper storage and handling—researchers can minimize variability, ensure experimental reproducibility, and have greater confidence in their results. Adherence to these principles is a cornerstone of sound scientific practice in drug discovery and development.
use as an intermediate for central nervous system active compounds
Application Note & Protocol
Topic: N-Aryl-4-Piperidone: A Privileged Intermediate for CNS Active Compounds via Palladium-Catalyzed Buchwald-Hartwig Amination
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperidine ring is a ubiquitous structural motif in pharmaceuticals, particularly in agents active within the central nervous system (CNS).[1][2][3] Its saturated, six-membered heterocyclic structure provides an ideal scaffold for creating three-dimensional diversity, crucial for specific interactions with complex biological targets like G protein-coupled receptors (GPCRs) and ion channels.[4][5] This application note details the strategic importance of N-aryl-4-piperidones as key intermediates in CNS drug discovery.[6] We present a detailed, robust, and optimized protocol for the synthesis of these intermediates via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7] The causality behind experimental choices, troubleshooting, and characterization are discussed to ensure reproducibility and high-yield synthesis of this valuable pharmacophore.
Introduction: The Piperidine Scaffold in CNS Drug Design
Privileged scaffolds are molecular frameworks that can serve as ligands for multiple biological targets.[8][9] The piperidine moiety is a quintessential example of such a scaffold in CNS drug discovery, appearing in numerous approved drugs for conditions like depression, psychosis, and Alzheimer's disease.[10] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for the fine-tuning of pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) properties.
Specifically, the N-aryl-4-piperidone core is a precursor to a vast number of CNS agents.[6] The aryl group attached to the piperidine nitrogen often plays a critical role in receptor affinity, while the ketone at the C4 position provides a versatile chemical handle for further elaboration, such as reductive amination or Wittig reactions, to introduce additional diversity elements.
Principle of the Reaction: Buchwald-Hartwig Amination
Traditional methods for N-arylation often require harsh conditions and have limited substrate scope. The advent of the Palladium-catalyzed Buchwald-Hartwig amination revolutionized the synthesis of aryl amines.[7] This reaction allows for the coupling of a wide array of amines with aryl halides or triflates under relatively mild conditions with high functional group tolerance.[7][11]
The catalytic cycle, shown below, generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (in this case, 4-piperidone) coordinates to the palladium center. A base then deprotonates the amine, forming an amido complex.
-
Reductive Elimination: The C-N bond is formed as the N-aryl piperidone product is eliminated, regenerating the active Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos, are often used to promote the reductive elimination step and prevent catalyst decomposition.[12]
Application: Synthesis of 1-(4-methoxyphenyl)piperidin-4-one
This protocol describes the synthesis of 1-(4-methoxyphenyl)piperidin-4-one, a representative N-aryl-4-piperidone intermediate, from 4-chloroanisole and N-Boc-4-piperidone, followed by deprotection. While direct coupling of 4-piperidone is possible, using a Boc-protected starting material can prevent side reactions and is a common strategy. Note: 4-Piperidone and its derivatives are designated as List I chemicals by the DEA in the United States due to their use in the illicit synthesis of fentanyl and require appropriate handling and registration.[13][14]
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Mmol (Equiv.) | Amount | Supplier | Purity |
| N-Boc-4-piperidinone | C₁₀H₁₇NO₃ | 199.25 | 5.0 (1.0) | 996 mg | Sigma-Aldrich | ≥97% |
| 4-Chloroanisole | C₇H₇ClO | 142.58 | 6.0 (1.2) | 0.73 mL | Sigma-Aldrich | 99% |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.1 (0.02) | 22.5 mg | Strem Chemicals | 98% |
| XPhos | C₃₃H₄₅P | 484.68 | 0.2 (0.04) | 96.9 mg | Sigma-Aldrich | 98% |
| Sodium tert-butoxide | NaOtBu | 96.10 | 7.0 (1.4) | 673 mg | Acros Organics | 97% |
| Anhydrous Toluene | C₇H₈ | - | - | 25 mL | Acros Organics | DriSolv™ |
| 4M HCl in Dioxane | HCl | - | - | 10 mL | Sigma-Aldrich | - |
| Diethyl Ether | (C₂H₅)₂O | - | - | As needed | Fisher Scientific | ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | - | - | As needed | Fisher Scientific | ACS Grade |
| Saturated NaHCO₃ | - | - | - | As needed | Lab Prepared | - |
| Brine | - | - | - | As needed | Lab Prepared | - |
| Anhydrous MgSO₄ | MgSO₄ | - | - | As needed | Fisher Scientific | - |
Equipment
-
100 mL Schlenk flask
-
Magnetic stirrer hotplate and stir bar
-
Argon or Nitrogen gas line with manifold
-
Syringes and needles
-
Glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Column chromatography setup
Diagram: Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aporphines: A privileged scaffold in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. regulations.gov [regulations.gov]
- 14. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-piperidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-chloro-piperidine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this critical synthesis. 4-chloro-piperidine is a vital intermediate in the pharmaceutical industry, serving as a building block for a wide range of bioactive molecules.[1][2] Achieving high yield and purity is paramount for efficient drug development pipelines.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format.
Q1: My yield of 4-chloro-piperidine is consistently low. What are the most common causes?
A1: Low yield is the most frequent issue and typically stems from one or more of the following factors: suboptimal reaction conditions, side reactions, or inefficient purification. A systematic approach is required to diagnose the root cause.
Primary Causes & Corrective Actions:
| Potential Cause | Explanation & Recommended Solution |
| Competing Elimination Reaction | The desired nucleophilic substitution (SN2) to form the chloro-group competes with an elimination (E2) reaction, which forms an undesired tetrahydropyridine byproduct. This is especially prevalent at elevated temperatures. Solution: Maintain strict temperature control, typically between 0°C and room temperature, during the addition of the chlorinating agent.[3][4] Consider additives that favor substitution, such as tetrabutylammonium chloride, which has been shown to suppress elimination when using thionyl chloride.[5] |
| Incomplete Reaction | The conversion of the 4-hydroxy-piperidine starting material may be incomplete. This can be due to insufficient reagent, poor reagent quality, or non-optimal reaction time. Solution: Ensure your chlorinating agent (e.g., thionyl chloride) is fresh and not degraded by moisture. Use a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents). Monitor the reaction progress using an appropriate technique like TLC or LC-MS until the starting material is consumed.[6] |
| Moisture Contamination | Chlorinating agents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) react violently with water. Moisture in the solvent or on the glassware will consume the reagent and reduce its effective concentration, leading to an incomplete reaction. Solution: Use anhydrous solvents and flame-dried glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3][4] |
| Product Loss During Work-up | 4-chloro-piperidine, especially its hydrochloride salt, is highly soluble in water.[7] Significant product loss can occur during aqueous extraction and washing steps. Solution: Minimize the volume of water used for washing. When extracting the free base into an organic solvent, perform multiple extractions with smaller volumes (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery. Ensure the aqueous layer is saturated with a salt like NaCl before extraction to decrease the product's solubility in the aqueous phase. |
Below is a decision tree to help diagnose the cause of low yield.
Q2: I am observing a significant amount of an elimination byproduct. How can I minimize its formation?
A2: The formation of the tetrahydropyridine byproduct is a classic problem resulting from E2 elimination competing with the desired SN2 substitution. The hydroxyl group is converted into a good leaving group by the chlorinating agent, which can then be eliminated by a base.
Causality and Mitigation Strategy:
The reaction of 4-hydroxypiperidine with thionyl chloride proceeds through a chlorosulfite intermediate. This intermediate can either undergo substitution or elimination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof - Google Patents [patents.google.com]
- 4. KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof - Google Patents [patents.google.com]
- 5. Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. chembk.com [chembk.com]
Technical Support Center: Mastering Temperature Control in Diazotization and Coupling Reactions
Welcome to the Technical Support Center for diazotization and coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice on the critical aspect of temperature management in these sensitive synthetic transformations. Adherence to precise temperature protocols is paramount for ensuring reaction safety, maximizing product yield, and minimizing impurity formation.
Frequently Asked Questions (FAQs)
Q1: Why is strict temperature control, typically 0-5 °C, so critical in diazotization reactions?
A1: Maintaining a low temperature, most commonly between 0-5 °C, is crucial for several reasons. The primary reason is the thermal instability of the diazonium salt intermediate.[1] At temperatures above 5 °C, these salts readily decompose, often in an exothermic and potentially explosive manner, to liberate nitrogen gas.[2][3][4] This decomposition not only presents a significant safety hazard but also leads to the formation of undesired byproducts, such as phenols from the reaction with water, which severely reduces the yield of the target azo compound.[2][5] The low temperature stabilizes the diazonium salt, allowing it to be used in the subsequent coupling reaction.[1][6]
Q2: What are the primary consequences of inadequate temperature control during the diazotization step?
A2: Failure to maintain the optimal low temperature can lead to a cascade of undesirable events:
-
Reduced Yield: The primary consequence is a significant drop in the yield of the desired product due to the decomposition of the diazonium salt.[7]
-
Formation of Impurities: Elevated temperatures promote side reactions. A common byproduct is the corresponding phenol, formed by the reaction of the diazonium salt with the aqueous solvent.[2][5] This can complicate the purification of the final product.
-
Safety Hazards: Diazonium salts can decompose violently at higher temperatures, leading to a rapid evolution of nitrogen gas and a potential for explosion, especially if the salt precipitates out of solution and is isolated in a dry state.[2][3][4]
-
Formation of Tarry Byproducts: Uncontrolled temperature can lead to the formation of dark-colored, tarry substances, which are indicative of extensive decomposition and side-product formation.[6][8]
Q3: How does temperature affect the subsequent azo coupling reaction?
A3: While the diazotization step is highly sensitive to elevated temperatures, the coupling reaction also requires careful temperature management. Generally, the coupling reaction is also carried out at low temperatures (0-10 °C) to control the reaction rate and minimize side reactions.[9] However, the optimal temperature can be substrate-dependent. Some coupling reactions may proceed slowly at very low temperatures, so a slight, controlled increase in temperature might be necessary to achieve a reasonable reaction rate. It is a delicate balance between ensuring the stability of the diazonium salt and promoting the desired coupling reaction.
Q4: What are the most effective methods for maintaining low temperatures on a laboratory scale?
A4: The choice of cooling method depends on the required temperature and the scale of the reaction.
-
Ice Baths: A simple ice-water bath is effective for maintaining a temperature around 0-5 °C.[10]
-
Ice-Salt Baths: For temperatures below 0 °C, an ice-salt bath (e.g., with NaCl or CaCl₂) can be used to achieve temperatures as low as -20 °C.[10]
-
Dry Ice/Solvent Baths: For even lower temperatures, a dry ice/acetone or dry ice/isopropanol bath can provide temperatures around -78 °C.[10]
-
Cryostats/Chillers: For precise and automated temperature control over extended periods, a cryostat or a circulating chiller is the preferred method.[11][12] These systems offer excellent temperature stability and reproducibility.
Troubleshooting Guide
This guide addresses specific issues that may arise during diazotization and coupling reactions, with a focus on temperature-related causes and solutions.
Problem 1: Low or No Yield of the Azo Product
| Potential Cause (Temperature-Related) | Suggested Solution & Explanation |
| Diazonium salt decomposition due to high temperature. | Ensure rigorous temperature control. The diazotization reaction is exothermic, so the addition of the sodium nitrite solution must be slow and dropwise to allow for efficient heat dissipation.[6][9] Continuously monitor the internal reaction temperature with a calibrated thermometer. The reaction vessel should be adequately immersed in an efficient cooling bath (e.g., an ice-salt bath for better control).[7] |
| Localized hotspots from rapid reagent addition. | Improve mixing and control addition rate. Vigorous stirring is essential to prevent localized temperature increases where the reagents are introduced.[6] Use a dropping funnel for the controlled addition of the pre-cooled sodium nitrite solution. |
| Premature decomposition before coupling. | Use the diazonium salt immediately. Diazonium salts are generally unstable and should be used in the subsequent coupling reaction as soon as the diazotization is complete.[1] Do not attempt to store the diazonium salt solution for extended periods, even at low temperatures. |
Problem 2: Formation of a Dark-Colored, Tarry Substance
| Potential Cause (Temperature-Related) | Suggested Solution & Explanation |
| Significant decomposition of the diazonium salt. [8] | Re-evaluate and optimize the cooling protocol. If tar formation is observed, it is a strong indicator that the reaction temperature has exceeded the stability limit of the diazonium salt. Immediately check the cooling bath and the rate of reagent addition. Consider using a more robust cooling method like a cryostat for better temperature management. |
| Side reactions, such as self-coupling of the amine. [7] | Ensure sufficient acidity and low temperature. While primarily a pH-related issue, high temperatures can exacerbate side reactions. Maintaining the recommended low temperature helps to suppress these unwanted pathways. |
Problem 3: Foaming or Vigorous Gas Evolution
| Potential Cause (Temperature-Related) | Suggested Solution & Explanation |
| Rapid decomposition of the diazonium salt. [7] | Immediately cease reagent addition and enhance cooling. Vigorous gas evolution (N₂) is a clear sign of diazonium salt decomposition.[7] This is a critical safety concern. Stop the addition of sodium nitrite and ensure the cooling system is functioning optimally. The rate of addition should be significantly reduced once the reaction is brought back under control. |
| Decomposition of nitrous acid at elevated temperatures. | Maintain a consistently low temperature. Nitrous acid itself is unstable at higher temperatures and can decompose, contributing to gas evolution. The standard 0-5 °C range is also beneficial for the stability of the nitrosating agent. |
Problem 4: The Coupling Reaction is Slow or Incomplete
| Potential Cause (Temperature-Related) | Suggested Solution & Explanation |
| Reaction temperature is too low for the specific coupling partners. | Carefully and gradually increase the temperature. While starting at 0-5 °C is a good practice, some coupling reactions may require a slightly higher temperature to proceed at a reasonable rate. After the initial addition of the diazonium salt, allow the reaction mixture to slowly warm to a slightly higher, controlled temperature (e.g., 10-15 °C) while monitoring the reaction progress. |
| Decomposition of the diazonium salt before it can react. | Ensure rapid and efficient mixing of the reactants. The diazonium salt should be introduced to the coupling component solution with good agitation to ensure a rapid reaction, minimizing the time it has to decompose. |
Experimental Workflows and Diagrams
General Workflow for Diazotization and Coupling
Caption: A generalized workflow for a two-step diazotization and azo coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yield in azo coupling reactions.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. researchgate.net [researchgate.net]
- 5. Why is Diazotization done at Low Temperature class 12 chemistry JEE_Main [vedantu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. radleys.com [radleys.com]
- 11. Small scale reaction chemistry at low temperatures without dry ice / acetone | JULABO GmbH [julabo.com]
- 12. azom.com [azom.com]
minimizing triazene byproduct formation in piperidine synthesis
A Focused Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Triazene Byproduct Formation
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. While several synthetic routes to piperidines are well-established, unwanted side reactions can compromise yield, purity, and safety. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address a specific and often overlooked challenge: the formation of triazene byproducts. As Senior Application Scientists, we aim to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are triazenes and why are they a concern in piperidine synthesis?
A1: Triazenes are compounds containing the N=N-N functional group. Their formation during piperidine synthesis is a significant concern for several reasons. Firstly, they represent a loss of starting material and desired product, leading to lower yields. Secondly, their structural similarity to intermediates can complicate purification. Most importantly, certain triazene species are known to be unstable and can have genotoxic potential, making their presence in active pharmaceutical ingredients (APIs) unacceptable.
Q2: Under what conditions can triazene byproducts form during piperidine synthesis?
A2: Triazene formation is most likely to occur when a primary amine is used as a starting material in the presence of a nitrosating agent under acidic conditions. A common route to piperidines is the reductive amination of a 1,5-dicarbonyl compound, such as glutaraldehyde, with a primary amine. If the reaction medium contains a source of nitrite ions (e.g., from certain reagents or as a contaminant) and is acidic, nitrous acid (HONO) can be generated in situ. This can diazotize the primary amine to form a diazonium salt, which can then couple with another molecule of the primary amine to yield a triazene.
Q3: Can my choice of reducing agent contribute to triazene formation?
A3: While the reducing agent itself is not the primary cause, its purity and the reaction conditions it necessitates can play a role. For instance, sodium cyanoborohydride (NaBH₃CN) is a common reducing agent in reductive aminations and is often used under mildly acidic conditions to favor iminium ion reduction.[1][2] If the sodium cyanoborohydride or other reagents contain nitrite or nitrate impurities, the acidic environment can facilitate the formation of nitrous acid, leading to diazotization and subsequent triazene formation. It is crucial to use high-purity reagents and to carefully control the pH.[3]
Q4: How can I detect the presence of triazene byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is essential for the detection and characterization of triazene impurities.[4][5]
-
Thin-Layer Chromatography (TLC): Triazenes may appear as distinct spots, often with different polarity compared to the desired piperidine product.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying impurities. A well-developed HPLC method can separate the triazene byproduct from the main product and starting materials.[4]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[4][6] The fragmentation pattern in the mass spectrum can offer clues to the triazene structure.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of isolated impurities. Triazenes exhibit characteristic chemical shifts for the protons and carbons near the N=N-N group.[8][9]
Troubleshooting Guides
Issue 1: Unexpected Byproduct Detected by LC-MS with a Mass Corresponding to a Putative Triazene
This is a common scenario where an unknown peak appears in the chromatogram, and the mass suggests the coupling of two amine molecules with the loss of protons and the addition of a nitrogen atom.
Caption: Troubleshooting workflow for suspected triazene formation.
-
Confirm the Structure: If possible, isolate the impurity using preparative HPLC and characterize it by NMR and high-resolution mass spectrometry to confirm the triazene structure.[6][10]
-
Reagent Purity Check:
-
Use freshly purchased, high-purity primary amine and glutaraldehyde (or other 1,5-dicarbonyl starting material).
-
Source a new bottle of sodium cyanoborohydride or an alternative reducing agent from a reputable supplier. Consider using sodium triacetoxyborohydride (NaBH(OAc)₃) which is often used under non-aqueous conditions and may be less prone to nitrite contamination issues.[11][12]
-
-
Strict pH Control:
-
Buffer the reaction mixture to maintain a pH between 6 and 7. This range is optimal for iminium ion formation and reduction while minimizing the formation of nitrous acid, which is more prevalent at lower pH.[1]
-
Use a non-reactive buffer system, such as phosphate or acetate buffers.
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric components.
-
Alternative Reducing Agents: Consider using alternative reducing agents that are less likely to contain nitrogen-based impurities or that operate under conditions less favorable to triazene formation. Options include catalytic hydrogenation (H₂/Pd-C) or using a different borohydride reagent like sodium triacetoxyborohydride.[13][14]
Issue 2: Low Yield and a Complex Mixture of Byproducts in Piperidine Synthesis
When the desired piperidine is obtained in low yield and the reaction mixture is complex, triazene formation might be one of several competing side reactions.
| Parameter | Standard Condition | Optimized Condition for Triazene Minimization | Rationale |
| pH | Often acidic (e.g., with acetic acid) | Buffered at pH 6-7 | Minimizes the formation of nitrous acid from any nitrite impurities.[1] |
| Amine Purity | Standard grade | High-purity, freshly opened | Reduces the risk of introducing nitrite/nitrate contaminants. |
| Reducing Agent | Sodium Cyanoborohydride | High-purity Sodium Cyanoborohydride or Sodium Triacetoxyborohydride | NaBH(OAc)₃ is often used in anhydrous conditions, reducing the likelihood of aqueous side reactions.[11][12] |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents oxidation and other atmospheric side reactions. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Lower temperatures can sometimes improve selectivity and reduce the rate of side reactions. |
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the 1,5-dicarbonyl compound (e.g., glutaraldehyde, 1.0 eq) and a suitable solvent (e.g., methanol or dichloromethane).
-
Amine Addition: Add the high-purity primary amine (1.0-1.2 eq).
-
pH Adjustment: Add a buffer solution to maintain the pH between 6 and 7.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[15]
Caption: Proposed mechanism for triazene byproduct formation.
Purification of Piperidines from Triazene Impurities
If triazene byproducts have formed, specific purification strategies may be required.
-
Column Chromatography: Triazenes often have different polarities than the desired piperidine product, allowing for separation on silica gel. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Acid-Base Extraction: The basicity of the piperidine nitrogen can be exploited. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid solution. The piperidine will be protonated and move to the aqueous layer, while the less basic triazene may remain in the organic layer. The aqueous layer can then be basified and the piperidine re-extracted.
-
Crystallization: If the desired piperidine is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.
Conclusion
The formation of triazene byproducts, while not always the most common side reaction, can be a significant hurdle in piperidine synthesis, particularly in a drug development context where purity is paramount. By understanding the underlying mechanism—the in situ generation of nitrous acid and subsequent diazotization of a primary amine—researchers can take proactive steps to mitigate this issue. Careful control of pH, the use of high-purity reagents, and the selection of appropriate reducing agents are key to minimizing the formation of these unwanted impurities. The troubleshooting guides and protocols provided herein are designed to equip you with the knowledge and tools to overcome this challenge and achieve your synthetic goals efficiently and safely.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium cyanoborohydride [organic-chemistry.org]
- 3. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. interchim.fr [interchim.fr]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
- 15. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
Technical Support Center: 4-[(4-Chlorophenoxy)methyl]piperidine-d4
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 4-[(4-Chlorophenoxy)methyl]piperidine-d4. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to ensure the stability and integrity of this valuable internal standard in your analytical workflows. This guide is structured to anticipate the challenges you might face and provide clear, scientifically-grounded solutions.
Given that 4-[(4-Chlorophenoxy)methyl]piperidine-d4 is a specialized, likely custom-synthesized compound, extensive public data on its specific stability profile is limited.[1] Therefore, this guide integrates foundational chemical principles of piperidine-based structures, best practices for handling stable isotope-labeled (SIL) internal standards, and data inferred from related analogs to provide a comprehensive resource.
Frequently Asked Questions (FAQs): Core Stability & Handling
This section addresses the most common initial questions regarding the storage and handling of 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
Question: What is the primary application of this compound and why is stability critical?
Answer: 4-[(4-Chlorophenoxy)methyl]piperidine-d4 is a deuterated form of its parent compound, designed almost exclusively for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry (MS) assays, such as LC-MS.[1] Its primary role is to mimic the analytical behavior (extraction, chromatography, ionization) of the non-deuterated analyte, thereby correcting for variability in sample preparation and instrument response.[2] If the internal standard is not stable in the solutions used for sample storage, preparation, and analysis, its concentration will change, leading to inaccurate and unreliable quantification of the target analyte.
Question: What are the recommended storage conditions for the neat compound and prepared stock solutions?
Answer: Proper storage is the first line of defense against degradation. Based on the general properties of piperidine derivatives and deuterated standards, the following conditions are recommended.[1][3]
| Form | Temperature | Atmosphere | Light Conditions | Container |
| Neat (Solid) | 2-8°C (Refrigerated) | Tightly sealed, inert gas (Argon/Nitrogen) preferred | Protect from light (Amber vial) | Glass vial with PTFE-lined cap |
| Stock Solution | ≤ -20°C (Frozen) | Tightly sealed, inert gas (Argon/Nitrogen) preferred | Protect from light (Amber vial) | Glass or polypropylene vials |
| Working Solution | 2-8°C (Short-term) | Tightly sealed | Protect from light (Amber autosampler vials) | Glass or polypropylene vials |
Causality:
-
Low Temperature: Slows down potential hydrolytic or oxidative degradation reactions.[3][4]
-
Inert Atmosphere: Displaces oxygen and moisture, minimizing oxidation and hydrolysis, which are known degradation pathways for many organic compounds.[3]
-
Light Protection: Piperidine-containing structures can be susceptible to photodegradation.[3][4][5]
-
Proper Sealing: Prevents solvent evaporation, which would alter the solution's concentration, and limits exposure to air and moisture.[3]
Question: Which solvents should I use to prepare solutions?
Answer: The predicted solubility suggests using organic solvents.[1] For LC-MS applications, the choice of solvent is critical.
-
Recommended: Acetonitrile, Methanol, DMSO. These are common solvents in which the compound is expected to be soluble and are compatible with reverse-phase chromatography.
-
Use with Caution: While soluble in DMSO, it can be challenging to remove completely and may interfere with some ionization processes or be incompatible with certain SPE cartridges.
-
Avoid Prolonged Storage in Protic or Aqueous Solutions (especially at non-neutral pH): While the deuterium labels on the aromatic ring are chemically stable, it is a universal best practice to avoid storing deuterated compounds in strongly acidic or basic aqueous solutions to prevent any possibility of back-exchange, however unlikely.[6][7] Neutral pH is generally the most stable environment for piperidine compounds.[5][8]
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section uses a problem-and-solution format to address specific experimental issues that may indicate compound instability.
Issue 1: I am observing a decreasing internal standard (IS) response over time in my analytical batch.
This is a classic sign of instability. The root cause could be chemical degradation or physical loss.
-
Potential Cause A: Chemical Degradation The structure contains an ether linkage and a piperidine ring. While generally stable, these functional groups can be susceptible to degradation under certain conditions.[9] Potential pathways include oxidation of the piperidine nitrogen or hydrolysis of the ether bond, particularly under harsh pH or high-temperature conditions.[4][5]
-
Potential Cause B: Adsorption to Surfaces Piperidine compounds, being basic, can exhibit non-specific binding to acidic sites on glass or plastic surfaces, especially at low concentrations in aqueous or low-organic content solutions. This effectively removes the compound from the solution, reducing the measured response.
-
Investigative Workflow & Solution:
-
Verify Stock Solution Integrity: Immediately re-analyze a freshly prepared dilution of your stock solution. If the response is normal, the issue lies with your working solutions or sample processing steps. If the stock itself has a low response, it may have degraded.
-
Conduct a Short-Term Stability Test: Prepare several replicates of the IS in the final solution used for analysis (e.g., post-protein precipitation supernatant). Inject them at regular intervals (e.g., T=0, 2, 4, 8, 24 hours) while keeping them under the same conditions as your analytical batch (e.g., autosampler at 10°C). A consistent, time-dependent decrease in peak area points to instability in that specific matrix.
-
Mitigation Strategies:
-
For Chemical Degradation: Ensure the pH of your solutions is near neutral.[5][8] Avoid prolonged exposure to elevated temperatures. If your sample processing involves acidic or basic steps, neutralize the sample as quickly as possible.
-
For Adsorption: Consider using polypropylene instead of glass vials, adding a small percentage of an organic solvent like acetonitrile to your aqueous samples, or including a buffer in your sample diluent.
-
-
Issue 2: I'm concerned about the stability of the deuterium labels (H/D Exchange).
This is a valid concern for any deuterated standard, as loss of the label would convert the IS into the analyte, compromising the assay.
-
Scientific Rationale: The stability of a deuterium label is dictated by its position on the molecule. Hydrogens attached to heteroatoms (like -OH or -NH) are labile and will rapidly exchange with protons from the solvent.[6] Hydrogens on carbons adjacent to carbonyls can also be susceptible to exchange.
For 4-[(4-Chlorophenoxy)methyl]piperidine-d4, the deuterium atoms are located on the phenyl ring.[1] These C-D bonds are covalent and highly stable, with a very high energy barrier to exchange under typical analytical conditions.[6]
-
Verification & Best Practices:
-
Mass Spectrometry Check: Acquire a full-scan mass spectrum of the standard. The isotopic cluster should confirm the mass and the high isotopic purity (typically >98%).[2][10] There should be a minimal signal at the mass of the non-deuterated analog.
-
Avoid Extreme Conditions: As a general precaution, avoid prolonged exposure of the standard to highly acidic or basic solutions, as these conditions can facilitate exchange even at less reactive sites.[7]
-
Certificate of Analysis (CofA): Always refer to the CofA provided by the manufacturer. It will specify the location of the labels and the isotopic enrichment, providing confidence in the label's stability.
-
Experimental Protocols
Protocol 1: Preparation of a Primary Stock Solution (e.g., 1 mg/mL)
-
Equilibration: Allow the vial containing the neat compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Accurately weigh a suitable amount of the compound (e.g., 5 mg) into a new, clean amber glass vial.
-
Solvation: Add the appropriate volume of a high-purity solvent (e.g., Methanol or Acetonitrile) to achieve the target concentration (e.g., 5 mL for 1 mg/mL).
-
Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle sonication can be used if necessary.
-
Storage: Tightly cap the vial, parafilm the seal, and store at ≤ -20°C, protected from light.[2]
Protocol 2: General Framework for a Solution Stability Assessment
This protocol is designed to test the stability of the compound in a specific solvent or matrix under defined conditions (e.g., autosampler stability).
-
Preparation: Prepare a solution of 4-[(4-Chlorophenoxy)methyl]piperidine-d4 in the desired test matrix (e.g., mobile phase, extracted plasma) at a concentration representative of your analytical samples.
-
Timepoint Zero (T=0): Immediately transfer aliquots of the solution into several autosampler vials. Analyze three of these vials (n=3) to establish the initial peak area or response ratio.
-
Incubation: Store the remaining vials under the conditions you wish to test (e.g., in the autosampler at 10°C, on the benchtop at 22°C, or refrigerated at 4°C).
-
Subsequent Timepoints: At predetermined intervals (e.g., 4, 8, 12, 24, 48 hours), retrieve and analyze three replicate vials from the storage condition.
-
Data Analysis: Calculate the mean peak area for each timepoint. Express the stability at each timepoint as a percentage of the mean peak area at T=0.
-
Acceptance Criteria: The compound is typically considered stable if the mean peak area at each timepoint is within ±15% of the T=0 value.
-
Visualization of Experimental Workflow
The following diagram outlines the logical flow for conducting a comprehensive stability assessment of the compound in solution.
Caption: Workflow for assessing the solution stability of an analytical standard.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: Navigating the Stability of Piperidine-Containing Compounds
Welcome to the technical support center for piperidine-containing compounds. As a ubiquitous scaffold in modern pharmaceuticals, the stability of the piperidine ring is paramount to ensuring the safety, efficacy, and shelf-life of a drug substance or product.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common questions and troubleshooting for issues encountered during experimentation. We will explore the causality behind degradation pathways and provide actionable, field-proven protocols to ensure the integrity of your compounds.
Frequently Asked Questions (FAQs): Core Stability Principles
This section addresses fundamental questions regarding the inherent stability of the piperidine moiety and the environmental factors that influence it.
Q1: What are the primary environmental factors that cause the degradation of piperidine-containing compounds during storage?
A1: The stability of piperidine-containing compounds is primarily influenced by four key environmental factors: temperature, humidity, light, and atmospheric oxygen.[3]
-
Temperature: High temperatures accelerate the rate of chemical reactions, including degradation pathways like oxidation and thermal decomposition.[3] Conversely, while cooler temperatures (e.g., 2-8°C) are often recommended, freezing can sometimes cause compounds to crystallize or fall out of solution, affecting their handling and homogeneity.
-
Humidity/Moisture: The presence of water can initiate hydrolysis, particularly if the compound has susceptible functional groups or if catalysts are present.[3] It is crucial to store these compounds in a dry environment, often utilizing desiccants.
-
Light: Many organic molecules are photosensitive. Exposure to light, especially UV light, can provide the necessary activation energy for photolytic degradation, often proceeding through radical mechanisms.[4] Storing materials in amber vials or in the dark is a standard preventative measure.
-
Oxygen: The lone pair of electrons on the piperidine nitrogen and the adjacent C-H bonds are susceptible to oxidation from atmospheric oxygen. This process can be slow but is a major long-term stability concern, often leading to the formation of N-oxides or other oxidative degradants.[3][4]
For optimal long-term stability, piperidine compounds should be stored in tightly sealed, opaque containers in a cool, dry, and dark place.[3] For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is the best practice to prevent oxidation.[3]
Q2: My piperidine compound is turning yellow/brown over time. What is the likely cause?
A2: A color change to yellow or brown is a common visual indicator of degradation, most frequently due to oxidation.[3] The piperidine ring, particularly the nitrogen and the adjacent carbons (α-carbons), is susceptible to oxidative attack. This can lead to the formation of chromophoric (color-absorbing) degradation products.
The primary oxidative pathways include:
-
N-Oxide Formation: The nitrogen atom can be oxidized to form a piperidine N-oxide. While this is often a major metabolic pathway, it can also occur during storage.[5][6]
-
α-Carbon Oxidation: Hydrogen atoms on the carbons adjacent to the nitrogen can be abstracted, leading to the formation of an imine (e.g., 2,3,4,5-tetrahydropyridine).[7][8] These imines can be further oxidized or participate in subsequent reactions, sometimes leading to colored polymeric material.
-
Ring Opening: Under more aggressive oxidative conditions, the piperidine ring can be cleaved, leading to a variety of acyclic products, such as aminoaldehydes or aminoketones.[7][9]
If you observe a color change, it is crucial to re-analyze the purity of your compound using a stability-indicating method, such as reverse-phase HPLC, before use.
Troubleshooting Guide: Addressing Experimental Challenges
This section provides a question-and-answer formatted guide to troubleshoot specific experimental observations, linking them to potential degradation pathways and offering solutions.
Q3: I'm performing a reaction in an acidic solution and seeing significant loss of my piperidine-containing starting material. What's happening?
A3: While the protonated form of piperidine (the piperidinium ion) is generally stable, certain piperidine-containing molecules can be susceptible to acid hydrolysis, especially if other functional groups are present.[10][11]
-
Causality: The most common issue is the acid-catalyzed cleavage of adjacent functional groups, not the piperidine ring itself. For example, in the drug Paroxetine, acidic conditions can cleave an ether linkage near the piperidine ring.[11][12] Similarly, piperine (from black pepper) can be hydrolyzed under acidic conditions to break the amide bond, yielding piperidine and piperic acid.[13]
-
Troubleshooting:
-
pH Adjustment: If your reaction chemistry allows, consider running the reaction at a less acidic pH.
-
Protecting Groups: If the piperidine nitrogen itself is interfering, it may need to be protected (e.g., as a Boc or Cbz carbamate) for the duration of the acidic step.
-
Temperature Control: Hydrolysis is often accelerated by heat. Running the reaction at a lower temperature may slow the degradation rate sufficiently to allow the desired reaction to complete.
-
Q4: My HPLC analysis shows a new, unexpected peak. How can I identify if it's a degradant?
A4: The appearance of a new peak is a classic sign of degradation. Identifying this peak requires a systematic approach, often culminating in analysis by mass spectrometry (MS).
-
Causality: The new peak is a substance that is structurally different from your parent compound. In the context of piperidine stability, it is likely an oxidation product, a hydrolytic product, or a photoproduct.
Below is a troubleshooting workflow to help identify the unknown peak.
Experimental Workflow: Identifying an Unknown Degradation Peak
Caption: Workflow for identifying an unknown peak in HPLC analysis.
-
LC-MS Analysis is Key:
-
Mass Shift: Determine the mass of the new peak. A +16 Da shift is a strong indicator of oxidation, suggesting either N-oxide formation or hydroxylation.[5][14]
-
MS/MS Fragmentation: Fragment the parent ion of the unknown peak. N-oxides can often be distinguished from hydroxylated isomers in the mass spectrometer. Under certain conditions (e.g., elevated temperature in the source), N-oxides can exhibit a characteristic neutral loss of 16 Da (-O), which is not seen with a hydroxylated compound.[14] The fragmentation pattern of the piperidine ring itself, often involving α-cleavage next to the nitrogen to form a stable iminium ion, can also provide structural clues.[15]
-
The following table summarizes common degradation products and their expected mass shifts.
| Degradation Pathway | Common Product Type | Mass Change (Da) | Typical Polarity Change (Reverse Phase HPLC) |
| Oxidation | N-Oxide | +16 | More Polar (Shorter RT) |
| Hydroxylation | +16 | More Polar (Shorter RT) | |
| Dehydrogenation (Imine) | -2 | Less Polar (Longer RT) | |
| Hydrolysis | Amide/Ester Cleavage | Variable | Dependent on products |
| Nitrosation | N-Nitrosamine | +29 | Less Polar (Longer RT) |
Q5: I suspect my compound is degrading via oxidation. How can I confirm this and what are the best preventative measures?
A5: Confirming oxidative degradation involves intentionally stressing the compound under oxidative conditions and comparing the resulting degradants to those observed in your sample. This is a core component of a Forced Degradation Study .
-
Causality: The piperidine nitrogen and α-carbons are susceptible to attack by oxidizing agents, including atmospheric oxygen and residual peroxides in solvents or excipients.[4][6] The most common laboratory oxidant used to mimic this is hydrogen peroxide (H₂O₂).[16]
Below is a standard protocol for conducting a forced degradation study.
Protocol: Forced Degradation Study for Piperidine-Containing Compounds
This protocol outlines the steps to intentionally degrade a compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[17][18]
Objective: To generate likely degradation products of a piperidine-containing compound for analytical method development and validation.
Materials:
-
Your piperidine-containing compound (API)
-
Class A volumetric flasks and pipettes
-
HPLC-grade water, acetonitrile, and methanol
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
3-30% Hydrogen peroxide (H₂O₂) solution
-
pH meter
-
Calibrated HPLC-PDA system
-
LC-MS system for identification
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: For each condition, mix your stock solution with the stressor. Aim for 5-20% degradation of the parent compound.[18] This may require optimizing time and stressor concentration.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Keep at 60°C for 2-8 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Keep at 60°C for 2-8 hours.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[16][19]
-
Thermal Degradation: Place both a solid sample and 2 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose both a solid sample and 2 mL of the stock solution to light in a photostability chamber as per ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²).[16]
-
-
Sample Analysis:
-
At designated time points, withdraw an aliquot from each stressed solution.
-
For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the unstressed control and all stressed samples by a validated stability-indicating HPLC-PDA method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify new peaks.
-
Calculate mass balance to ensure all major degradants are accounted for.
-
Submit samples with significant degradation for LC-MS analysis to identify the structures of the unknown peaks.
-
Preventative Measures for Oxidation:
-
Inert Atmosphere: Handle and store the compound under an inert gas like argon or nitrogen to displace oxygen.[3]
-
Antioxidants: In formulation studies, the addition of antioxidants (e.g., BHT, ascorbic acid) can be explored, provided they are compatible with the final product.
-
Excipient Screening: Be aware that some common pharmaceutical excipients, like polyethylene glycols (PEGs) and povidone, can contain peroxide impurities that initiate oxidation.[6] Screen all excipients for peroxide content.
-
Chelating Agents: Trace metal ions can catalyze oxidation reactions. The inclusion of a chelating agent like EDTA can sometimes improve stability.
By understanding the inherent liabilities of the piperidine scaffold and applying systematic troubleshooting and preventative strategies, you can ensure the integrity and stability of your valuable compounds throughout the research and development lifecycle.
References
- 1. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Fentanyl Citrate in Polyolefin Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sciencemadness Discussion Board - Acid-catalyzed hydrolysis of 1-piperoylpiperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijrpp.com [ijrpp.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. biopharminternational.com [biopharminternational.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Inconsistent Experimental Results with Piperidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine-containing compounds. This guide is designed to provide field-proven insights and actionable solutions to common challenges encountered during the synthesis, purification, handling, and analysis of these versatile heterocyclic motifs. Inconsistent results can derail research timelines and consume valuable resources; this document aims to be your first line of defense in diagnosing and resolving these issues.
Section 1: Stability, Storage, and Handling FAQs
The chemical reactivity of the piperidine ring, particularly the secondary or tertiary amine, is the root cause of many stability issues. Understanding these liabilities is the first step toward consistent experimental outcomes.
Q1: My piperidine compound is turning yellow/brown over time. What is causing this discoloration and is the compound still usable?
A: Discoloration, typically to a yellow or brown hue, is a common visual indicator of degradation, often resulting from oxidation.[1] The lone pair of electrons on the piperidine nitrogen makes it susceptible to oxidation, even by atmospheric oxygen over time.[2] This can lead to the formation of various byproducts, including N-oxides and ring-opened species.[2][3]
Causality: The nitrogen atom in the piperidine ring can be oxidized, which can lead to complex degradation pathways. This process can be accelerated by exposure to air (oxygen), light (especially UV), and elevated temperatures.[4][5]
Recommendation:
-
Confirm Identity & Purity: Before use, re-analyze the discolored material using a suitable method like LC-MS or NMR to identify the impurities and quantify the remaining pure compound.
-
Assess Impact: Determine if the observed impurities will interfere with your downstream application. For highly sensitive biological assays, even minor impurities can have significant effects.
-
Prevention is Key: For future use, store the compound under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and at recommended temperatures (often 2-8°C for long-term storage).[4][5]
Q2: I've observed a white precipitate forming in my pure liquid piperidine or a piperidine solution. What is it?
A: The most likely culprit is the reaction of the basic piperidine nitrogen with atmospheric carbon dioxide (CO₂). This acid-base reaction forms piperidine carbonate, an insoluble white salt.[6] Another possibility, especially in a lab environment with other reagents, is the reaction with acidic gases like hydrogen chloride (HCl) to form piperidine hydrochloride, which is also a solid.[7]
Recommendation:
-
Storage: Always store piperidine and its basic derivatives in tightly sealed containers to minimize exposure to air.[8][9] Storing under an inert atmosphere is the best practice.[6]
-
Troubleshooting: If carbonate has formed, it can sometimes be removed by filtration. However, this indicates suboptimal storage. For solutions used in sensitive applications like peptide synthesis, it is often best to prepare them fresh.[7]
Workflow for Investigating Compound Degradation
Below is a systematic approach to diagnosing stability issues.
Caption: A logical workflow for troubleshooting suspected piperidine compound degradation.
Table 1: Recommended Storage Conditions for Piperidine Compounds
| Parameter | Condition | Rationale & References |
| Temperature | 2-8°C (Refrigerated) or as specified by the supplier. | Minimizes thermal degradation and slows oxidative processes.[4][5][10] |
| Atmosphere | Inert gas (Argon or Nitrogen). | Prevents oxidation by atmospheric oxygen and reaction with CO₂.[6] |
| Container | Tightly sealed, light-resistant (amber) glass. | Protects from moisture and degradation catalyzed by UV light.[4][5][8] |
| Environment | Cool, dry, well-ventilated area. | Prevents absorption of moisture which can lead to hydrolysis.[4][10] |
| Avoid | Strong oxidizing agents, strong acids, excess heat. | Piperidines are reactive and can engage in hazardous reactions with incompatible materials.[5] |
Section 2: Synthesis and Purification Troubleshooting
Achieving high yield and purity in reactions involving piperidines requires careful control of conditions and a robust purification strategy.
Q3: My piperidine synthesis (e.g., hydrogenation of a pyridine precursor) is giving low yields and multiple side products. How can I optimize this?
A: The catalytic hydrogenation of pyridines to piperidines can be challenging due to the stability of the aromatic ring and potential side reactions.[6] Key factors to control are temperature, pressure, catalyst choice, and reaction time.
Causality & Solutions:
-
Incomplete Reaction: The aromaticity of the pyridine ring requires effective catalysis. Ensure your catalyst (e.g., PtO₂, Rh/C) is active. Consider increasing hydrogen pressure or reaction time, but monitor closely.[6]
-
Side Products: Over-reduction or side reactions can occur at high temperatures. Lowering the reaction temperature may minimize the formation of byproducts.[6] Radical-mediated cyclizations can also sometimes yield linear alkene byproducts through competing side reactions.[11][12]
-
Catalyst Poisoning: Certain functional groups on the pyridine ring or impurities in the starting material can poison the catalyst, halting the reaction. Purifying the starting material may be necessary.
Q4: I'm struggling to purify my piperidine compound from the unreacted pyridine starting material. Standard distillation isn't working.
A: This is a classic purification challenge caused by the formation of an azeotrope between piperidine and pyridine.[1] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method ineffective.[6] The piperidine-pyridine azeotrope boils at approximately 106.1°C and consists of about 92% piperidine and 8% pyridine.[6]
Solution: Acid-Base Extraction This technique leverages the basicity of the piperidine nitrogen. By treating the mixture with an acid, the piperidine is protonated to form a water-soluble salt, while the less basic pyridine may remain in the organic phase (depending on the acid and conditions).
Protocol 1: General Acid-Base Extraction for Piperidine Purification
-
Dissolution: Dissolve the crude mixture (piperidine, pyridine, and other non-basic impurities) in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidification: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperidine will react to form its hydrochloride salt and move into the aqueous layer. Repeat the acid wash 2-3 times.
-
Separation: Combine the acidic aqueous layers. The organic layer, containing neutral impurities and potentially some pyridine, can be set aside or discarded.[1]
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated base (e.g., 5 M NaOH) with stirring until the pH is strongly basic (pH > 10). This deprotonates the piperidinium salt, regenerating the neutral, water-insoluble piperidine.[1]
-
Re-extraction: Extract the neutral piperidine back into an organic solvent (e.g., dichloromethane) 3-4 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified piperidine product.[1]
Section 3: Analytical Inconsistencies
Inconsistent analytical data is a red flag that can indicate compound instability or an unsuitable analytical method.
Q5: When I analyze my piperidine derivative (a free base) by reverse-phase HPLC, I see two peaks or a very broad, tailing peak, even though NMR shows it's pure. Why?
A: This is a common artifact when analyzing basic compounds like piperidines by HPLC, especially without a pH-controlled mobile phase.[13]
Causality:
-
Differential Ionization: On the column, a portion of the basic piperidine molecules can be protonated by residual acidic silanols on the silica-based stationary phase or by an acidic mobile phase. This creates two species in equilibrium (the neutral base and the protonated cation), which have different retention times, resulting in peak splitting or broadening.[13]
-
Strong Solvent Mismatch: If the compound is dissolved in a very strong organic solvent (like pure MeOH) and injected into a mobile phase with high water content, it may not interact well with the stationary phase, causing it to elute early near the dead volume.[13]
Solutions:
-
Mobile Phase Modifier: The most effective solution is to control the pH. Add a modifier to your mobile phase to ensure the piperidine is in a single ionic state.
-
Low pH: Adding an acid like 0.1% trifluoroacetic acid (TFA) or formic acid will fully protonate the piperidine, resulting in a single, sharp peak for the cationic form.[13]
-
High pH: Using a buffered mobile phase at a high pH (e.g., pH 10 with ammonium bicarbonate), if compatible with your column, will keep the piperidine in its neutral form.
-
-
Analyze as a Salt: As noted by researchers, analyzing the compound as its hydrochloride salt often resolves the issue, as the molecule is already in a stable, single, protonated state.[13]
Table 2: Troubleshooting Common HPLC/LC-MS Issues with Piperidines
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Splitting / Tailing | On-column equilibrium between neutral and protonated forms. | Add a mobile phase modifier (e.g., 0.1% TFA or formic acid) to ensure a single ionic species.[13] |
| Decreasing Peak Area Over Time | Compound degradation in solution (oxidation, hydrolysis). | Prepare samples fresh. Store stock solutions at low temperatures, protected from light. Use an antioxidant if compatible.[2] |
| Appearance of New Peaks | Degradation. Common degradants include N-oxides.[2] | Use LC-MS to identify the mass of the new peaks. A +16 Da mass shift often indicates N-oxide formation.[2][14] |
| Poor Retention (Elutes at Void) | Sample solvent is too strong; compound is fully ionized and repelled by C18 phase. | Match sample solvent to the initial mobile phase as closely as possible. Ensure mobile phase pH is appropriate.[13] |
Protocol 2: Forced Degradation Study to Investigate Stability
A forced degradation study is essential for understanding a compound's intrinsic stability and identifying potential degradation products.[2]
-
Objective: To intentionally degrade the piperidine compound under various stress conditions to identify degradation pathways and validate the stability-indicating nature of an analytical method.[5]
-
Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize before analysis.[2]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[2]
-
Thermal Degradation: Place both a solid sample and a solution sample in an oven at a moderately elevated temperature (e.g., 60-80°C) for 48 hours.[2]
-
Photolytic Degradation: Expose a solution sample to direct sunlight or a photostability chamber.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a high-resolution method like LC-MS.
-
Evaluation: Look for a decrease in the main peak area and the appearance of new peaks in the stressed samples. Use the mass spectrometry data to propose structures for the degradation products.
Common Degradation Pathways of Piperidine Ring
Caption: Common degradation pathways for piperidine compounds initiated by environmental stressors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemos.de [chemos.de]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. biosynce.com [biosynce.com]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
proper storage and handling of 4-(2-Chlorophenoxy)piperidine hydrochloride
Welcome to the technical support center for 4-(2-Chlorophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the storage, handling, and experimental use of this compound. Our goal is to bridge the gap between standard safety data and practical laboratory application, ensuring the integrity and success of your research.
Introduction to this compound Hydrochloride
This compound hydrochloride is a key heterocyclic building block used extensively in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a piperidine ring linked to a chlorophenoxy moiety, makes it a valuable intermediate for synthesizing a range of complex molecules, particularly those targeting neurological disorders.[1][2] As a hydrochloride salt, its properties differ significantly from its free base form, impacting everything from solubility to reactivity.[3][4] Understanding these nuances is critical for its effective use in the laboratory.
I. Storage and Handling: The Foundation of Experimental Success
Proper storage and handling are paramount to preserving the chemical integrity of this compound hydrochloride and ensuring user safety. The hydrochloride salt form is generally stable, but its hygroscopic nature presents specific challenges.
Frequently Asked Questions (FAQs): Storage & Handling
Q1: What are the ideal storage conditions for this compound hydrochloride?
A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][7] Exposure to moisture should be minimized due to its hygroscopic nature, meaning it can absorb water from the atmosphere.[8] This can lead to clumping and may affect weighing accuracy and reactivity. Storage away from incompatible materials, such as strong bases and oxidizing agents, is also crucial.[5][8]
Q2: The powder has formed clumps. Is it still usable?
A2: Clumping is a common issue with hygroscopic salts and typically indicates moisture absorption. While the compound may still be usable, the presence of water can interfere with moisture-sensitive reactions. For quantitative experiments, it is advisable to dry the compound under a vacuum before use. The presence of excess water can alter the stoichiometry of your reaction.
Q3: What personal protective equipment (PPE) is necessary when handling this compound?
A3: Standard laboratory PPE is required: safety glasses, a lab coat, and chemical-resistant gloves.[9] Due to the risk of respiratory tract irritation from airborne dust, handling the solid in a well-ventilated area or a chemical fume hood is recommended.[9][10] If significant dust is generated, a NIOSH-approved respirator may be necessary.[10]
II. Experimental Protocols & Troubleshooting
Navigating the experimental use of this compound hydrochloride requires an understanding of its behavior in solution and in reactions. This section provides troubleshooting guides for common issues.
Solubility and Solution Stability
The hydrochloride salt form is designed to enhance aqueous solubility compared to the free base.[11] However, its solubility and stability are highly dependent on the solvent and pH.
| Solvent | Expected Solubility | Comments & Rationale |
| Water | Soluble | As a hydrochloride salt, it is expected to have good solubility in water. Piperidine hydrochloride itself is highly soluble (>1500 g/L).[10] The organic portion of the molecule will limit this, but it should be sufficient for most aqueous buffers. |
| Ethanol/Methanol | Soluble | Polar protic solvents are generally effective at dissolving amine salts. Ethanol is often used as a recrystallization solvent for similar compounds, indicating good solubility at elevated temperatures.[12][13] |
| DMSO/DMF | Soluble | Polar aprotic solvents are typically good solvents for a wide range of organic molecules, including hydrochloride salts. |
| Toluene/Hexanes | Insoluble/Slightly Soluble | Nonpolar solvents are generally poor choices for dissolving salts. The free base form would be more soluble in these solvents. |
Frequently Asked Questions (FAQs): Solubility & Stability
Q1: I'm having trouble dissolving the compound in my reaction solvent. What should I do?
A1: First, confirm your solvent choice based on the table above. If using an appropriate solvent, gentle heating and sonication can aid dissolution. For reactions requiring nonpolar solvents, it is often necessary to first convert the hydrochloride salt to its free base form.
Q2: My reaction mixture has turned cloudy after adding a base. What is happening?
A2: You are likely observing the precipitation of the free base form of this compound. The hydrochloride salt is stable and soluble in acidic to neutral conditions. Adding a base (e.g., triethylamine, sodium carbonate) will neutralize the hydrochloride, forming the free base, which is significantly less soluble in polar solvents. This is a critical consideration for reaction setup.
Protocol: Conversion to the Free Base (Free-Basing)
For reactions that are incompatible with the acidic nature of the hydrochloride salt or require solubility in nonpolar solvents, conversion to the free base is necessary.
Materials:
-
This compound hydrochloride
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or a mild base solution
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the hydrochloride salt in a minimal amount of water or brine.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of an organic solvent like DCM or ethyl acetate.
-
Slowly add a saturated solution of a mild base (e.g., NaHCO₃) to the separatory funnel. Swirl gently and vent frequently to release any CO₂ gas that evolves.
-
Continue adding the base until the aqueous layer is basic (test with pH paper).
-
Shake the funnel vigorously to extract the free base into the organic layer.
-
Separate the organic layer.
-
Wash the organic layer with brine to remove residual water and base.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free base, which is typically an oil or a low-melting solid.
Troubleshooting Common Reactions
This compound is often used in N-arylation reactions (e.g., Buchwald-Hartwig amination) or as a nucleophile.
Scenario 1: Low Yield in a Buchwald-Hartwig N-Arylation Reaction
-
Problem: You are attempting to couple this compound hydrochloride with an aryl bromide using a palladium catalyst and a base like sodium tert-butoxide (NaOtBu), but the yield is poor.
-
Analysis & Solution: The piperidine nitrogen is protonated in the hydrochloride salt, rendering it non-nucleophilic and unable to participate in the catalytic cycle. Additionally, the strong base (NaOtBu) will first react with the hydrochloride before deprotonating the catalyst-substrate complex.
-
Solution 1 (Stoichiometric Base): Add one extra equivalent of the base to your reaction mixture to neutralize the hydrochloride salt in situ.
-
Solution 2 (Pre-treatment): Convert the starting material to the free base using the protocol above before adding it to the reaction. This is the cleaner and often more reliable approach.
-
Scenario 2: Incomplete Reaction or Side Products
-
Problem: Your reaction is sluggish, or you are observing unexpected byproducts.
-
Analysis & Solution:
-
Moisture: As a hygroscopic salt, your starting material may have introduced water into the reaction, which can be detrimental to many catalytic cycles. Ensure your starting material and solvent are anhydrous.
-
Base Incompatibility: Ensure your chosen base is compatible with your substrate and catalyst. For sensitive substrates, a milder base like cesium carbonate (Cs₂CO₃) might be preferable to stronger bases like NaOtBu.[14]
-
Catalyst/Ligand Choice: For sterically hindered couplings, the choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to facilitate the reaction.[15][16]
-
Visualizing Experimental Logic
The decision to use the hydrochloride salt directly or convert it to the free base is a common early-stage experimental choice.
Caption: Decision workflow for using the hydrochloride salt vs. the free base.
III. Purification and Analysis
Purifying the final product is a critical step to ensure the quality of your data.
Frequently Asked Questions (FAQs): Purification & Analysis
Q1: What is the best way to purify the product of a reaction involving this compound?
A1: The purification method depends on the properties of your final product.
-
Column Chromatography: This is a versatile method. If your product is the free base, standard silica gel chromatography can be effective. However, the basic nitrogen of the piperidine ring can cause tailing on silica gel. Adding a small amount of triethylamine (~1%) to your eluent can mitigate this.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[17][18] A solvent pair, such as ethanol/water or ethyl acetate/hexanes, is often effective.[18]
-
Acid-Base Extraction: This can be used to remove neutral or acidic impurities from your basic product. Dissolve the crude mixture in an organic solvent and wash with dilute aqueous acid. Your product will move to the aqueous layer. Then, basify the aqueous layer and extract your product back into an organic solvent.[19]
Q2: Are there any specific considerations for NMR analysis?
A2: For ¹H NMR, the proton on the nitrogen of the hydrochloride salt may be visible as a broad peak, and its chemical shift can be concentration and solvent-dependent. The protons on the carbons adjacent to the nitrogen will also be shifted downfield compared to the free base. When analyzing the free base, the N-H proton may not be visible or may be very broad.
References
- 1. Buy 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride | 1220018-77-8 [smolecule.com]
- 2. nj.gov [nj.gov]
- 3. Free base - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. prepchem.com [prepchem.com]
- 13. chemrevlett.com [chemrevlett.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized 4-(2-Chlorophenoxy)piperidine
For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the unambiguous confirmation of its molecular structure. An erroneous structural assignment can invalidate biological data, waste significant resources, and lead down unproductive research avenues. This guide provides an in-depth, multi-technique framework for the rigorous structural confirmation of 4-(2-Chlorophenoxy)piperidine, a heterocyclic scaffold of interest in medicinal chemistry.
We will move beyond a simple checklist of techniques. Instead, we will explore the causality behind our analytical choices, presenting a self-validating workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This integrated approach provides overlapping, complementary data points that, when taken together, build an unassailable case for the correct structure.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1][2] For this compound, both ¹H and ¹³C NMR are indispensable.
Causality of NMR in Structural Confirmation
We employ NMR to map the unique electronic environment of each proton and carbon atom. The ether linkage and the chloro-substituent on the aromatic ring induce predictable shifts in the NMR signals of nearby nuclei. By analyzing these chemical shifts, signal multiplicities (splitting patterns), and integration values, we can piece together the molecular fragments and confirm their connectivity.
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry synthesized product in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is free of particulate matter.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to observe each unique carbon as a single line.
-
Typical spectral width: 0 to 200 ppm.
-
This experiment requires a longer acquisition time than ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the Free Induction Decay (FID) with a Fourier Transform. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals.
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR-based structural confirmation.
Interpreting the Data: Expected Signals for this compound
The expected NMR data provides a unique fingerprint for the target molecule. The table below outlines the predicted chemical shifts, which are based on the analysis of similar piperidine and chlorophenol structures.[3][4][5][6][7]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Rationale for Shift/Multiplicity |
| Piperidine N-H | ~1.5 - 2.5 (variable) | Broad Singlet | N/A | Proton on nitrogen; position and broadness are concentration and solvent dependent. |
| Piperidine H-2, H-6 | ~3.0 - 3.3 | Multiplet | ~44-46 | Protons adjacent to the electron-withdrawing nitrogen atom are deshielded. |
| Piperidine H-3, H-5 | ~1.7 - 2.0 | Multiplet | ~30-32 | Standard aliphatic protons on the piperidine ring. |
| Piperidine H-4 | ~4.4 - 4.6 | Multiplet | ~72-75 | Methine proton is significantly deshielded by the adjacent electronegative ether oxygen. |
| Aromatic H | ~6.8 - 7.4 | Multiplets | ~115-130 | Aromatic protons on the 2-chlorophenyl ring. The specific splitting pattern will reflect the ortho, meta, and para relationships. |
| Aromatic C-Cl | N/A | N/A | ~122-125 | Carbon atom directly bonded to chlorine. |
| Aromatic C-O | N/A | N/A | ~152-155 | Aromatic carbon bonded to the ether oxygen; significantly deshielded. |
Pillar 2: FTIR Spectroscopy - The Functional Group Fingerprint
While NMR maps the carbon-hydrogen framework, FTIR spectroscopy excels at identifying the functional groups present in a molecule.[8] For our target compound, FTIR is crucial for confirming the presence of the key N-H, C-O-C (ether), and aromatic C-Cl bonds, and, most importantly, the absence of the starting material's O-H group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, dry product directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Scan: Lower the ATR press and apply firm, even pressure to the sample. Acquire the sample spectrum.
-
Data Analysis: Identify the key vibrational frequencies (in cm⁻¹) and compare them to expected values for the relevant functional groups.
Visualization: FTIR Experimental Workflow
Caption: Workflow for FTIR-based functional group analysis.
Interpreting the Data: Key Vibrational Bands
| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance for Confirmation |
| N-H Stretch | 3300 - 3500 (medium, sharp) | Confirms the presence of the secondary amine of the piperidine ring. |
| Aromatic C-H Stretch | 3000 - 3100 | Indicates the presence of the aromatic ring. |
| Aliphatic C-H Stretch | 2850 - 2980 | Confirms the C-H bonds of the piperidine ring. |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple sharp bands characteristic of the benzene ring. |
| C-O-C Asymmetric Stretch | 1220 - 1260 (strong) | Crucial evidence for the aryl-alkyl ether linkage, a key bond formed during synthesis. |
| C-N Stretch | 1000 - 1200 | Confirms the amine functionality. |
| C-Cl Stretch | 600 - 800 | Indicates the presence of the chloro-substituent. |
| Absence of O-H Stretch | No broad band at 3200-3600 | Critical self-validating check. The absence of a strong, broad hydroxyl peak confirms the consumption of the 4-hydroxypiperidine starting material. |
Pillar 3: Mass Spectrometry - The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two vital pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization.[9] This data corroborates the molecular formula determined by NMR and provides further structural evidence.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet. The sample is vaporized.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic charged ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Visualization: Mass Spectrometry Experimental Workflow
Caption: Workflow for Mass Spectrometry analysis.
Interpreting the Data: The Isotopic Signature and Fragments
The molecular formula of this compound is C₁₁H₁₄ClNO.[10]
-
Molecular Ion (M⁺•): The calculated monoisotopic mass is ~211.08 Da.[10][11] A peak at m/z = 211 corresponding to the molecular ion is expected.
-
Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern. We must observe a second peak at m/z = 213 (the M+2 peak) with an intensity approximately one-third that of the m/z 211 peak. This is definitive proof of the presence of one chlorine atom.
-
Key Fragmentation Patterns: Analysis of the fragmentation can further support the proposed structure.[12][13][14]
-
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is common for amines, which could lead to fragments corresponding to the loss of ethyl or propyl radicals from the piperidine ring.
-
Loss of Piperidine: Cleavage of the C4-O bond could result in a fragment corresponding to the 2-chlorophenoxy cation at m/z 128/130.
-
Loss of Chlorophenoxy: Cleavage of the C4-O bond could also result in a piperidin-4-yl cation at m/z 84.
-
Comparative Analysis: The Self-Validating System
The true power of this multi-technique approach lies in comparing the product data against potential alternatives, primarily the starting materials. This comparison is the ultimate confirmation that a transformation has occurred and that the product is pure.
| Analyte | Key ¹H NMR Signal (ppm) | Key FTIR Band (cm⁻¹) | Molecular Ion (m/z) |
| 4-Hydroxypiperidine (Starting Material) | ~3.6 (CH-OH) | ~3300 (strong, broad O-H) | 101[15] |
| 2-Chlorophenol (Starting Material) | ~5.5 (phenolic O-H) | ~3550 (sharp O-H) | 128 / 130[16][17] |
| This compound (Product) | ~4.5 (CH-O-Ar) | ~1240 (strong C-O-C) , No broad O-H | 211 / 213 |
As the table clearly shows, the product possesses unique analytical signatures that are absent in the starting materials, while the characteristic peaks of the starting materials (e.g., the O-H stretch) have disappeared in the product spectrum. This provides definitive evidence of a successful reaction and a pure final product.
Conclusion
Confirming the structure of a synthesized molecule like this compound is not a matter of running a single experiment. It is a process of logical deduction, building a case from complementary pieces of evidence. By integrating the detailed connectivity map from NMR, the functional group fingerprint from FTIR, and the definitive molecular weight and fragmentation data from MS, we create a robust, self-validating data package. This rigorous approach ensures the scientific integrity of subsequent research and is the standard expected in modern drug discovery and development.
References
- 1. bionmr.unl.edu [bionmr.unl.edu]
- 2. Current NMR Techniques for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scienceready.com.au [scienceready.com.au]
- 10. This compound | C11H14ClNO | CID 3864656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound hydrochloride (C11H14ClNO) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 4-Hydroxypiperidine [webbook.nist.gov]
- 16. 2-Chlorophenol(95-57-8) IR Spectrum [m.chemicalbook.com]
- 17. Phenol, 2-chloro- [webbook.nist.gov]
A Comparative Guide to the Validation of Bioanalytical Methods for Piperidine Compounds
Introduction: The Piperidine Scaffold and the Imperative for Rigorous Bioanalytical Validation
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of a vast array of pharmaceuticals targeting indications from oncology to central nervous system disorders.[1][2] Its prevalence is due to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and membrane permeability.[1] However, the very properties that make piperidine a valuable structural motif also present unique challenges in the development and validation of bioanalytical methods required for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies.
This guide provides a comprehensive comparison of bioanalytical methodologies for the quantification of piperidine-containing drugs in biological matrices. It is intended for researchers, scientists, and drug development professionals. We will delve into the critical validation parameters as stipulated by harmonized international guidelines, explore the common pitfalls associated with the analysis of these basic compounds, and present comparative data to inform the selection of the most robust analytical strategies. Our discussion is grounded in the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]
The Regulatory Framework: Adherence to ICH M10
The foundation of any robust bioanalytical method validation is a thorough understanding of the prevailing regulatory expectations. The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical assays, ensuring the reliability and acceptability of data for regulatory submissions.[3][4][5] The objective of this validation is to demonstrate that the analytical method is suitable for its intended purpose.[3][5] This guide will adhere to the principles of ICH M10, focusing on the key validation parameters and their specific application to piperidine compounds.
Core Validation Parameters: A Comparative Overview
The validation of a bioanalytical method is a multifaceted process that assesses various performance characteristics. For piperidine compounds, certain parameters warrant special attention due to their chemical nature. The following sections will compare and contrast different approaches to key validation experiments.
Specificity and Selectivity
Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components, including metabolites, impurities, and matrix components. Selectivity assesses the impact of these interfering substances on the quantification of the analyte. Given that piperidine-containing drugs can undergo extensive metabolism, including N-dealkylation and ring oxidation, ensuring selectivity is paramount.[6][7][8]
Method A: Standard Protein Precipitation (PPT)
-
Protocol: A simple and rapid technique where a water-miscible organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.[9]
-
Advantages: High throughput and cost-effective.
-
Disadvantages: Prone to significant matrix effects as it does not extensively remove endogenous phospholipids and other interfering substances.[10] This can lead to ion suppression or enhancement in LC-MS/MS analysis.[10][11]
Method B: Liquid-Liquid Extraction (LLE)
-
Protocol: The analyte is partitioned from the aqueous biological matrix into an immiscible organic solvent based on its physicochemical properties.[9]
-
Advantages: Can provide a cleaner extract than PPT, reducing matrix effects.
-
Disadvantages: More labor-intensive and requires careful optimization of solvent and pH.
Method C: Solid-Phase Extraction (SPE)
-
Protocol: The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.
-
Advantages: Offers the cleanest extracts, significantly minimizing matrix effects and improving sensitivity.
-
Disadvantages: Higher cost and requires more extensive method development.
Matrix Effect
The matrix effect is the alteration of analyte response due to the presence of co-eluting, interfering components in the sample matrix.[11][12] Basic compounds like piperidines are particularly susceptible to matrix effects in reversed-phase liquid chromatography, often co-eluting with phospholipids from the biological matrix, which are known to cause ion suppression in electrospray ionization (ESI).[10]
Evaluating the Matrix Effect: A Step-by-Step Protocol
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and Internal Standard (IS) in reconstitution solvent.
-
Set 2 (Post-extraction Spiked): Blank matrix is extracted, and the final extract is spiked with analyte and IS.
-
Set 3 (Pre-extraction Spiked): Blank matrix is spiked with analyte and IS before extraction.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
-
A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
-
Acceptance Criteria (as per ICH M10): The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%.
The choice of internal standard is critical in mitigating matrix effects. A stable isotope-labeled (SIL) internal standard is considered the "gold standard" as it co-elutes with the analyte and experiences similar matrix effects, thereby providing effective normalization.[13]
Accuracy and Precision
Accuracy refers to the closeness of the mean test results to the true value, while precision describes the closeness of agreement among a series of measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels.
Stability
The stability of piperidine compounds in biological matrices must be thoroughly evaluated under various conditions to ensure the integrity of the samples from collection to analysis. This includes freeze-thaw stability, short-term bench-top stability, long-term storage stability, and stock solution stability.
Comparative Performance of Bioanalytical Methods
The following table summarizes hypothetical validation data for the quantification of a model piperidine compound in human plasma using two different analytical methods. Method A utilizes a simple protein precipitation extraction with a structural analog internal standard, while Method B employs solid-phase extraction with a stable isotope-labeled internal standard.
| Validation Parameter | Method A (PPT with Analog IS) | Method B (SPE with SIL-IS) | ICH M10 Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.1 ng/mL | Clearly defined, with acceptable accuracy and precision |
| Linearity (r²) | > 0.995 | > 0.998 | Correlation coefficient > 0.99 |
| Accuracy (% Bias) | Within ±10% | Within ±5% | Within ±15% (±20% at LLOQ) |
| Intra-day Precision (%CV) | < 8% | < 4% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 12% | < 6% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%CV of IS-normalized MF) | 18% | 7% | ≤ 15% |
| Recovery (%) | 75% | 92% | Consistent, precise, and reproducible |
As the data illustrates, the use of a more rigorous sample cleanup technique (SPE) and a stable isotope-labeled internal standard (Method B) results in superior performance, particularly in terms of sensitivity (lower LLOQ) and mitigation of matrix effects.
Experimental Workflows and Diagrams
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key workflows in bioanalytical method validation.
Caption: Overall workflow of bioanalytical method development, validation, and sample analysis.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. database.ich.org [database.ich.org]
- 6. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eijppr.com [eijppr.com]
- 11. droracle.ai [droracle.ai]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing Intra- and Inter-Day Accuracy and Precision in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and bioanalysis, the reliability of quantitative data derived from Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is paramount. The validation of a bioanalytical method is the cornerstone that ensures data integrity, forming the basis for critical decisions in pharmacokinetics, toxicokinetics, and clinical trials. This guide provides an in-depth, experience-driven protocol for assessing two of the most critical validation parameters: accuracy and precision, both within a single analytical run (intra-day) and across multiple runs on different days (inter-day).
The Scientific Imperative for Accuracy and Precision Testing
Before delving into the protocol, it is crucial to understand why these metrics are non-negotiable.
-
Accuracy refers to the closeness of the mean test results to the true or nominal concentration of the analyte. In essence, it answers the question: "Is the method measuring the correct value?"
-
Precision describes the degree of agreement among a series of individual measurements. It answers: "How reproducible are the measurements?"
Poor accuracy can lead to systematic errors, consistently over- or underestimating the analyte concentration, which could mask toxicity or suggest a lack of efficacy. Poor precision, indicating random error, makes it impossible to trust any single measurement. For regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), robust demonstrations of accuracy and precision are mandatory for the acceptance of data in regulatory submissions.
Experimental Design: A Self-Validating Protocol
This protocol is designed to be a self-validating system. By using independently prepared Quality Control (QC) samples and adhering to strict acceptance criteria, the results themselves will provide a clear indication of the method's performance.
Materials and Reagents
-
Analyte and Internal Standard (IS) Reference Standards: Authenticated standards of known purity are essential.
-
Blank Biological Matrix: The same matrix (e.g., plasma, serum, urine) as the intended study samples, pre-screened for interferences.
-
All necessary solvents and reagents for sample preparation and mobile phases.
Step 1: Preparation of Calibration Standards and Quality Control (QC) Samples
The fundamental principle of a self-validating system lies in the independent preparation of calibration standards and QC samples.
-
Primary Stock Solutions: Prepare two separate primary stock solutions of the analyte from the reference standard. One will be used for calibration standards (Stock A), and the other for QC samples (Stock B). This independence is critical to avoid bias.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a stable, isotopically-labeled internal standard. The IS is crucial for correcting for variability during sample preparation and analysis.
-
Working Solutions:
-
From Stock A , prepare a series of working solutions to spike into the blank matrix, creating the calibration curve standards. A typical curve consists of a blank (matrix with IS), a zero blank (matrix without analyte or IS), and 6-8 non-zero concentration levels.
-
From Stock B , prepare working solutions to create QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve.
-
Low QC (LQC): Approximately 3 times the LLOQ.
-
Medium QC (MQC): Near the center of the calibration curve range.
-
High QC (HQC): At least 75% of the Upper Limit of Quantification (ULOQ).
-
-
Step 2: The Intra-Day (Within-Run) Accuracy and Precision Experiment
This experiment assesses the method's performance within a single analytical run.
-
Prepare the Analytical Run: Construct a sequence that includes:
-
System suitability samples (blanks, zero blanks).
-
A full calibration curve.
-
At least five replicates of each QC level (LLOQ, LQC, MQC, HQC).
-
-
Process and Analyze: Extract the analytes from all samples using the developed sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and analyze them using the LC-MS/MS instrument.
-
Data Processing:
-
Generate the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration and apply a suitable regression model (typically a weighted 1/x² linear regression).
-
Use the regression equation to back-calculate the concentrations of the QC sample replicates.
-
Step 3: The Inter-Day (Between-Run) Accuracy and Precision Experiment
This experiment evaluates the method's reproducibility over time and between different analysts or instrument setups.
-
Repeat the Intra-Day Experiment: Perform the complete intra-day experiment on at least two additional, separate days.
-
Data Compilation: Collate the back-calculated concentration data for all QC replicates from all three runs.
Data Analysis and Acceptance Criteria
The data generated must be rigorously analyzed against criteria set forth by regulatory guidelines.
Calculations
-
Accuracy: Calculated as the percent relative error (%RE) or bias.
%RE = ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100
-
Precision: Calculated as the percent coefficient of variation (%CV) or relative standard deviation (%RSD).
%CV = (Standard Deviation of Measured Concentrations / Mean Measured Concentration) * 100
Regulatory Acceptance Criteria
Based on FDA and EMA guidelines, the following are the generally accepted limits for chromatographic assays:
-
Intra-Day and Inter-Day Accuracy: The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC. For the LLOQ, it should be within ±20%.
-
Intra-Day and Inter-Day Precision: The %CV should not exceed 15% for LQC, MQC, and HQC. For the LLOQ, the %CV should not exceed 20%.
Visualizing the Workflow
A clear workflow is essential for ensuring consistency and reproducibility in the validation process.
Comparative Analysis: Product X vs. A Standard Method
To illustrate the application of these principles, consider a scenario where a new sample preparation product ("Product X") is compared against a standard, established method. The goal is to determine if Product X provides equivalent or superior accuracy and precision.
Table 1: Intra-Day Accuracy and Precision Comparison (n=5)
| QC Level | Method | Nominal (ng/mL) | Mean Measured (ng/mL) | Accuracy (%RE) | Precision (%CV) |
| LQC | Standard | 15.0 | 15.9 | +6.0% | 7.5% |
| Product X | 15.0 | 15.2 | +1.3% | 4.1% | |
| MQC | Standard | 150 | 141 | -6.0% | 5.2% |
| Product X | 150 | 148 | -1.3% | 2.9% | |
| HQC | Standard | 750 | 795 | +6.0% | 4.8% |
| Product X | 750 | 761 | +1.5% | 2.5% |
Table 2: Inter-Day Accuracy and Precision Comparison (3 runs, n=15)
| QC Level | Method | Nominal (ng/mL) | Mean Measured (ng/mL) | Accuracy (%RE) | Precision (%CV) |
| LQC | Standard | 15.0 | 16.1 | +7.3% | 9.8% |
| Product X | 15.0 | 15.3 | +2.0% | 5.3% | |
| MQC | Standard | 150 | 139 | -7.3% | 7.9% |
| Product X | 150 | 147 | -2.0% | 4.2% | |
| HQC | Standard | 750 | 806 | +7.5% | 6.5% |
| Product X | 750 | 765 | +2.0% | 3.8% |
Interpretation: In this hypothetical comparison, both methods meet the standard regulatory acceptance criteria. However, Product X consistently demonstrates superior performance , with accuracy values closer to the nominal concentrations (%RE < 2.0%) and significantly better precision (%CV values are roughly half those of the standard method). This suggests that Product X provides a more reliable and robust workflow, which can be critical for reducing the number of failed analytical runs and increasing confidence in study data.
Decision Logic for Run Acceptance
The results from accuracy and precision assessments directly feed into the decision to accept or reject an analytical run.
Conclusion
The rigorous assessment of intra- and inter-day accuracy and precision is not merely a regulatory hurdle; it is a fundamental scientific practice that underpins the validity of bioanalytical data. By employing a self-validating protocol with independent calibration and quality control samples, researchers can build a robust foundation of trust in their LC-MS/MS methods. As demonstrated, comparative analysis using these principles allows for the objective evaluation of new technologies or products, ensuring that the methods employed are not just adequate, but optimized for reliability and performance. This commitment to quality is essential for accelerating drug development and ensuring patient safety.
A Senior Application Scientist's Guide to Evaluating Matrix Effect and Recovery in Plasma Samples
For researchers, scientists, and drug development professionals working in regulated bioanalysis, the reliable quantification of analytes in complex biological matrices like plasma is paramount. The journey from sample collection to obtaining accurate concentration data is fraught with potential pitfalls, with two of the most critical hurdles being the matrix effect and analyte recovery. This guide provides an in-depth, technically-grounded comparison of methodologies to assess these phenomena, moving beyond a simple recitation of protocols to explain the underlying scientific principles and regulatory expectations. Our focus is to empower you to design and execute robust, self-validating experiments that ensure the integrity of your bioanalytical data.
The Fundamental Challenge: Unmasking the Influence of the Matrix
Plasma is a complex cocktail of endogenous components, including proteins, lipids, salts, and metabolites.[1][2] During analysis, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), these co-eluting, undetected components can significantly interfere with the ionization of the target analyte.[1][3] This interference, known as the matrix effect , can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[1][4]
Parallel to this is the challenge of recovery , which quantifies the efficiency of your sample preparation procedure in extracting the analyte from the plasma matrix.[5] Inconsistent recovery can introduce significant variability and bias into your results. A thorough evaluation of both matrix effect and recovery is not just good scientific practice; it is a mandatory component of bioanalytical method validation as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8]
Core Principles of Evaluation: A Two-Pronged Approach
The assessment of matrix effect and recovery is intrinsically linked. A well-designed experiment will allow you to dissect the contributions of each. The cornerstone of this evaluation is the "post-extraction addition" or "post-extraction spike" method, which has become the gold standard in regulated bioanalysis.[1][9]
This guide will compare and contrast different strategies for sample cleanup and their impact on mitigating matrix effects, providing a framework for selecting the most appropriate approach for your specific analyte and assay requirements.
Experimental Design: A Step-by-Step Master Protocol
To quantitatively assess matrix effect and recovery, a series of carefully prepared sample sets are required. The following protocol outlines the preparation of these sets, which will form the basis for our comparative analysis.
Preparation of Validation Samples
At a minimum, three concentration levels should be evaluated: Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC). For each concentration, prepare the following three sets of samples in triplicate (n=3).
Set 1: Pre-Extraction Spike (Analyte in Matrix, Extracted)
-
Purpose: Represents the actual study sample and is used to determine the overall process efficiency.
-
Procedure:
-
Take a known volume of blank plasma.
-
Spike with the analyte and the internal standard (IS) to achieve the target concentration (LQC, MQC, or HQC).
-
Vortex mix and allow to equilibrate.
-
Perform the entire sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Reconstitute the final extract in the appropriate solvent.
-
Set 2: Post-Extraction Spike (Analyte in Extracted Matrix)
-
Purpose: Used to assess the matrix effect. The analyte and IS are introduced after the extraction process, so their recovery is 100%.
-
Procedure:
-
Take the same volume of blank plasma as in Set 1.
-
Perform the entire sample extraction procedure on the blank matrix.
-
Spike the resulting clean extract with the analyte and IS to the same final concentration as in Set 1.
-
Vortex mix.
-
Set 3: Neat Solution (Analyte in Solvent)
-
Purpose: Represents the theoretical 100% response, free from any matrix influence or extraction loss.
-
Procedure:
-
Take a volume of the final reconstitution solvent equivalent to the final volume of the extracted samples.
-
Spike with the analyte and IS to the same final concentration as in Sets 1 and 2.
-
Vortex mix.
-
Visualizing the Workflow
The following diagram illustrates the preparation of the three critical sample sets for evaluating matrix effect and recovery.
Caption: Workflow for preparing samples for matrix effect and recovery assessment.
Data Analysis and Interpretation: From Raw Data to Actionable Insights
Once the three sample sets are analyzed via LC-MS/MS, the resulting peak areas are used to calculate recovery, matrix effect, and process efficiency.
Key Calculations:
-
Recovery (%RE): Measures the efficiency of the extraction procedure.
-
Formula: %RE = (Peak Area of Set 1 / Peak Area of Set 2) * 100
-
-
Matrix Factor (MF): Quantifies the degree of ion suppression or enhancement.
-
Formula: MF = Peak Area of Set 2 / Peak Area of Set 3
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Internal Standard (IS) Normalized Matrix Factor: This is the most critical parameter for regulatory assessment, as it demonstrates the ability of the IS to compensate for matrix variability.
-
Formula: IS-Normalized MF = MF of Analyte / MF of IS
-
-
Process Efficiency (%PE): Represents the overall efficiency of the entire bioanalytical method.
-
Formula: %PE = (Peak Area of Set 1 / Peak Area of Set 3) * 100
-
Acceptance Criteria (Based on FDA and EMA Guidelines):
| Parameter | Acceptance Criteria |
| Recovery | Should be consistent and reproducible, though no absolute value is mandated. The coefficient of variation (%CV) across concentration levels should be ≤15%.[10] |
| IS-Normalized Matrix Factor | The %CV of the IS-normalized matrix factor across at least six different lots of plasma should be ≤15%.[10][11] |
Comparative Guide to Sample Preparation Techniques
The choice of sample preparation is a critical determinant in mitigating matrix effects. Here, we compare the three most common techniques.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate plasma proteins. | Simple, fast, and inexpensive. | Least effective at removing phospholipids and other endogenous interferences, leading to higher potential for matrix effects.[2][12] | High-throughput screening where speed is prioritized over ultimate cleanliness. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent based on polarity. | Can provide cleaner extracts than PPT by removing polar interferences. | Can have lower recovery for polar analytes; solvent selection is critical and can be time-consuming to optimize.[2][13] | Analytes of intermediate polarity. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte with a strong solvent. | Offers the highest degree of selectivity and provides the cleanest extracts, significantly reducing matrix effects.[13][14] | More complex, time-consuming, and expensive than PPT and LLE. | Assays requiring high sensitivity and for analytes that are difficult to extract with LLE. |
The Critical Role of the Internal Standard
The internal standard is your key to compensating for variability in both recovery and matrix effect. An ideal IS behaves identically to the analyte during extraction and ionization.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte, differing only in isotopic composition.[1] They co-elute with the analyte and experience the same matrix effects, providing the most accurate correction.[1]
-
Analog Internal Standards: These are structurally similar to the analyte but not isotopically labeled. While more readily available and less expensive than SIL-IS, they may have different extraction recoveries and chromatographic retention times, and may not perfectly mimic the analyte's behavior in the ion source.
Advanced Strategies for Mitigating Matrix Effects
When significant matrix effects are observed, several strategies can be employed:
-
Improved Chromatographic Separation: Modifying the LC gradient, mobile phase composition, or column chemistry can help to chromatographically resolve the analyte from co-eluting matrix components.[3][9]
-
Sample Dilution: Diluting the plasma sample can reduce the concentration of interfering matrix components.[9] However, this may compromise the assay's sensitivity.
-
Specialized SPE Sorbents: Sorbents designed to specifically remove phospholipids, a major source of matrix effects in plasma, can be highly effective.[15][16]
-
Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique offers enhanced separation by using two different columns, providing a very effective way to remove interferences.[17]
Conclusion: A Foundation of Rigorous Validation
A thorough and systematic evaluation of matrix effect and recovery is not merely a regulatory formality; it is the bedrock upon which the reliability of your bioanalytical data rests. By understanding the principles behind the experimental designs, carefully selecting and optimizing your sample preparation and chromatographic methods, and correctly interpreting the resulting data, you can ensure the accuracy, precision, and robustness of your assays. This commitment to scientific integrity is essential for making sound decisions in drug development and ultimately, for ensuring patient safety.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. eijppr.com [eijppr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. e-b-f.eu [e-b-f.eu]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Piperazinopiperidine-Based Antagonists
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for antagonists based on the versatile piperazinopiperidine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key SAR findings across major G-protein coupled receptor (GPCR) families, offers detailed experimental protocols for validation, and explains the causal logic behind molecular design and experimental choices.
Introduction: The Piperazinopiperidine Scaffold as a Privileged Motif
The piperidine and piperazine heterocycles are highly privileged scaffolds in modern medicinal chemistry, appearing in a vast array of clinically approved drugs targeting the central nervous system (CNS) and other systems.[1] Their combination into a piperazinopiperidine core or related structures creates a conformationally constrained yet versatile framework. This framework is adept at presenting key pharmacophoric elements—such as a basic nitrogen and various substituents—in a precise three-dimensional orientation required for potent and selective interaction with biological targets, particularly GPCRs.
The inherent properties of this scaffold, including its metabolic stability and ability to modulate physicochemical properties like lipophilicity and hydrogen bonding capacity, make it an exceptional starting point for antagonist design.[1] This guide will compare and contrast the SAR of piperazinopiperidine-based antagonists across several critical GPCR families, providing a framework for rational drug design.
Comparative Structure-Activity Relationship (SAR) Analysis
The beauty of the piperazinopiperidine scaffold lies in its modularity. SAR studies typically explore modifications at several key positions, as illustrated below.
Caption: General pharmacophore for piperazinopiperidine-based ligands.
Dopamine Receptor Antagonists
Dopamine receptors, particularly the D2 and D4 subtypes, are validated targets for antipsychotic medications. The piperazinopiperidine scaffold is a cornerstone of many successful atypical antipsychotics.[2][3]
Core Directive: SAR studies for D2/D4 antagonists often focus on balancing potent D2 antagonism for efficacy with nuanced activity at other receptors (like serotonin 5-HT1A agonism) to mitigate side effects. For the D4 receptor, achieving high selectivity over other dopamine receptor subtypes is a key objective.[4]
Key SAR Insights:
-
Arylpiperazine Moiety: The nature of the aryl group attached to the distal piperazine nitrogen is critical. For D2 antagonists, electron-withdrawing groups on this ring can enhance potency.[3]
-
Piperidine Substituents: In a series of benzoxazinones, a phenyl group on the piperidine nitrogen was essential for activity. Substituents on this phenyl ring were explored, with 7-substituted benzoxazinones showing greater activity in behavioral tests than the 6-substituted analogs.[2]
-
Linker Modifications: The chain connecting the two rings influences affinity. Shortening an alkyl chain from three to two or one carbon atoms has been shown to be detrimental to D4 receptor affinity in certain series.[5]
-
Scaffold Isosteres: Replacing the piperazine ring with a 4-hydroxypiperidine has led to potent D4 antagonists with improved metabolic stability over previous morpholine-based scaffolds.[4]
Table 1: SAR Summary for Piperazine/Piperidine-Based Dopamine D4 Antagonists
| Base Scaffold | R1 (Piperazine/Piperidine N-substituent) | R2 (Other End) | Key Modification | D4 Affinity (Ki) | Selectivity vs D1-3,5 | Reference |
|---|---|---|---|---|---|---|
| Benzoxazinone-methyl-piperazine | Phenyl | Benzoxazinone | 7-substitution on benzoxazinone | Potent (nM range) | Selective | [2] |
| 3-Benzyloxypiperidine | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 3-Fluorobenzyl on oxygen | 205.9 nM | Good | [4] |
| 3-Benzyloxypiperidine | 2-methylimidazo[1,2-a]pyridine | 4-Fluoro-3-methylbenzyl | 4-Fluoro-3-methylbenzyl on oxygen | 188 nM | Good | [4] |
| Dihydroquinolinone-butyl-piperidine | Benzyl | Dihydroquinolinone | Butyl linker | pIC50 = 8.36 (Antagonist mode) | Not specified |[5] |
Serotonin Receptor Antagonists
Serotonin (5-HT) receptors are implicated in a wide range of neuropsychiatric disorders. Piperazine-containing structures are prevalent among 5-HT receptor ligands.[6][7][8]
Core Directive: The goal is often to achieve selectivity for a specific 5-HT receptor subtype (e.g., 5-HT7) or to design multi-target ligands (e.g., D2 antagonism/5-HT1A agonism) for synergistic therapeutic effects.[3][9]
Key SAR Insights:
-
Basic Nitrogen: The presence of a basic nitrogen in the piperazine ring is often crucial. Replacing piperazine with piperidine or morpholine, which lack the second basic nitrogen, can lead to a complete loss of affinity for the 5-HT7 receptor.[6]
-
Piperazine N-Substituent: For 5-HT7 antagonists, alkyl substituents at the 4-position of the piperazine ring influence the selectivity profile. An n-butyl group can increase activity at 5-HT6 and D2 receptors compared to a methyl group.[6]
-
Core Heterocycle: The central aromatic core plays a significant role. In a series of 2-(4-methylpiperazin-1-yl)pyrimidines, modifications to the pyrimidine core and its substituents drastically altered 5-HT7 affinity. For instance, introducing an n-hexyl group at the pyrimidine's 6-position restored high affinity that was lost by substitution on the adjacent furyl ring.[6]
-
Multi-target Profile: In the design of atypical antipsychotics, combining a 1-arylpiperazine motif with a different terminal aryl group can yield compounds with potent D2 antagonism and 5-HT1A agonism.[3]
Table 2: SAR Summary for Piperazine-Based Serotonin Receptor Antagonists
| Base Scaffold | Target(s) | Key Modification | Affinity (Ki) | Functional Activity | Reference |
|---|---|---|---|---|---|
| 4-(3-furyl)-2-(4-R-piperazin-1-yl)pyrimidine | 5-HT7 | R = n-butyl on piperazine | 5-HT7: 12 nM | Antagonist | [6] |
| 4-(3-furyl)-2-(piperazin-1-yl)pyrimidine | 5-HT7 | Replaced 4-methylpiperazine with piperidine | No affinity | N/A | [6] |
| 1-aryl-4-(arylpyridylmethyl)piperazine | D2 / 5-HT1A | Specific aryl groups on each end | D2: Potent (nM) / 5-HT1A: Potent (nM) | D2 Antagonist / 5-HT1A Agonist | [3] |
| Benzodioxopiperazine | 5-HT1A | Indan-2-yl group on piperazine | 1.8 nM | Presynaptic Agonist / Postsynaptic Antagonist |[9] |
Chemokine Receptor Antagonists
Chemokine receptors, such as CCR5 and CXCR3, are GPCRs that play crucial roles in inflammation and immune cell trafficking. CCR5 is also a critical co-receptor for HIV entry into cells.[10][11]
Core Directive: For chemokine antagonists, particularly for anti-HIV applications, the primary objectives are high potency, excellent oral bioavailability, and a favorable safety profile.
Key SAR Insights:
-
Linker Rigidity: Replacing flexible connecting chains between the piperidine moiety and an aromatic group with a heterocycle like pyrazole has yielded potent CCR5 antagonists with excellent anti-HIV-1 activity.[11]
-
Heterocycle Orientation: The placement of an unsubstituted nitrogen atom within the linker heterocycle is critical. An optimal position was found to be meta to the bond connected to the 4-position of the piperidine.[11]
-
Piperidine Substitution: For CXCR3 antagonists, substitutions on the piperazine ring had a pronounced effect on receptor affinity. A 2'(S)-ethylpiperazine moiety resulted in a compound with an extremely high human CXCR3 affinity (IC50 of 0.2 nM).[12]
-
Bioavailability: Truncating a terminal benzyl group to a phenyl group was shown to dramatically improve oral bioavailability, although it came at the cost of some in vitro activity.[11]
Experimental Design & Self-Validating Protocols
To establish a credible SAR, both binding affinity and functional activity must be quantified. A compound can bind tightly to a receptor (high affinity) but fail to prevent its activation (low functional antagonism). Therefore, a dual-assay approach is a self-validating system.
Experimental Workflow
The following diagram outlines a typical workflow for characterizing novel antagonists.
Caption: A typical experimental workflow for SAR determination.
Protocol 1: Competitive Radioligand Binding Assay (Determination of Ki)
Principle: This assay quantifies the affinity of an unlabeled test compound (the antagonist) for a receptor by measuring its ability to compete off a radiolabeled ligand ('tracer') of known affinity. The concentration of test compound that displaces 50% of the specific binding of the radiotracer is the IC50, which can be converted to an inhibition constant (Ki).[13]
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO or HEK-293 cells).
-
Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) with high specific activity.
-
Unlabeled test compounds (piperazinopiperidine analogs).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding (NSB) control: A high concentration of a known, unlabeled antagonist (e.g., 10 µM haloperidol).
-
96-well plates and glass fiber filters (e.g., GF/B or GF/C).
-
Cell harvester and liquid scintillation counter.
Step-by-Step Methodology:
-
Preparation: Thaw the cell membranes on ice. Dilute them in ice-cold assay buffer to a final concentration that provides adequate specific binding signal (empirically determined, often 5-20 µg protein per well).[14]
-
Plate Setup:
-
Total Binding (TB): Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB): Add 50 µL of the NSB control compound.
-
Test Compound: Add 50 µL of serial dilutions of the piperazinopiperidine analogs to the remaining wells.
-
-
Radioligand Addition: Add 50 µL of the radiolabeled ligand (at a concentration near its Kd) to all wells.[13]
-
Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume is 200 µL.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium. This time must be determined empirically but is often 60-120 minutes.[14]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[13]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Protocol 2: cAMP Functional Antagonist Assay (for Gi/Gs-Coupled Receptors)
Principle: Many GPCRs signal by modulating the intracellular concentration of cyclic AMP (cAMP). Gi-coupled receptors inhibit adenylyl cyclase, decreasing cAMP, while Gs-coupled receptors stimulate it. This assay measures a test compound's ability to block the cAMP response induced by a known agonist.[15][16]
Materials:
-
Whole cells expressing the target receptor (e.g., HEK-293).
-
A known agonist for the target receptor.
-
Test compounds (piperazinopiperidine analogs).
-
Stimulation Buffer: Typically a cell culture medium or HBSS containing a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
Step-by-Step Methodology:
-
Cell Plating: Seed the cells in 96- or 384-well plates and grow to near confluency.
-
Antagonist Pre-incubation: Remove the growth medium. Add the test compounds (piperazinopiperidine analogs) at various concentrations in stimulation buffer. Incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.
-
Agonist Challenge: Add the known agonist at a fixed concentration (typically its EC80, the concentration that gives 80% of its maximal effect) to all wells except the basal control.
-
Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production/inhibition.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Normalize the data: Set the basal cAMP level (no agonist) as 0% and the maximal agonist-stimulated level as 100%.
-
Plot the normalized response against the log concentration of the antagonist.
-
Fit the data to a sigmoidal inhibition curve using non-linear regression to determine the IC50 value, which represents the functional potency of the antagonist.
-
GPCR Antagonist Signaling
The diagram below illustrates the fundamental mechanism of competitive antagonism at a Gi-coupled receptor.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones with dopamine D4 antagonist activity: discovery of a potential atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists [pubmed.ncbi.nlm.nih.gov]
- 13. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Piperidine Analogs
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1] This six-membered nitrogen-containing heterocycle's conformational flexibility and ability to engage in various molecular interactions make it a cornerstone in the design of therapeutics. This guide provides an in-depth, comparative analysis of the biological activities of various piperidine analogs, focusing on their anticancer, antimicrobial, and central nervous system (CNS) activities. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.
Anticancer Activity of Piperidine Analogs
Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways.[2]
Comparative Cytotoxicity
The in vitro cytotoxicity of piperidine analogs is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of viability. Lower IC50 values indicate greater potency. The following tables summarize the cytotoxic activity of selected piperidine derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of Benzoxazole-Appended and N-Sulfonylpiperidine Derivatives [3]
| Compound/Series | Cell Line | IC50 (µM) |
| Benzoxazole-Appended Piperidine Derivatives | ||
| 4d | MDA-MB-231 (Breast) | 1.66 ± 0.08 |
| 7h | MCF-7 (Breast) | 7.31 ± 0.43 |
| Doxorubicin (Control) | MCF-7 (Breast) | 8.20 ± 0.39 |
| Doxorubicin (Control) | MDA-MB-231 (Breast) | 13.34 ± 0.63 |
| N-Sulfonylpiperidine Derivatives | ||
| 8 | HCT-116 (Colorectal) | 3.94 |
| 8 | HepG-2 (Hepatocellular) | 3.76 |
| 8 | MCF-7 (Breast) | 4.43 |
| Vinblastine (Control) | HCT-116 (Colorectal) | 3.21 |
| Vinblastine (Control) | HepG-2 (Hepatocellular) | 7.35 |
| Vinblastine (Control) | MCF-7 (Breast) | 5.83 |
| Doxorubicin (Control) | HCT-116 (Colorectal) | 6.74 |
| Doxorubicin (Control) | HepG-2 (Hepatocellular) | 7.52 |
| Doxorubicin (Control) | MCF-7 (Breast) | 8.19 |
Table 2: Anticancer Activity of Highly Functionalized Piperidines and Ceritinib Analogs [4][5]
| Compound | Cell Line | GI50/IC50 (µM) |
| Highly Functionalized Piperidines | ||
| 16 | 786-0 (Renal) | 0.4 |
| 16 | MCF7 (Breast) | 26.2 |
| 16 | HT29 (Colon) | 4.1 |
| 22 | NCI-H460 (Lung) | 26.3 |
| Ceritinib Analogs | ||
| 9 | H2228 (Lung) | 0.024 |
| Ceritinib (Control) | H2228 (Lung) | >0.024 |
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A significant number of anticancer piperidine analogs exert their effects by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis, and its hyperactivation is a common feature in many cancers.[6][7][8][9]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; GPCR [label="G-Protein Coupled\nReceptor (GPCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(Cell Growth, Proliferation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine [label="Piperidine Analogs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; GPCR -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PTEN -> PIP3 [label="Inhibits", arrowhead=tee]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylates"]; mTORC2 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Downstream [label="Regulates"]; Piperidine -> PI3K [label="Inhibit", arrowhead=tee, color="#EA4335"]; Piperidine -> Akt [label="Inhibit", arrowhead=tee, color="#EA4335"]; Piperidine -> mTORC1 [label="Inhibit", arrowhead=tee, color="#EA4335"]; } PI3K/Akt/mTOR Signaling Pathway and Piperidine Analog Targets.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed cells in\n96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate (24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with\npiperidine analogs", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate\n(24-72h)", fillcolor="#FBBC05", fontcolor="#202124"]; AddMTT [label="Add MTT\nreagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate (2-4h)", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Add solubilization\nsolution (e.g., DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure absorbance\n(570 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed; Seed -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Measure; Measure -> Analyze; Analyze -> End; } Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology: [10][11][12][13][14]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the piperidine analogs in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity of Piperidine Analogs
Piperidine derivatives have been extensively investigated for their antimicrobial properties against a wide range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of the bacterial cell membrane.
Comparative Antimicrobial Efficacy
The Kirby-Bauer disk diffusion method is a widely used qualitative assay to assess the antimicrobial activity of chemical agents. The diameter of the zone of inhibition around the disk corresponds to the susceptibility of the microorganism to the compound. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 3: Antimicrobial Activity of N-Substituted Piperidine Derivatives [15][16][17][18][19]
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | S. aureus | 17-22 | - |
| E. coli | 6-9 | - | |
| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | S. aureus | 18-24 | - |
| E. coli | 8-12 | - | |
| Piperidine-based Sulfobetaines | S. aureus | - | 1.3 |
| E. coli | - | 1.1 | |
| Halogenobenzene Derivatives | S. aureus | - | 32-512 |
| E. coli | - | 32-512 | |
| C. albicans | - | 32-512 |
Mechanism of Action: Disruption of Bacterial Cell Wall
The antimicrobial action of many piperidine derivatives is attributed to their cationic nature, which facilitates electrostatic interactions with the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to leakage of cellular contents and ultimately cell death.
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
This method is a standard for determining the susceptibility of bacteria to various antimicrobial agents.[1][20][21][22][23]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareInoculum [label="Prepare bacterial\ninoculum (0.5 McFarland)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InoculatePlate [label="Inoculate Mueller-Hinton\nagar plate", fillcolor="#FBBC05", fontcolor="#202124"]; PlaceDisks [label="Place piperidine-impregnated\ndisks on agar", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate (37°C, 18-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; MeasureZones [label="Measure zones of\ninhibition (mm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Interpret [label="Interpret results\n(Susceptible, Intermediate, Resistant)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> PrepareInoculum; PrepareInoculum -> InoculatePlate; InoculatePlate -> PlaceDisks; PlaceDisks -> Incubate; Incubate -> MeasureZones; MeasureZones -> Interpret; Interpret -> End; } Workflow for the Kirby-Bauer Disk Diffusion Assay.
Step-by-Step Methodology:
-
Prepare Inoculum: Aseptically pick several colonies of the test bacterium and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Inoculate Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Apply Disks: Aseptically place paper disks impregnated with a known concentration of the piperidine analog onto the surface of the agar.
-
Incubation: Invert the plate and incubate at 37°C for 18-24 hours.
-
Measure and Interpret: Measure the diameter of the zone of inhibition around each disk in millimeters. Compare the results to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.
Central Nervous System (CNS) Activity of Piperidine Analogs
The piperidine scaffold is a key component in many CNS-active drugs, targeting a range of receptors and enzymes involved in neurotransmission.
Comparative Receptor Binding Affinity
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. The Ki value represents the inhibition constant and is a measure of the binding affinity; a lower Ki value indicates a higher affinity.
Table 4: Binding Affinities (Ki, nM) of Piperidine Analogs for Dopamine and Serotonin Receptors [24][25][26][27][28][29][30]
| Compound/Series | Dopamine D2 Receptor (Ki, nM) | Dopamine D4 Receptor (Ki, nM) | Serotonin 5-HT1A Receptor (Ki, nM) |
| (-)-OSU6162 | 447 | - | - |
| ACR16 | >1000 | - | - |
| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | - | - | 0.4 |
| N'-cyano-N-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)isonicotinamidine | - | - | 0.038 |
| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | - | - | 1.2 |
| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | - | - | 21.3 |
Comparative Enzyme Inhibition
Piperidine derivatives are also potent inhibitors of enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.
Table 5: Acetylcholinesterase (AChE) Inhibitory Activity (IC50) of Piperidine Analogs [4][31][32][33][34]
| Compound | IC50 (nM) |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | 5.7 |
| N-(2-(piperidin-1-yl)ethyl)benzamide derivative (ortho-fluoro) | 13 |
| (-)-Cassine analogue (10c) | 3890 |
| (-)-Spectaline analogue (12b) | 23300 |
Experimental Protocol: Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.[35][36][37][38]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareMembranes [label="Prepare cell membranes\nexpressing the receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate membranes with\nradioligand and piperidine analog", fillcolor="#FBBC05", fontcolor="#202124"]; Separate [label="Separate bound and\nfree radioligand (filtration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantify bound\nradioactivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Determine Ki value", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> PrepareMembranes; PrepareMembranes -> Incubate; Incubate -> Separate; Separate -> Quantify; Quantify -> Analyze; Analyze -> End; } Workflow for a Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled piperidine analog.
-
Separation: After incubation, rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the piperidine analog to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
This guide has provided a comparative overview of the biological activities of piperidine analogs in the fields of oncology, microbiology, and neuroscience. The versatility of the piperidine scaffold allows for the development of potent and selective modulators of a wide range of biological targets. The structure-activity relationships highlighted herein, coupled with the detailed experimental protocols, offer a valuable resource for researchers in the rational design and evaluation of novel piperidine-based therapeutics. The continued exploration of this privileged scaffold holds great promise for the discovery of new and improved treatments for a multitude of diseases.
References
- 1. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academicjournals.org [academicjournals.org]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. microbenotes.com [microbenotes.com]
- 21. asm.org [asm.org]
- 22. hardydiagnostics.com [hardydiagnostics.com]
- 23. biolabtests.com [biolabtests.com]
- 24. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 31. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. multispaninc.com [multispaninc.com]
- 37. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 38. mdpi.com [mdpi.com]
comparative analysis of analytical techniques for piperazine isomer separation
An In-Depth Comparative Analysis of Analytical Techniques for the Separation of Piperazine Isomers
This guide provides a comprehensive comparison of the primary analytical techniques for the separation of piperazine isomers, a critical task in pharmaceutical development and quality control. We will delve into the principles, experimental protocols, and performance characteristics of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE), offering field-proven insights to guide your selection of the optimal method.
The Challenge of Piperazine Isomer Separation
Piperazine and its substituted derivatives are fundamental building blocks in a vast number of active pharmaceutical ingredients (APIs). For instance, dimethylpiperazine exists as three positional isomers: 1,2-dimethylpiperazine, 1,3-dimethylpiperazine, and 1,4-dimethylpiperazine. While these isomers share the same molecular weight, their structural differences can lead to significant variations in pharmacological activity, toxicity, and impurity profiles. Regulatory bodies demand strict control over isomeric purity, making their accurate separation and quantification a non-negotiable aspect of drug development and manufacturing.
The primary challenge lies in the subtle differences in their physicochemical properties, such as polarity and pKa, which makes their separation difficult. This guide will explore how different analytical techniques exploit these minor variations to achieve baseline resolution.
Gas Chromatography (GC): The Power of Volatility
Gas Chromatography is a robust and widely used technique for separating volatile and thermally stable compounds. For piperazine isomers, which are often volatile, GC offers excellent resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Separation Principle
GC separates compounds based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support within a column) and a mobile phase (an inert gas, such as helium or nitrogen). Isomers with a higher affinity for the stationary phase will travel more slowly through the column, while those with higher volatility (lower boiling point) will be eluted faster, resulting in separation. The choice of the GC column's stationary phase is critical; polar columns are often used for separating polar analytes like piperazine isomers.
Experimental Protocol: GC-FID for Piperazine Isomers
-
Sample Preparation: Dissolve the piperazine isomer mixture in a suitable volatile solvent, such as methanol or isopropanol, to a final concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Hold at 150°C for 5 minutes.
-
-
Detector:
-
Type: Flame Ionization Detector (FID).
-
Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
-
Data Analysis: Integrate the peaks corresponding to each isomer to determine their respective retention times and peak areas for quantification.
GC Workflow for Isomer Separation
Caption: Workflow for GC-based separation of piperazine isomers.
Performance Characteristics
-
Advantages:
-
High Resolution: Capillary GC columns provide excellent peak separation.
-
High Sensitivity: FID is highly sensitive to hydrocarbons, making it ideal for these analytes.
-
Robustness: GC methods are generally very reliable and reproducible for routine quality control.
-
-
Limitations:
-
Analyte Volatility: Only suitable for volatile and thermally stable isomers. Non-volatile derivatives may require derivatization.
-
Derivatization: In some cases, derivatization may be necessary to improve volatility or peak shape, adding a step to the workflow.
-
High-Performance Liquid Chromatography (HPLC): Versatility in the Liquid Phase
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile. For piperazine isomers, Reverse-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are the most common modes.
Separation Principle
HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column.
-
Reversed-Phase HPLC: Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). More polar isomers will elute earlier as they have less affinity for the non-polar column.
-
HILIC: Employs a polar stationary phase (e.g., silica, amide) and a mobile phase rich in a non-polar organic solvent with a small amount of polar solvent (e.g., acetonitrile/water). This mode is particularly effective for polar compounds like piperazine, where retention increases with polarity.
Experimental Protocol: HILIC-UV for Piperazine Isomers
-
Sample Preparation: Dissolve the isomer mixture in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Instrument Setup:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: A HILIC column, such as a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
Start at 95% B.
-
Linear gradient to 70% B over 10 minutes.
-
Hold at 70% B for 2 minutes.
-
Return to 95% B and equilibrate for 5 minutes.
-
-
-
Detector:
-
Type: Diode Array Detector (DAD) or UV-Vis Detector.
-
Wavelength: 210 nm.
-
-
Column Temperature: 30°C.
-
Data Analysis: Monitor the chromatogram at 210 nm and integrate the peaks for each separated isomer.
HPLC Workflow for Isomer Separation
Caption: Workflow for HPLC-based separation of piperazine isomers.
Performance Characteristics
-
Advantages:
-
Broad Applicability: Suitable for a wide range of piperazine derivatives, including non-volatile salts.
-
Method Flexibility: Mobile phase composition, pH, and stationary phase can be easily modified to optimize separation.
-
Preparative Scale: HPLC methods can be scaled up for the purification of individual isomers.
-
-
Limitations:
-
Solvent Consumption: HPLC can use significant amounts of organic solvents, which can be costly and environmentally unfriendly.
-
Lower Efficiency than GC: Typically, HPLC has lower peak efficiency compared to capillary GC.
-
UV Detection: Requires the analyte to have a UV chromophore. For analytes without one, a detector like an Evaporative Light Scattering Detector (ELSD) or MS is needed.
-
Capillary Electrophoresis (CE): High Efficiency Separations
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For ionizable compounds like piperazine isomers, CE offers extremely high separation efficiency and minimal sample consumption.
Separation Principle
In a fused-silica capillary filled with a background electrolyte (BGE), an electric field is applied. Cationic species like protonated piperazine isomers will migrate towards the cathode. Their separation is governed by differences in their charge-to-size ratio. Subtle differences in pKa and hydrodynamic radius among the isomers lead to different electrophoretic mobilities, resulting in their separation.
Experimental Protocol: CE-UV for Piperazine Isomers
-
Sample Preparation: Dissolve the isomer mixture in deionized water to a final concentration of 0.1 mg/mL.
-
Instrument Setup:
-
CE System: Agilent 7100 Capillary Electrophoresis System or equivalent.
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, 60 cm total length, 51.5 cm effective length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5.
-
-
Separation Conditions:
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
-
Detector:
-
Type: Diode Array Detector (DAD).
-
Wavelength: 210 nm.
-
-
Data Analysis: Analyze the resulting electropherogram to determine the migration time and peak area for each isomer.
CE Workflow for Isomer Separation
Caption: Workflow for CE-based separation of piperazine isomers.
Performance Characteristics
-
Advantages:
-
Exceptional Efficiency: CE provides very high theoretical plate counts, leading to sharp peaks and excellent resolution.
-
Minimal Consumption: Requires only nanoliters of sample and very small volumes of buffer.
-
Fast Method Development: Simpler system with fewer parameters to optimize compared to HPLC.
-
-
Limitations:
-
Lower Concentration Sensitivity: The short optical pathlength in on-capillary UV detection limits sensitivity compared to HPLC or GC.
-
Reproducibility: Migration times can be sensitive to minor changes in buffer composition, temperature, and capillary surface, requiring careful control.
-
Limited to Charged Analytes: Best suited for compounds that can be ionized.
-
Comparative Performance Summary
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning based on volatility/boiling point | Partitioning based on polarity (RP) or hydrophilicity (HILIC) | Differential migration based on charge-to-size ratio |
| Typical Analytes | Volatile, thermally stable isomers | Non-volatile, polar, and non-polar isomers | Ionizable isomers |
| Resolution | Very High | Good to High | Excellent (Highest) |
| Sensitivity (UV/FID) | High (FID) | Good (UV) | Moderate (UV) |
| Analysis Time | 10-30 minutes | 15-40 minutes | 5-20 minutes |
| Solvent Consumption | Very Low (gas only) | High | Very Low (buffer) |
| Robustness | High | High | Moderate |
| Best For... | Routine QC of volatile impurities | Method development, preparative scale, non-volatile analytes | High-resolution screening, chiral separations, minimal sample |
Strategic Selection of an Analytical Technique
Choosing the right technique depends on the specific analytical goal. The following decision-making framework can guide your choice.
Caption: Decision framework for selecting a piperazine isomer separation technique.
Conclusion
The separation of piperazine isomers is a critical but achievable analytical task.
-
Gas Chromatography stands out for its high resolution and robustness, making it the preferred method for volatile and thermally stable isomers, particularly in quality control environments.
-
High-Performance Liquid Chromatography offers unparalleled versatility, capable of handling a wide array of piperazine derivatives, including non-volatile salts, and is easily scalable for purification.
-
Capillary Electrophoresis provides the highest separation efficiency and is ideal for complex mixtures or when sample volume is extremely limited.
The optimal choice hinges on a careful consideration of the analyte's properties, the required sensitivity and throughput, and the ultimate goal of the analysis. By understanding the fundamental principles and practical advantages of each technique, researchers can confidently develop and validate robust methods for the accurate quantification of piperazine isomers.
A Senior Application Scientist's Guide to the Biological Evaluation of Synthetic and Natural Piperidines
Introduction: The Piperidine Scaffold - A Privileged Structure in Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2][3] This structural motif is prevalent in a vast array of natural alkaloids and synthetic pharmaceuticals, demonstrating remarkable versatility in interacting with biological targets.[2][3] Nature has long utilized the piperidine scaffold in alkaloids like piperine (the pungent compound in black pepper) and lobeline, which exhibit a wide spectrum of physiological effects.[4][5][6] Inspired by these natural templates, medicinal chemists have developed a plethora of synthetic piperidine-containing drugs, including the potent analgesic fentanyl and the psychostimulant methylphenidate.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comparative framework for the biological evaluation of both natural and synthetic piperidines. We will delve into their distinct pharmacological profiles, present head-to-head comparisons of their biological activities using experimental data, and provide detailed, validated protocols for key assays. Our objective is to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource for advancing piperidine-based drug discovery.
Natural Piperidines: Nature's Blueprint for Bioactivity
Natural piperidine alkaloids are secondary metabolites found in various plant species, believed to serve as defense compounds.[7] They possess a diverse range of pharmacological activities, from antimicrobial and anti-inflammatory to potent neuroactive effects.[6][8][9]
-
Piperine: Isolated primarily from Piper nigrum (black pepper), piperine is renowned for its broad bioactivity, including anti-inflammatory, antioxidant, antitumor, and neuroprotective properties.[4][6][9][10] Mechanistically, it can modulate several key signaling pathways, such as NF-κB and PI3K/Akt, which are crucial in cancer progression.[11] A significant feature of piperine is its ability to inhibit metabolic enzymes like CYP3A4 and enhance the bioavailability of other drugs.[4][6]
-
Lobeline: Derived from plants of the Lobelia genus, lobeline has complex effects on the central nervous system.[12] It acts on nicotinic acetylcholine receptors (nAChRs) and the dopamine transporter (DAT), making it a compound of interest for treating drug abuse, depression, and neurodegenerative diseases like Parkinson's.[5][13][14] Studies have shown lobeline can protect dopaminergic neurons from neurotoxin-induced death and reduce seizure-induced oxidative stress.[12][14]
Synthetic Piperidines: Engineering for Potency and Specificity
Synthetic chemistry allows for the precise modification of the piperidine scaffold to optimize potency, selectivity, and pharmacokinetic properties. This has led to the development of highly successful drugs for a range of therapeutic areas.[1][3]
-
Fentanyl: A prominent example of a synthetic phenylpiperidine, fentanyl is a potent µ-opioid receptor agonist.[15] Its mechanism involves inhibiting ascending pain pathways, which produces powerful analgesic effects.[15] The structure of fentanyl can be systematically modified at the piperidine ring, the anilinophenyl ring, or the phenylethyl substituent to create a vast number of analogues with varying potencies.[16][17]
-
Methylphenidate (Ritalin): Used to treat Attention Deficit Hyperactivity Disorder (ADHD), methylphenidate is a piperidine derivative that functions by blocking the reuptake of dopamine and norepinephrine in the brain.
-
Raloxifene: This synthetic piperidine is a selective estrogen receptor modulator (SERM) used in the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.
The power of synthesis lies in the ability to conduct structure-activity relationship (SAR) studies, systematically altering the molecule to enhance its interaction with a specific target while minimizing off-target effects and toxicity.[18]
Head-to-Head Comparison: Biological Performance
The choice between a natural scaffold and a synthetic derivative often depends on the desired therapeutic outcome, balancing potency against potential toxicity. Below, we summarize experimental data to provide a comparative snapshot.
Table 1: Comparative Cytotoxicity (IC₅₀ Values)
The 50% inhibitory concentration (IC₅₀) is a measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
| Compound | Cell Line | IC₅₀ (µM) | Comments | Source |
| Natural: Piperine | MDA-MB-231 (Breast Cancer) | 10.50 ± 3.74 | Exhibits selective cytotoxicity towards cancer cells. | [19] |
| Hela (Cervical Cancer) | 11.86 ± 0.32 | Moderate activity against cervical cancer cells. | [19] | |
| 293T (Normal Cells) | 147.45 ± 6.05 | Significantly less toxic to non-tumor cells. | [19] | |
| Natural: Lobeline | SH-SY5Y (Neuroblastoma) | ~1.6 | Data refers to inhibition of nicotinic acetylcholine receptors. | [5][12] |
| Synthetic Analogue | Compound H7 (Piperine Derivative) | 10.50 ± 3.74 (MDA-MB-231) | Potently enhanced antiproliferative effects compared to piperine in some cases. | [19] |
| 11.86 ± 0.32 (Hela) | Demonstrated dose-dependent inhibition of clone formation and migration. | [19] |
Expert Insight: As the data indicates, natural compounds like piperine can provide an excellent starting point. Synthetic modification, as seen with compound H7, can enhance potency against specific cancer cell lines while maintaining a favorable toxicity profile against normal cells.[19] This highlights the core strategy of medicinal chemistry: leveraging a natural product's scaffold to create a more effective drug.
Experimental Protocols for Biological Evaluation
To ensure scientific integrity, the protocols described below are self-validating systems. They include necessary controls and clear endpoints for robust and reproducible data generation.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21][22]
Causality Behind Choices:
-
Why MTT? It is a reliable, quantitative, and high-throughput method for screening the effects of compounds on cell viability.[21]
-
Why a Solubilization Step? The formazan crystals are insoluble. A solvent like DMSO is required to dissolve them, allowing for spectrophotometric quantification.[23][24]
-
Why Read at 570-590 nm? This wavelength range corresponds to the peak absorbance of the solubilized formazan product.[22][24]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the piperidine compounds (natural and synthetic). Include a vehicle-only control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[23]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[21] Viable cells with active mitochondria will convert the MTT into formazan crystals.[23]
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[22] Measure the absorbance at 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ value for each compound.
Workflow Visualization:
Caption: Workflow for MTT Cell Viability Assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25]
Causality Behind Choices:
-
Why Broth Microdilution? It provides a quantitative MIC value, which is more informative than qualitative disk diffusion methods, and is standardized by bodies like the CLSI.[25]
-
Why a McFarland Standard? To standardize the initial bacterial inoculum density, ensuring that results are comparable and reproducible.[26]
-
Why Include Controls? A growth control (no drug) ensures the bacteria can grow in the medium, while a sterility control (no bacteria) confirms the medium is not contaminated.[25]
Step-by-Step Methodology:
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the piperidine compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[25]
-
Prepare Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to the final required concentration for testing.[25][26]
-
Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial suspension.[25][26] Ensure positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours.[27]
-
Determine MIC: After incubation, visually inspect the plates. The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[25]
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity and is widely used to screen for inhibitors, which are relevant for conditions like Alzheimer's disease.[28][29]
Causality Behind Choices:
-
Why Ellman's Method? It is a simple, rapid, and robust method for measuring cholinesterase activity.[28]
-
Why Acetylthiocholine (ATCh)? AChE hydrolyzes this substrate to produce thiocholine.[28]
-
Why DTNB (Ellman's Reagent)? The thiocholine product reacts with DTNB to produce a yellow-colored anion (TNB), which can be measured spectrophotometrically at 412 nm. The color intensity is directly proportional to the enzyme activity.[28][30]
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, prepare triplicate wells for: Blank (buffer only), Control (enzyme + buffer), and Test (enzyme + piperidine inhibitor at various concentrations).[28]
-
Pre-incubation: Add the AChE enzyme solution to the Control and Test wells. Add the piperidine inhibitor solutions to the Test wells. Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[28]
-
Initiate Reaction: Add the substrate (ATCh) and Ellman's Reagent (DTNB) to all wells to start the reaction.[28]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30-60 seconds for 10-15 minutes.[28]
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. The percent inhibition is calculated using the formula: [(Rate of Control - Rate of Test) / Rate of Control] x 100. Plot the results to determine the IC₅₀ for the inhibitor.
Mechanism Visualization:
Caption: Principle of the Ellman's Method for AChE Inhibition.
Conclusion and Future Outlook
Both natural and synthetic piperidines are invaluable sources of therapeutic leads. Natural alkaloids provide structurally complex and biologically validated scaffolds, offering a rich starting point for drug discovery. Synthetic derivatives, on the other hand, provide the opportunity for meticulous optimization, leading to compounds with enhanced potency, selectivity, and improved safety profiles.
The future of piperidine-based drug development will likely involve a synergistic approach, using natural product scaffolds as inspiration for novel synthetic libraries. Advanced screening methods, coupled with computational modeling, will accelerate the identification of next-generation therapeutics. The systematic biological evaluation, using robust and validated protocols as outlined in this guide, is paramount to translating the immense potential of the piperidine nucleus into clinically successful medicines.[1][31]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperine-A Major Principle of Black Pepper: A Review of Its Bioactivity and Studies [mdpi.com]
- 5. Frontiers | Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species [frontiersin.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - Piperine: a review of its biological effects - Deakin University - Figshare [dro.deakin.edu.au]
- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 15. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
- 26. rr-asia.woah.org [rr-asia.woah.org]
- 27. Broth microdilution susceptibility testing. [bio-protocol.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. japsonline.com [japsonline.com]
- 31. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
A Researcher's Guide to the Forced Degradation of Piperidine Derivatives: Assessing Stability Under Stress
In the landscape of drug discovery and development, understanding the intrinsic stability of a molecule is paramount. The piperidine moiety, a ubiquitous scaffold in a vast number of pharmaceuticals, presents its own unique set of stability challenges.[1][2][3] This guide provides a comprehensive framework for assessing the stability of piperidine derivatives under stress conditions, offering both theoretical insights and practical, step-by-step protocols. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to design and execute robust forced degradation studies, ultimately leading to the development of safer and more effective medicines.
The piperidine ring, a saturated heterocycle, is generally considered chemically stable.[2] However, the introduction of various substituents and the diverse chemical environments it's subjected to during synthesis, formulation, and storage can render it susceptible to degradation. Forced degradation studies, also known as stress testing, are a cornerstone of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5] These studies are designed to intentionally degrade the drug substance under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][6] This information is crucial for developing stability-indicating analytical methods, understanding the molecule's intrinsic stability, and designing stable formulations.[4][7]
Understanding the Susceptibilities of the Piperidine Ring
The stability of a piperidine derivative is intrinsically linked to its chemical structure.[8] The nitrogen atom and the adjacent carbon atoms are often the primary sites of degradation. Key degradation pathways include:
-
Oxidation: The tertiary amine within the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or even ring-opening products.[7] This can be initiated by atmospheric oxygen, residual peroxides in excipients, or co-administered drugs with oxidizing potential. Strong oxidizing agents can even break the ring structure.[8]
-
Hydrolysis: While the piperidine ring itself is not prone to hydrolysis, substituents on the ring or the nitrogen atom can be.[9] For instance, ester or amide functionalities attached to the piperidine scaffold are common points of hydrolytic cleavage under acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical mediated degradation pathways.[7] This is a critical consideration for drug substances and products that may be exposed to light during manufacturing, storage, or administration.
-
Thermal Degradation: At elevated temperatures, piperidine derivatives can undergo decomposition.[8] The specific degradation pathway is highly dependent on the substitution pattern. For example, molecules with carboxylic acid groups may undergo decarboxylation.[7]
Designing a Robust Forced Degradation Study
A well-designed forced degradation study should systematically evaluate the stability of the piperidine derivative under a variety of stress conditions. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without generating secondary, irrelevant degradants.[4]
Key Stress Conditions
Based on ICH guidelines, the following stress conditions are essential for a comprehensive forced degradation study:[4][5][10]
-
Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room temperature and elevated temperatures helps to identify acid and base-labile functionalities.
-
Oxidation: Exposure to an oxidizing agent, typically 3% hydrogen peroxide (H₂O₂), is used to simulate oxidative stress.
-
Thermal Stress: The drug substance should be exposed to elevated temperatures, typically in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C).[4]
-
Photostability: The drug substance should be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as stipulated in ICH Q1B guidelines.[10][11]
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for conducting a forced degradation study of a piperidine derivative.
Caption: Experimental workflow for a forced degradation study.
Detailed Experimental Protocol: Forced Degradation of a Hypothetical Piperidine Derivative (Pip-X)
This protocol provides a detailed, step-by-step methodology for a forced degradation study.
1. Materials and Reagents:
-
Pip-X drug substance
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Formic acid or other suitable buffer components for the mobile phase
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) or diode array (DAD) detector.
-
Mass spectrometer (MS) for degradant identification.
-
pH meter
-
Calibrated oven
-
Photostability chamber
3. Stock Solution Preparation:
-
Accurately weigh and dissolve a known amount of Pip-X in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1 mg/mL.[12]
4. Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[7]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[7]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[7]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[7]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[7]
-
Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stressed samples.
5. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples and the control sample using a validated stability-indicating HPLC method. A common choice is a reverse-phase C18 column.[7]
6. Data Evaluation:
-
Calculate the percentage degradation of Pip-X in each stress condition.
-
Identify and quantify the major degradation products.
-
Perform peak purity analysis to ensure that the chromatographic peak of the parent drug is free from any co-eluting impurities.
-
Utilize LC-MS/MS and, if necessary, NMR to elucidate the structures of the major degradation products.
Comparative Stability of Piperidine Derivatives: A Hypothetical Case Study
To illustrate the impact of substitution on stability, consider the following hypothetical piperidine derivatives:
-
Pip-A: A simple N-alkylated piperidine.
-
Pip-B: A piperidine derivative with an ester substituent on the ring.
-
Pip-C: A piperidine derivative with a bulky, electron-withdrawing group on the nitrogen.
| Derivative | Stress Condition | % Degradation | Major Degradation Products |
| Pip-A | 0.1 M HCl, 60°C, 24h | < 5% | Minor N-dealkylation product |
| 0.1 M NaOH, 60°C, 24h | < 2% | - | |
| 3% H₂O₂, RT, 24h | 15% | N-oxide | |
| 80°C, 48h | < 5% | - | |
| Photolytic (ICH Q1B) | ~10% | Ring-opened products | |
| Pip-B | 0.1 M HCl, 60°C, 24h | 85% | Hydrolyzed acid and alcohol |
| 0.1 M NaOH, 60°C, 24h | >95% | Hydrolyzed acid and alcohol | |
| 3% H₂O₂, RT, 24h | 12% | N-oxide, hydrolyzed products | |
| 80°C, 48h | 25% | Hydrolyzed products | |
| Photolytic (ICH Q1B) | ~15% | Hydrolyzed and ring-opened products | |
| Pip-C | 0.1 M HCl, 60°C, 24h | < 2% | - |
| 0.1 M NaOH, 60°C, 24h | < 2% | - | |
| 3% H₂O₂, RT, 24h | < 5% | - | |
| 80°C, 48h | < 2% | - | |
| Photolytic (ICH Q1B) | < 5% | - |
Interpretation of Results:
-
Pip-A demonstrates moderate stability, with the primary degradation pathway being oxidation at the nitrogen atom.
-
Pip-B , with its ester functionality, is highly susceptible to hydrolytic degradation under both acidic and basic conditions. This highlights the importance of considering the lability of substituents.
-
Pip-C is the most stable of the three derivatives. The bulky, electron-withdrawing group on the nitrogen likely shields it from oxidative attack and reduces its nucleophilicity, thus enhancing its overall stability.
Common Degradation Pathway: Oxidative Degradation
One of the most common degradation pathways for piperidine derivatives is oxidation of the nitrogen atom. The following diagram illustrates this process.
Caption: A common oxidative degradation pathway for piperidine derivatives.
Conclusion
A thorough understanding of the stability of piperidine derivatives is critical for successful drug development. Forced degradation studies provide invaluable insights into the intrinsic stability of these molecules, enabling the development of robust formulations and analytical methods. By systematically evaluating the impact of various stress conditions, researchers can identify potential liabilities early in the development process and make informed decisions to mitigate stability-related risks. The methodologies and insights presented in this guide serve as a comprehensive resource for scientists working to bring safe and effective piperidine-containing drugs to patients.
References
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biosynce.com [biosynce.com]
- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Chlorophenoxy)piperidine
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 4-(2-Chlorophenoxy)piperidine, moving beyond simple checklists to explain the critical reasoning behind each procedural step.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound and its common salt form, this compound hydrochloride, are organochlorine compounds. Before any handling or disposal, a thorough understanding of their inherent risks is paramount. The primary hazards are associated with direct contact and inhalation.[1][2][3]
Causality: As a halogenated organic compound, its disposal is subject to stringent environmental regulations. Improper disposal can lead to the contamination of soil and water, and its combustion without appropriate controls can release toxic and corrosive gases such as hydrogen chloride and nitrogen oxides.[2][4] This chemical classification dictates its entire waste management lifecycle.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Rationale and Implication |
|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation. This necessitates the use of chemically resistant gloves and protective clothing.[1][2][3] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Splashes pose a significant risk to vision. Sealed eye protection is mandatory to prevent contact with sensitive eye tissues.[1][2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. All handling of solids and solutions should occur in a certified chemical fume hood.[1][2][3] |
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Handling
Safe disposal begins with safe handling. The personal protective equipment selected must be appropriate for the risks identified above.
Expertise in Practice: The choice of PPE is not arbitrary; it is a direct response to the chemical's physical and toxicological properties. For instance, not all gloves offer the same level of protection. Nitrile gloves are generally recommended for incidental contact with chlorinated organic compounds, but for extended handling or spill cleanup, heavier-duty gloves may be required. Always consult your institution's safety office and the glove manufacturer's compatibility charts.
Table 2: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| Equipment | Specification | Purpose |
|---|---|---|
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact and irritation.[2][4] |
| Eye Protection | Tight-sealing safety goggles or a face shield | To protect eyes from splashes of liquids or airborne particles.[2][4] |
| Body Protection | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | To prevent inhalation of dust or vapors, which can cause respiratory irritation.[2][5] |
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7] This protocol is designed to ensure compliance with these federal standards.
Step 1: Waste Characterization and Segregation
This compound must be disposed of as a hazardous waste.
-
Action: Designate a specific waste container for "Halogenated Organic Waste."
-
Causality: Do not mix this waste with non-halogenated organic solvents, aqueous solutions, or solid waste.[8][9] Disposal facilities use different processes for halogenated and non-halogenated streams. Cross-contamination increases disposal costs and complexity, as incinerators require specific conditions and "scrubbers" to neutralize the acidic gases produced by burning chlorinated compounds.[5][10]
Step 2: Proper Containerization
The integrity of the waste container is critical to preventing leaks and exposures.
-
Action: Select a container made of a material chemically compatible with this compound (e.g., high-density polyethylene or glass). Ensure it is in excellent condition with a secure, leak-proof screw cap.[7][8]
-
Action: Place the primary waste container within a larger, chemically resistant secondary containment bin or tray.
-
Causality: Secondary containment is a mandatory safety measure designed to contain any potential leaks or spills from the primary container, preventing environmental release and facility contamination.[8] Never fill a waste container beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[7]
Step 3: Accurate and Compliant Labeling
Proper labeling is a key requirement of the OSHA Hazard Communication Standard and RCRA.[11]
-
Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" . List all other components if it is a mixture.
-
The accumulation start date (the date the first waste was added).
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
Causality: Accurate labeling ensures that anyone handling the container is immediately aware of its contents and associated dangers. The accumulation start date is crucial for regulatory compliance, as there are strict time limits for how long waste can be stored on-site.[12][13]
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA).
-
Action: Store the labeled waste container at or near the point of generation and under the control of laboratory personnel.[7][8] The storage area should be well-ventilated and away from drains or sources of ignition.[2][7]
-
Causality: Storing waste at the point of generation minimizes the risk of spills associated with transporting open containers through the lab. Keeping the container closed except when adding waste is a key RCRA requirement to prevent the release of vapors.[2]
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed and certified vendor.
-
Action: When the container is full or the storage time limit is approaching, contact your institution's Environmental Health & Safety (EH&S) department.
-
Action: EH&S will coordinate with a licensed hazardous waste disposal company for pickup, transport, and final destruction.
-
Causality: Federal and state laws prohibit the disposal of hazardous chemicals in the regular trash or via the sanitary sewer.[2][8] Licensed disposal facilities are equipped with high-temperature incinerators and other technologies specifically designed to destroy halogenated organic compounds in an environmentally sound manner.[5][6][10]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposures
Preparedness is a critical component of laboratory safety.
Small Spill Cleanup
For spills of a few grams or milliliters inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (see Table 2).
-
Contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the incident to your supervisor and EH&S department.
First Aid Measures
These are immediate actions to be taken while seeking professional medical help.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
By adhering to these technically sound and regulation-grounded procedures, you ensure the safety of yourself and your colleagues, maintain compliance with the law, and protect the environment that we all share.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. oxychem.com [oxychem.com]
- 5. peptide.com [peptide.com]
- 6. needle.tube [needle.tube]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. danielshealth.com [danielshealth.com]
- 9. uakron.edu [uakron.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. naspweb.com [naspweb.com]
- 12. epa.gov [epa.gov]
- 13. acs.org [acs.org]
A Comprehensive Guide to the Safe Handling of 4-(2-Chlorophenoxy)piperidine
This document provides essential safety and logistical information for the handling and disposal of 4-(2-Chlorophenoxy)piperidine and its salts. Developed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and the integrity of research. The procedural guidance herein is designed to be a direct, actionable resource for your laboratory's safety program.
Hazard Analysis and Risk Assessment
This compound hydrochloride is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Understanding the hazards associated with both the chlorophenoxy and piperidine moieties is critical for a comprehensive risk assessment.
The piperidine component suggests potential flammability and corrosive properties. Piperidine itself is a flammable liquid that can cause severe skin burns and eye damage.[3][4][5] It is also toxic if it comes into contact with the skin or is inhaled.[4][5]
The chlorophenoxy group is found in a class of herbicides known for systemic toxicity.[6] Ingestion of chlorophenoxy compounds can lead to a range of symptoms affecting multiple organ systems.[7][8] While dermal and inhalation absorption is generally lower than ingestion, significant exposure has been linked to gastrointestinal irritation and peripheral neuropathy.[7]
Given this dual-hazard profile, a cautious and multi-layered approach to personal protective equipment (PPE) and handling is mandatory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safely handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's chemical nature.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield is required when there is a significant risk of splashing. | Protects against splashes of the compound which can cause serious eye irritation or damage.[1][2][9] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, tested to the EN 374 standard. It is advisable to double-glove. | Prevents skin contact, which can lead to irritation and potential systemic absorption.[1][2][9] The piperidine moiety necessitates the use of solvent-resistant materials.[3] |
| Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron is recommended. | Minimizes skin exposure and protects against potential chemical splashes.[10][11] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required when handling the compound outside of a certified chemical fume hood or in case of a spill. | Protects against inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2][9] |
Operational Plan: From Receipt to Experimentation
A systematic workflow is essential to minimize exposure and ensure safe handling. The following diagram and procedural steps outline a comprehensive operational plan.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. aksci.com [aksci.com]
- 10. isotope.com [isotope.com]
- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
